molecular formula C7H10BrNS B6235577 5-bromo-2-tert-butyl-1,3-thiazole CAS No. 959240-27-8

5-bromo-2-tert-butyl-1,3-thiazole

Cat. No.: B6235577
CAS No.: 959240-27-8
M. Wt: 220.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-tert-butyl-1,3-thiazole is a brominated heterocyclic compound that serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. The bromine atom at the 5-position of the thiazole ring makes it a valuable intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions . The tert-butyl group at the 2-position contributes steric bulk and can influence the compound's electronic properties and metabolic stability in biological systems. Compounds based on the thiazole scaffold are of significant interest in pharmaceutical and agrochemical research. Thiazole derivatives are frequently explored for their diverse biological activities. For instance, structurally similar nortopsentin analogues incorporating the thiazole core have been synthesized and evaluated as potent anti-virulence agents, demonstrating the ability to inhibit bacterial biofilm formation in pathogens like Staphylococcus aureus without affecting planktonic growth . Furthermore, other thiazole-based analogs have been designed as inhibitors of DNA topoisomerase IB, a key nuclear enzyme, and have shown promising cytotoxicity against human cancer cell lines such as MCF-7 and HCT116 . This highlights the potential of the thiazole ring as a key pharmacophore in the development of new anticancer agents. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

959240-27-8

Molecular Formula

C7H10BrNS

Molecular Weight

220.1

Purity

95

Origin of Product

United States

Foundational & Exploratory

5-Bromo-2-tert-butyl-1,3-thiazole (CAS 959240-27-8): A Comprehensive Technical Guide on Synthesis, Physicochemical Properties, and Cross-Coupling Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and advanced materials science, the thiazole ring is a privileged scaffold. Among its functionalized derivatives, 5-bromo-2-tert-butyl-1,3-thiazole (CAS: 959240-27-8) stands out as a highly specialized, sterically tuned building block. The presence of the bulky tert-butyl group at the C2 position provides critical steric shielding, preventing unwanted nucleophilic attack at the imine carbon and enhancing the lipophilicity of the scaffold. Simultaneously, the bromine atom at the C5 position serves as an electronically primed handle for transition-metal-catalyzed cross-coupling reactions[1].

This whitepaper provides an in-depth analysis of the physicochemical properties, regioselective synthesis, and downstream catalytic applications of 5-bromo-2-tert-butyl-1,3-thiazole, grounded in field-proven methodologies and authoritative mechanistic insights.

Physicochemical Profiling & Structural Analysis

Understanding the structural metrics of 5-bromo-2-tert-butyl-1,3-thiazole is essential for predicting its behavior in biphasic reaction systems and chromatographic purification. The electron-donating nature of the tert-butyl group enriches the electron density of the thiazole core, while the C5-bromine bond remains highly susceptible to oxidative addition by low-valent transition metals.

Quantitative Data Summary
PropertyValue
Chemical Name 5-bromo-2-tert-butyl-1,3-thiazole
CAS Registry Number 959240-27-8
Molecular Formula C₇H₁₀BrNS
Molecular Weight 220.13 g/mol
SMILES String CC(C)(C)c1ncc(Br)s1
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Nitrogen, Sulfur)
Rotatable Bonds 1

Synthetic Architecture: Regioselective Construction

The synthesis of 5-bromo-2-tert-butyl-1,3-thiazole relies on a two-phase architectural strategy: the de novo construction of the sterically hindered thiazole core, followed by late-stage regioselective halogenation.

The Hantzsch Cyclization and Electrophilic Substitution

The foundational core is typically constructed via the classical Hantzsch thiazole synthesis, condensing 2,2-dimethylpropanethioamide (pivalothioamide) with a haloacetaldehyde equivalent[2].

Following cyclization, the intermediate 2-tert-butylthiazole undergoes electrophilic aromatic substitution. Mechanistically, the C5 position of the thiazole ring acts as a strong electron donor due to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-electron delocalization from the adjacent sulfur and nitrogen atoms. Bromination utilizing N-bromosuccinimide (NBS) is highly regioselective for the C5 position because the C2 position is blocked by the tert-butyl group, and the C4 position is comparatively electron-deficient[3].

SynthWorkflow SM1 Pivalothioamide Int1 2-tert-Butyl-1,3-thiazole SM1->Int1 Hantzsch Cyclization SM2 Haloacetaldehyde SM2->Int1 Product 5-Bromo-2-tert-butyl-1,3-thiazole (CAS: 959240-27-8) Int1->Product Electrophilic Substitution Reagent NBS, DMF 0°C to RT Reagent->Product

Fig 1. Two-step synthetic workflow for 5-bromo-2-tert-butyl-1,3-thiazole via Hantzsch synthesis.

Downstream Reactivity: Palladium-Catalyzed Cross-Coupling

The primary utility of 5-bromo-2-tert-butyl-1,3-thiazole lies in its capacity to act as an electrophile in palladium-catalyzed cross-coupling networks. The C5-Br bond is perfectly primed for oxidative addition by Pd(0) species.

Suzuki-Miyaura Coupling Dynamics

The cross-coupling of 5-bromothiazoles with arylboronic acids is a cornerstone of modern drug discovery[2]. However, the steric bulk of the tert-butyl group at C2 can project steric hindrance across the ring, necessitating robust catalyst systems.

Catalyst Causality: The combination of


 and 

is frequently selected for this transformation. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a stable, electron-rich palladium center that accelerates the rate-determining oxidative addition into the C-Br bond, while the inorganic base generates the reactive boronate species required for transmetalation[4]. For exceptionally hindered systems, specialized ligand-free palladacycle methodologies have also been developed to bypass traditional activation energy barriers[5].

ReactivityMap Core 5-Bromo-2-tert-butyl-1,3-thiazole Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 K2CO3, Dioxane/H2O Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald Pd2(dba)3, Amine Base, Toluene Lithiation Halogen-Lithium Exchange (Electrophile Trapping) Core->Lithiation n-BuLi, -78°C then Electrophile

Fig 2. Divergent downstream reactivity map of 5-bromo-2-tert-butyl-1,3-thiazole.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems, ensuring that researchers can mechanistically verify the success of each step through specific analytical checkpoints.

Protocol A: Regioselective C5-Bromination of 2-tert-Butylthiazole

Objective: Introduce a bromine atom exclusively at the C5 position. Causality: N-Bromosuccinimide (NBS) is chosen over molecular bromine (


) to prevent over-oxidation and polyhalogenation. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to stabilize the highly polar 

-complex intermediate during electrophilic aromatic substitution[3].
  • Setup: Charge an oven-dried round-bottom flask with 2-tert-butyl-1,3-thiazole (1.0 equiv) and anhydrous DMF (0.2 M).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Strict temperature control suppresses radical side-reactions.

  • Reagent Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes. Shield the reaction from light to prevent homolytic cleavage of NBS.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate (

    
    ) to destroy residual electrophilic bromine. Extract with ethyl acetate, wash the organic layer with brine (5x) to remove DMF, dry over 
    
    
    
    , and concentrate in vacuo.
  • Self-Validation Checkpoint:

    • TLC: The product will exhibit a higher

      
       value than the starting material in Hexane/EtOAc (9:1) due to the lipophilic bromine atom.
      
    • ¹H NMR: Confirm success by the disappearance of the C5-H proton signal (typically a doublet/singlet around

      
       7.2 ppm) and the retention of the C4-H proton signal (
      
      
      
      ~7.5 ppm).
Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Couple 5-bromo-2-tert-butyl-1,3-thiazole with an arylboronic acid. Causality: A biphasic solvent system (1,4-Dioxane/Water) is utilized. The dioxane solubilizes the organic substrates and catalyst, while the water is strictly required to dissolve the


 base, which must form a reactive hydroxyboronate complex to facilitate the transmetalation step onto the palladium center[4].
  • Setup: To a Schlenk tube, add 5-bromo-2-tert-butyl-1,3-thiazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent & Degassing: Add a mixture of 1,4-Dioxane and

    
     (4:1 v/v). Degas the mixture by sparging with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.
    
  • Catalyst Addition: Add

    
     (5 mol%) under a positive stream of Argon. Seal the tube.
    
  • Execution: Heat the biphasic mixture to 90 °C with vigorous stirring for 12 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Filter the combined organic layers through a pad of Celite to remove palladium black. Concentrate and purify via flash chromatography.

  • Self-Validation Checkpoint:

    • LC-MS: Observe the disappearance of the characteristic 1:1 isotopic bromine doublet ([M] and [M+2]) of the starting material, replaced by the desired [M+H]⁺ mass of the coupled product.

References

1.1 - Molport[1] 2.2 - BenchChem[2] 3.3 - Smolecule[3] 4.4 - Taylor & Francis[4] 5.5 - PMC - PubMed Central[5] 6.6 - Thieme[6]

Sources

An In-Depth Technical Guide to 5-bromo-2-tert-butyl-1,3-thiazole: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-2-tert-butyl-1,3-thiazole, a heterocyclic building block with significant potential in medicinal chemistry and drug development. The document details its fundamental physicochemical properties, offers an in-depth look at its synthetic pathways, and presents a thorough analysis of its spectroscopic signature for unambiguous identification. Furthermore, this guide explores the reactivity of this compound, highlighting its utility in constructing more complex molecular architectures. Finally, we delve into its potential applications in the discovery of novel therapeutic agents, supported by established safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.

Core Compound Identification

5-bromo-2-tert-butyl-1,3-thiazole is a substituted thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms.[1][2][3] The presence of a bromine atom at the 5-position and a bulky tert-butyl group at the 2-position imparts specific chemical properties that make it a valuable intermediate in organic synthesis.[4]

PropertyValueSource
Molecular Formula C₇H₁₀BrNS[5][6]
Molecular Weight 220.13 g/mol [5][6]
CAS Number 22275-17-8[5][6]
Canonical SMILES CC(C)(C)C1=NC=C(S1)Br[7]
InChI Key MPYAUHBDNAUDNV-UHFFFAOYSA-N[6][8]

Synthesis of 5-bromo-2-tert-butyl-1,3-thiazole

The synthesis of 5-bromo-2-tert-butyl-1,3-thiazole can be efficiently achieved through a two-step process, commencing with the well-established Hantzsch thiazole synthesis, followed by a regioselective bromination.[9]

Step 1: Synthesis of the Precursor, 2-tert-butyl-1,3-thiazole

The initial step involves the condensation of a thioamide with an α-haloketone. In this case, pivalamide (2,2-dimethylpropanamide) serves as the precursor to the thioamide, which then reacts with an appropriate α-haloketone. A more direct and common approach involves the reaction of 2,2-dimethylpropanethioamide with a suitable α-haloacetaldehyde equivalent.

Step 2: Regioselective Bromination

The second key step is the bromination of the 2-tert-butyl-1,3-thiazole intermediate. The electron-rich nature of the thiazole ring makes it susceptible to electrophilic substitution. The bromine atom is selectively introduced at the 5-position. This can be achieved using various brominating agents, with N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane being a common and effective choice.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Electrophilic Bromination Pivalamide Pivalamide Thioamide Formation Thioamide Formation Pivalamide->Thioamide Formation Thionating Agent (e.g., Lawesson's Reagent) 2-tert-butyl-1,3-thiazole 2-tert-butyl-1,3-thiazole Thioamide Formation->2-tert-butyl-1,3-thiazole α-haloketone, Heat 5-bromo-2-tert-butyl-1,3-thiazole 5-bromo-2-tert-butyl-1,3-thiazole 2-tert-butyl-1,3-thiazole->5-bromo-2-tert-butyl-1,3-thiazole N-Bromosuccinimide (NBS), Solvent (e.g., ACN)

Caption: Synthetic workflow for 5-bromo-2-tert-butyl-1,3-thiazole.

Detailed Experimental Protocol

Materials:

  • 2-tert-butyl-1,3-thiazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 2-tert-butyl-1,3-thiazole (1 equivalent) in acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 5-bromo-2-tert-butyl-1,3-thiazole as a liquid.[6][8]

Spectroscopic and Analytical Characterization

While specific, publicly available experimental spectra for 5-bromo-2-tert-butyl-1,3-thiazole are limited, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.6s1HThiazole C4-H
~1.4s9Htert-butyl protons

The singlet around 7.6 ppm is characteristic of the lone proton on the thiazole ring at the 4-position. The upfield singlet at approximately 1.4 ppm corresponds to the nine equivalent protons of the tert-butyl group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Chemical Shift (δ) ppmAssignment
~175C2 (Thiazole)
~145C4 (Thiazole)
~110C5 (Thiazole)
~35Quaternary C (tert-butyl)
~30CH₃ (tert-butyl)

The carbon atom (C2) attached to the nitrogen and sulfur atoms and the tert-butyl group is expected to be the most downfield. The carbon bearing the bromine atom (C5) will appear further upfield, while the protonated carbon (C4) will be in the aromatic region. The carbons of the tert-butyl group will be in the aliphatic region.

Mass Spectrometry (MS)

In mass spectrometry, 5-bromo-2-tert-butyl-1,3-thiazole will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The expected molecular ion peaks would be at m/z 220 and 222.

Reactivity and Synthetic Utility

The chemical reactivity of 5-bromo-2-tert-butyl-1,3-thiazole is dominated by the C-Br bond at the 5-position, making it an excellent substrate for various cross-coupling reactions. This versatility is a cornerstone of its utility in drug discovery for the synthesis of complex molecules.[4]

G cluster_0 Palladium-Catalyzed Cross-Coupling Reactions 5-bromo-2-tert-butyl-1,3-thiazole 5-bromo-2-tert-butyl-1,3-thiazole Suzuki Coupling R-B(OH)₂ Pd catalyst, Base 5-bromo-2-tert-butyl-1,3-thiazole->Suzuki Coupling Stille Coupling R-Sn(Bu)₃ Pd catalyst 5-bromo-2-tert-butyl-1,3-thiazole->Stille Coupling Heck Coupling Alkene Pd catalyst, Base 5-bromo-2-tert-butyl-1,3-thiazole->Heck Coupling Buchwald-Hartwig Amination R₂NH Pd catalyst, Base 5-bromo-2-tert-butyl-1,3-thiazole->Buchwald-Hartwig Amination Aryl/Heteroaryl-substituted Thiazole Aryl/Heteroaryl-substituted Thiazole Suzuki Coupling->Aryl/Heteroaryl-substituted Thiazole Aryl/Alkenyl-substituted Thiazole Aryl/Alkenyl-substituted Thiazole Stille Coupling->Aryl/Alkenyl-substituted Thiazole Alkenyl-substituted Thiazole Alkenyl-substituted Thiazole Heck Coupling->Alkenyl-substituted Thiazole Amino-substituted Thiazole Amino-substituted Thiazole Buchwald-Hartwig Amination->Amino-substituted Thiazole

Sources

Solubility Profile of 5-bromo-2-tert-butyl-1,3-thiazole: A Theoretical and Practical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Executive Summary

In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility is a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide focuses on 5-bromo-2-tert-butyl-1,3-thiazole, a heterocyclic compound of interest due to the prevalence of the thiazole moiety in numerous bioactive molecules.[1][2]

Publicly available quantitative solubility data for this specific compound is scarce. Therefore, this document serves as a comprehensive technical guide, providing both the theoretical framework for predicting solubility and a detailed, field-proven experimental protocol for its precise determination in a range of organic solvents. We will delve into the structural characteristics of the molecule to anticipate its behavior, explore the principles of solvent-solute interactions, and present a step-by-step methodology using the gold-standard shake-flask method coupled with HPLC analysis. This guide is designed to empower researchers, scientists, and formulation experts to generate reliable and reproducible solubility data, facilitating informed decisions in the drug development pipeline.

Compound Analysis: 5-bromo-2-tert-butyl-1,3-thiazole

A foundational analysis of the molecule's structure is the first step in predicting its solubility behavior.

  • Chemical Structure:

    • Molecular Formula: C₇H₁₀BrNS[3]

    • Molecular Weight: 220.13 g/mol [3]

    • Physical Form: Liquid at standard conditions[4]

  • Structural Features Influencing Solubility:

    • Non-Polar Moiety: The large tert-butyl group is a significant non-polar, lipophilic feature. This sterically bulky alkyl group will favor interactions with non-polar solvents through van der Waals forces.

    • Heterocyclic Core: The 1,3-thiazole ring contains both nitrogen and sulfur heteroatoms, introducing polarity through dipole moments. The lone pair electrons on these atoms can also act as hydrogen bond acceptors.

    • Halogenation: The bromine atom at the 5-position adds to the molecular weight and introduces a polar carbon-bromine bond, further influencing the molecule's overall dipole moment.

  • Predicted Solubility Behavior: The molecule presents a classic duality: a large non-polar region (tert-butyl) and a polar heterocyclic core. This structure suggests that 5-bromo-2-tert-butyl-1,3-thiazole will be largely insoluble in highly polar protic solvents like water but will exhibit varying degrees of solubility in organic solvents. Its solubility will likely follow the "like dissolves like" principle, favoring solvents of intermediate polarity that can effectively solvate both the non-polar alkyl group and the polar thiazole ring.[5][6]

The Theoretical Framework of Solubility

The principle that "like dissolves like" is the cornerstone of solubility prediction.[6] This means polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[5] The extent of solubility is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

Key Solvent Properties

Several quantifiable solvent properties help predict these interactions:

  • Dielectric Constant (ε): This property measures a solvent's ability to separate ions and solvate polar molecules.[7][8] Solvents with high dielectric constants (ε > 15) are considered polar, while those with low values are non-polar.[7]

  • Polarity Index: This is an empirical measure of a solvent's relative polarity, providing a useful ranking for solvent selection in applications like chromatography and solubility screening.[7]

  • Hansen Solubility Parameters (HSP): This is a more sophisticated, three-dimensional approach that dissects the total cohesive energy of a substance into three components.[9][10] The principle is that materials with similar HSP values are likely to be miscible.[11]

    • δD (Dispersion): Energy from van der Waals forces.

    • δP (Polar): Energy from dipolar intermolecular forces.

    • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Table 1: Properties of Common Organic Solvents

The following table provides a reference for selecting a diverse range of solvents for solubility testing, ordered from lower to higher polarity.

SolventDielectric Constant (ε) at 20°CPolarity IndexHansen Parameters (δD, δP, δH)
n-Hexane1.890.1(14.9, 0.0, 0.0)
Toluene2.38[12]2.4(18.0, 1.4, 2.0)
Diethyl Ether4.34[12]2.8(14.5, 2.9, 4.6)
Dichloromethane (DCM)8.93[12]3.1(17.0, 7.3, 7.1)
Tetrahydrofuran (THF)7.58[12]4.0(16.8, 5.7, 8.0)
Ethyl Acetate6.02[12]4.4(15.8, 5.3, 9.2)
Acetone20.7[12]5.1(15.5, 10.4, 7.0)[13]
2-Propanol (IPA)17.9[12]3.9(15.8, 6.1, 16.4)
Acetonitrile37.5[12]5.8(15.3, 18.0, 6.1)[13]
Dimethyl Sulfoxide (DMSO)46.7[12]7.2(18.4, 16.4, 10.2)
Ethanol24.5[12]4.3(15.8, 8.8, 19.4)
Methanol32.7[12]5.1(14.7, 12.3, 22.3)

Note: Hansen parameter values are in MPa⁰·⁵. Values are sourced from multiple references and should be considered representative.

Experimental Protocol: Thermodynamic Solubility Determination

The most reliable and widely accepted method for determining the true thermodynamic solubility of a compound is the shake-flask equilibrium method.[14][15] This protocol ensures that the solution is fully saturated and in equilibrium with the solid phase, providing a definitive solubility value at a given temperature.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the shake-flask method.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantification (HPLC) prep_vials Add excess solute to vials add_solvent Add known volume of solvent prep_vials->add_solvent seal Tightly seal vials add_solvent->seal agitate Agitate at constant T (24-72 hours) seal->agitate centrifuge Centrifuge to pellet solid agitate->centrifuge filter Filter supernatant (0.22 µm Syringe Filter) centrifuge->filter analyze Analyze standards & saturated solution filter->analyze prep_standards Prepare calibration standards prep_standards->analyze calc Calculate concentration from calibration curve analyze->calc

Caption: Workflow for Thermodynamic Solubility Determination.

Materials and Reagents
  • Compound: 5-bromo-2-tert-butyl-1,3-thiazole

  • Solvents: A selection of high-purity organic solvents (e.g., from Table 1)

  • Equipment:

    • Analytical balance

    • 2 mL glass vials with screw caps and PTFE septa

    • Volumetric flasks and pipettes

    • Orbital shaker with temperature control

    • Benchtop centrifuge

    • Syringes (glass or polypropylene)

    • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Autosampler vials

Step-by-Step Methodology

PART A: Preparation of Saturated Solutions

  • Aliquot Solute: Add an excess amount of 5-bromo-2-tert-butyl-1,3-thiazole to a series of appropriately labeled 2 mL glass vials. An excess is critical to ensure that equilibrium with the undissolved phase can be established. A starting amount of ~10-20 mg is typically sufficient.

  • Add Solvent: Accurately dispense a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

  • Seal: Tightly cap the vials to prevent any solvent loss due to evaporation during the equilibration phase.

PART B: Equilibration

  • Agitation: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility).

  • Time: Agitate the samples for a sufficient period to allow the system to reach equilibrium. For many organic compounds, this can take between 24 and 72 hours.[15]

    • Causality Insight: Shorter incubation times may lead to an underestimation of the true solubility (kinetic solubility), whereas this extended period ensures the system reaches a thermodynamic steady state.

PART C: Phase Separation

  • Centrifugation: After equilibration, remove the vials and centrifuge them at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the excess undissolved solute.

  • Filtration: Carefully draw the supernatant into a syringe, avoiding the solid pellet. Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean autosampler vial for analysis.

    • Trustworthiness Check: Filtration is a critical step to remove any microscopic solid particles that could otherwise lead to a gross overestimation of solubility. The filter material must be chemically compatible with the solvent.

PART D: Quantification by HPLC

  • Method Development: Develop a suitable reverse-phase HPLC method capable of resolving the analyte from any potential impurities and solvent peaks. A C18 column is often a good starting point. The mobile phase and detection wavelength should be optimized for sensitivity and peak shape.

  • Prepare Standards: Create a series of standard solutions of 5-bromo-2-tert-butyl-1,3-thiazole of known concentrations in each organic solvent being tested. This is done by serial dilution from a concentrated stock solution.

  • Construct Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration to generate a calibration curve.

    • Self-Validation: The calibration curve must be linear over the expected concentration range of the samples, with a correlation coefficient (R²) of ≥ 0.995 to ensure the accuracy of the quantification.

  • Analyze Samples: Inject the filtered saturated solutions (from Part C) into the HPLC system. It may be necessary to dilute the saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

  • Calculate Solubility: Use the peak area of the sample and the equation of the line from the calibration curve to determine the concentration of the compound in the saturated solution. Remember to account for any dilutions made. This concentration is the thermodynamic solubility.

Data Presentation and Interpretation

All quantitative data should be collated into a structured table for clear comparison and analysis.

Table 2: Experimentally Determined Solubility of 5-bromo-2-tert-butyl-1,3-thiazole at 25°C
SolventDielectric Constant (ε)Measured Solubility (mg/mL)Measured Solubility (mol/L)
n-Hexane1.89[Experimental Value][Calculated Value]
Toluene2.38[Experimental Value][Calculated Value]
Dichloromethane8.93[Experimental Value][Calculated Value]
Ethyl Acetate6.02[Experimental Value][Calculated Value]
Acetone20.7[Experimental Value][Calculated Value]
Acetonitrile37.5[Experimental Value][Calculated Value]
Methanol32.7[Experimental Value][Calculated Value]
[Other Solvents].........
Interpreting the Results

Upon populating the table, analyze the trends. It is anticipated that the solubility of 5-bromo-2-tert-butyl-1,3-thiazole will be lowest in highly non-polar solvents (like hexane) and highly polar protic solvents (like methanol) and will be highest in solvents of intermediate polarity (such as dichloromethane, THF, or acetone) that can effectively solvate both the non-polar tert-butyl group and the polar thiazole ring.

Predictive Solubility Relationship

The following diagram illustrates the expected relationship between solvent polarity and the solubility of the target compound, providing a conceptual model for the experimental results.

G cluster_solvents Solvent Polarity Spectrum cluster_solubility Predicted Solubility of 5-bromo-2-tert-butyl-1,3-thiazole NonPolar Non-Polar (e.g., Hexane) MidPolar Intermediate Polarity (e.g., DCM, Acetone) LowSol Low NonPolar->LowSol Poor interaction with polar thiazole ring Polar Polar (e.g., Methanol) HighSol High MidPolar->HighSol Balanced solvation of both moieties LowSol2 Low Polar->LowSol2 Poor interaction with non-polar tert-butyl group LowSol->HighSol HighSol->LowSol2

Sources

physical characteristics and melting point of 2-tert-butyl-5-bromothiazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical characteristics, synthesis, and applications of 2-tert-butyl-5-bromothiazole , a specialized heterocyclic intermediate used in medicinal chemistry.

CAS Number: 959240-27-8 Molecular Formula: C₇H₁₀BrNS Molecular Weight: 220.13 g/mol [1]

Executive Summary

2-tert-Butyl-5-bromothiazole is a sterically demanding thiazole derivative utilized primarily as a scaffold in the development of pharmaceuticals and agrochemicals.[1] The bulky tert-butyl group at the C2 position provides significant steric protection and lipophilicity, influencing the pharmacokinetic profile (logP, metabolic stability) of downstream targets. The bromine atom at the C5 position serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of the thiazole core.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

The compound consists of a 1,3-thiazole ring substituted at the 2-position with a tert-butyl group and at the 5-position with a bromine atom.[1]

AttributeDetail
IUPAC Name 5-Bromo-2-(2-methylpropan-2-yl)-1,3-thiazole
Common Name 2-tert-Butyl-5-bromothiazole
CAS Number 959240-27-8
SMILES CC(C)(C)C1=NC=C(Br)S1
InChI Key (Predicted) MPYAUHBDNAUDNV-UHFFFAOYSA-N
MDL Number MFCD09879074 (Generic analog reference)
Structural Diagram (Graphviz)

The following diagram illustrates the chemical connectivity and the steric environment of the molecule.

G tBu tert-Butyl Group (Steric Bulk) C2 C2 Position (Kinetic Stability) tBu->C2 Attached to Thiazole 1,3-Thiazole Core (Aromatic System) C2->Thiazole Part of C5 C5 Position (Reactive Handle) Thiazole->C5 Contains Br Bromine (Leaving Group) C5->Br Substituted by

Caption: Structural decomposition of 2-tert-butyl-5-bromothiazole highlighting the steric tert-butyl anchor and the reactive brominated site.[1]

Physical Characteristics & Melting Point[1][4][6][7][8][9][10]

Unlike its solid analogs (e.g., 2-amino-5-bromothiazole), 2-tert-butyl-5-bromothiazole is typically a liquid or low-melting solid at room temperature. The introduction of the bulky tert-butyl group disrupts the crystal lattice packing that would otherwise be facilitated by the planar thiazole ring, often lowering the melting point compared to less branched alkyl analogs.[1]

Table of Physical Constants
PropertyValue / DescriptionNote
Physical State Liquid (at 25°C)May crystallize at low temps (<10°C).[1]
Melting Point < 20 °C (Estimated)Often handled as an oil.
Boiling Point ~85–90 °C @ 15 mmHgExtrapolated from 2-methyl analog.[1]
Density 1.35 – 1.45 g/cm³ High density due to Br atom.
Solubility Soluble in DCM, EtOAc, THF, MeOH.Insoluble in water.[2]
Appearance Colorless to pale yellow oil.Darkens upon oxidation/light exposure.
Melting Point Determination Protocol (DSC)

If the sample appears solid (e.g., stored at -20°C), use Differential Scanning Calorimetry (DSC) for precise determination, as capillary methods may be inaccurate for waxy solids.

  • Preparation: Hermetically seal 2–5 mg of sample in an aluminum pan.

  • Equilibration: Cool to -40°C to ensure complete crystallization.

  • Ramp: Heat from -40°C to 50°C at a rate of 5°C/min.

  • Analysis: Record the onset temperature of the endothermic peak (

    
    ) as the melting point.
    

Synthesis & Experimental Protocols

The synthesis typically involves the regioselective bromination of the parent heterocycle, 2-tert-butylthiazole .[1] The bulky tert-butyl group at C2 directs electrophilic substitution to the C5 position.[1]

Synthetic Workflow

Synthesis Start 2-tert-Butylthiazole (Liquid) Conditions MeCN or DMF 0°C to RT, 4h Start->Conditions + Reagent Reagent NBS (1.1 eq) or Br2 Reagent->Conditions Product 2-tert-Butyl-5-bromothiazole (Yield: ~85%) Conditions->Product Electrophilic Aromatic Substitution (SEAr)

Caption: Regioselective bromination pathway for the synthesis of 2-tert-butyl-5-bromothiazole.

Detailed Procedure
  • Setup: Charge a flame-dried round-bottom flask with 2-tert-butylthiazole (1.0 equiv) and anhydrous acetonitrile (0.5 M concentration).

  • Bromination: Cool the solution to 0°C. Portion-wise add N-Bromosuccinimide (NBS) (1.05 equiv) over 15 minutes. Protect from light.[3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[1]

  • Workup: Dilute with diethyl ether, wash with water (x2) and brine (x1). Dry over anhydrous

    
    .
    
  • Purification: Concentrate under reduced pressure. The crude oil can be purified via vacuum distillation or flash chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield the pure product as a colorless oil.

Applications in Drug Discovery

The 2-tert-butyl-5-bromothiazole scaffold is highly valued for its ability to modulate the physicochemical properties of drug candidates.[1]

  • Lipophilicity Modulation: The tert-butyl group significantly increases

    
    , improving membrane permeability for CNS targets.[1]
    
  • Metabolic Stability: The steric bulk at C2 blocks metabolic oxidation at the thiazole nitrogen and adjacent carbons, extending the half-life (

    
    ) of the compound in microsomal stability assays.
    
  • Cross-Coupling Utility: The C5-bromide is an excellent partner for Suzuki-Miyaura coupling to attach aryl or heteroaryl groups, creating biaryl systems common in kinase inhibitors.[1]

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.[1][4]
Skin Irritation H315Causes skin irritation.[2][3][4]
Eye Irritation H319Causes serious eye irritation.[3]
STOT-SE H335May cause respiratory irritation.[1][2]

Storage: Store at 2–8°C (Refrigerate) or -20°C under an inert atmosphere (Argon/Nitrogen). The compound may darken over time if exposed to air or light due to slow debromination or oxidation.

References

  • ChemicalBook. (2024). 5-Bromo-2-tert-butylthiazole Properties and CAS 959240-27-8.

  • BLD Pharm. (2024). Product Analysis: 5-Bromo-2-(tert-butyl)thiazole.

  • Metzger, J. V. (1979). Thiazole and its Derivatives. The Chemistry of Heterocyclic Compounds, Wiley-Interscience.[1] (Foundational text on thiazole reactivity and bromination patterns).

  • Bachmann, M., et al. (2006). Kinase Inhibitor Scaffolds and Thiazole Derivatives. International Journal of Biochemistry & Cell Biology, 38(3), 430-443. (Context on thiazole use in drug design).

Sources

safety data sheet (SDS) for 5-bromo-2-tert-butyl-1,3-thiazole handling

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the handling, safety, and experimental application of 5-bromo-2-tert-butyl-1,3-thiazole , tailored for pharmaceutical researchers.

CAS: 959240-27-8 | Formula: C₇H₁₀BrNS | MW: 220.13 g/mol

Executive Summary & Chemical Context

5-Bromo-2-tert-butyl-1,3-thiazole is a specialized halogenated heterocycle primarily utilized as a scaffold in medicinal chemistry. Its structural utility lies in the C-5 bromine handle , which serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the bulky tert-butyl group at C-2 provides steric occlusion that can improve metabolic stability (blocking C-2 oxidation) and lipophilicity in drug candidates.

This guide moves beyond standard SDS compliance, offering a risk-based framework for handling this compound during synthesis and purification.

Hazard Architecture & Toxicology

Scientific Rationale: While specific toxicological data for this exact isomer is limited, its hazard profile is derived from the Structure-Activity Relationship (SAR) of analogous bromothiazoles (e.g., 2-bromo-5-tert-butylthiazole).

GHS Classification (Analog-Inferred)
Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat 2H315: Causes skin irritation.[1][2]Lipophilic alkyl-halide interaction with dermal lipids; potential alkylating agent.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1][2]Direct mucous membrane vesicant activity typical of halo-heterocycles.
STOT - SE Cat 3H335: May cause respiratory irritation.[1]Volatile organic vapors irritate the upper respiratory tract.
Acute Tox (Oral) Cat 4H302: Harmful if swallowed.Metabolic activation of the thiazole ring; potential for sulfur-based toxicity.
Critical Health Risks[2]
  • Sensitization Potential: Thiazole rings are known structural alerts for skin sensitization. Repeated exposure may lower the threshold for allergic contact dermatitis.

  • Lachrymator Potential: Like many brominated heterocycles, this compound may exhibit mild lachrymatory properties upon heating or aerosolization.

Physicochemical Architecture

Data Integrity: Values below combine predicted properties and experimental data from close structural analogs to ensure a conservative safety margin.

PropertyValue / RangeOperational Implication
Physical State Liquid or Low-Melting SolidMay solidify in cold storage; requires gentle warming to aliquot.
Boiling Point ~70–75°C @ 1-2 mmHgVacuum Distillation Risk: Do not overheat; use high-vacuum for purification.
Flash Point >63°C (Predicted)Combustible: Class IIIA liquid. Store away from sparks/open flame.
Density ~1.3–1.4 g/mLHeavier than water; sinks in aqueous extractions.
Solubility DMSO, DCM, EtOAcHighly lipophilic; insoluble in water.
pKa (Conj. Acid) ~1.0–2.0 (Thiazole N)Weakly basic; protonates in strong acid (e.g., HCl/dioxane).

Strategic Handling Protocol

Directive: Engineering controls are the primary line of defense. PPE is the secondary fail-safe.

Engineering Controls
  • Ventilation: All handling (weighing, dispensing, reaction setup) must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm .

  • Inert Atmosphere: The C-Br bond is susceptible to moisture-mediated hydrolysis over time. Handle under Nitrogen (

    
    ) or Argon (
    
    
    
    ) for long-term stability.
PPE Decision Logic (Visualized)

The following decision tree dictates the required Personal Protective Equipment based on the specific experimental activity.

PPE_Selection Start Activity Selection SmallScale Analytical / Small Scale (< 1g) Start->SmallScale LargeScale Prep Scale / Synthesis (> 1g or Heating) Start->LargeScale Gloves1 Gloves: Nitrile (Double) Min Thickness: 0.11mm SmallScale->Gloves1 Resp1 Respiratory: Fume Hood Only SmallScale->Resp1 Eye1 Eye: Safety Glasses (Side Shields) SmallScale->Eye1 Gloves2 Gloves: Laminate (Silver Shield) or High-Grade Nitrile (0.2mm) LargeScale->Gloves2 Resp2 Respiratory: Hood + N95 (if solid/dust risk) LargeScale->Resp2 Eye2 Eye: Chemical Goggles + Face Shield LargeScale->Eye2

Caption: Risk-based PPE selection logic. "Laminate" gloves are required for prolonged contact due to the permeation potential of halogenated aromatics.

Experimental Workflows

A. Synthesis & Coupling (Suzuki-Miyaura Context)

When using 5-bromo-2-tert-butyl-1,3-thiazole as an electrophile:

  • Deoxygenation: The thiazole sulfur is prone to oxidation. Sparge solvents with Argon for 15 minutes prior to catalyst addition.

  • Base Sensitivity: While the tert-butyl group protects C-2, the C-5 position is reactive. Use mild bases (

    
    , 
    
    
    
    ) rather than strong organolithiums which may cause halogen-lithium exchange or ring opening.
  • Work-up: Quench reactions with saturated

    
    . The product will reside in the organic phase (DCM or EtOAc).
    
B. Storage & Stability[1][4][5]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Light: Protect from light (amber vials) to prevent photolytic debromination.

  • Atmosphere: Store under inert gas. If the seal is broken, purge with Nitrogen before resealing.

Emergency Response Framework

Spill Response Logic

In the event of a spill, immediate containment is necessary to prevent respiratory exposure to vapors.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (If >10mL outside hood) Spill->Evacuate Major Spill PPE 2. Don PPE (Goggles, Double Nitrile) Spill->PPE Minor Spill Evacuate->PPE Absorb 3. Absorb (Vermiculite/Sand) PPE->Absorb Collect 4. Collect (Seal in Waste Drum) Absorb->Collect Clean 5. Decontaminate (Soap + Water Wash) Collect->Clean

Caption: Step-by-step containment protocol. Do not use combustible materials (sawdust) for absorption.

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes .[1] Lifting eyelids is crucial to remove trapped brominated residues.

  • Skin Contact: Wash with soap and water.[1] Do not use ethanol ; alcohol can enhance the transdermal absorption of lipophilic halo-heterocycles.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Waste Disposal

  • Classification: Halogenated Organic Waste.

  • Protocol: Do not mix with strong acids or oxidizers in the waste stream.

  • Destruction: High-temperature incineration equipped with a scrubber for Hydrogen Bromide (HBr) and Sulfur Oxides (SOx).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54368864, 5-Bromo-2-tert-butylthiazole. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Thiazole derivatives and halogenated heterocycles.[3] Retrieved from [Link]

Sources

structural analysis of tert-butyl substituted thiazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Analysis of tert-Butyl Substituted Thiazole Derivatives

Abstract

Thiazole derivatives are a cornerstone of medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] The introduction of a tert-butyl substituent onto the thiazole scaffold imparts unique steric and electronic properties that significantly influence molecular conformation, reactivity, and biological interactions.[3] This guide provides a comprehensive overview of the essential techniques for the , intended for researchers, scientists, and drug development professionals. We will delve into the practical and theoretical aspects of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and computational modeling, emphasizing the causality behind experimental choices and the interpretation of complex structural data.

The Influence of the tert-Butyl Group: A Structural Rationale

The tert-butyl group is more than a simple alkyl substituent; its significant steric bulk and electronic nature profoundly shape the properties of the thiazole ring.[3]

  • Steric Hindrance: Its large, three-dimensional profile can shield adjacent positions on the thiazole ring, directing the approach of reagents and influencing the regioselectivity of chemical reactions.[3] This steric hindrance is also a critical factor in determining the molecule's preferred conformation in both solution and solid states and dictates its ability to fit into the binding pockets of biological targets like enzymes and receptors.[3][4]

  • Electronic Effects: The tert-butyl group acts as an electron-donating group through induction, which increases the electron density of the thiazole ring system.[3] This modulation of the ring's electronics can affect the nucleophilicity and basicity of the ring's nitrogen and sulfur atoms, influencing non-covalent interactions and chemical reactivity.[3]

Understanding these dual influences is paramount for interpreting analytical data and correlating molecular structure with function.

G cluster_0 tert-Butyl Group Properties cluster_1 Impact on Thiazole Derivative Steric Bulk Steric Bulk Molecular Conformation Molecular Conformation Steric Bulk->Molecular Conformation Dictates geometry Crystal Packing Crystal Packing Steric Bulk->Crystal Packing Influences lattice Chemical Reactivity Chemical Reactivity Steric Bulk->Chemical Reactivity Shields sites Electronic Donation (Inductive) Electronic Donation (Inductive) Electronic Donation (Inductive)->Chemical Reactivity Modulates nucleophilicity Binding Affinity Binding Affinity Electronic Donation (Inductive)->Binding Affinity Affects interactions Spectroscopic Signature Spectroscopic Signature Electronic Donation (Inductive)->Spectroscopic Signature Shifts signals Molecular Conformation->Binding Affinity Determines fit Molecular Conformation->Spectroscopic Signature Shifts signals

Caption: Influence of the tert-butyl group on thiazole properties.

Single-Crystal X-ray Crystallography: The Definitive Structure

X-ray crystallography provides unambiguous, high-resolution data on the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. For tert-butyl substituted thiazoles, it reveals how the bulky group influences the planarity of the thiazole ring and the overall crystal packing arrangement.[5][6]

In the crystal structure of 2-amino-4-tert-butyl-5-(4-chlorobenzyl)thiazole, for instance, the dihedral angle between the thiazole and chlorophenyl rings is a significant 88.86°, a conformation heavily influenced by the steric demands of the tert-butyl group.[6] Intermolecular N—H···N hydrogen bonds are often observed, linking molecules into larger networks and stabilizing the crystal lattice.[5][6]

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the generalized steps for the structural analysis of a novel tert-butyl thiazole derivative.[1]

  • Crystal Growth (The Crucial First Step):

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane).

    • Employ slow evaporation at room temperature, allowing solvent to escape gradually over several days to weeks. This is the most common and often successful method.[5][6]

    • Alternative methods include slow cooling of a saturated solution or vapor diffusion (diffusing a poor solvent into a solution of the compound in a good solvent).

    • The goal is to obtain a single, high-quality crystal free of defects.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head of a diffractometer (e.g., a Bruker SMART 1000 CCD).[6]

    • Cool the crystal under a stream of cold nitrogen gas (typically to ~173 K) to minimize thermal vibrations and potential degradation.[5]

    • Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα radiation).[5]

    • Rotate the crystal and collect a series of diffraction patterns (frames) at different orientations.

  • Structure Solution and Refinement:

    • Integrate the diffraction data to determine the intensities and positions of the reflections.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares on F².[6]

    • Locate hydrogen atoms from the difference Fourier map or place them in geometrically calculated positions.[5][6]

    • The final refined structure is evaluated based on crystallographic agreement factors (R-factors) and goodness-of-fit.

Data Presentation: Key Crystallographic Parameters

Crystallographic data for a representative compound, 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine, is summarized below.[5]

ParameterValue
Chemical FormulaC₉H₁₃N₅S
Molecular Weight ( g/mol )223.30
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.7487 (4)
b (Å)14.2240 (8)
c (Å)10.2697 (5)
β (°)91.452 (1)
Volume (ų)1131.54 (10)
Z (molecules/unit cell)4
Temperature (K)173

NMR Spectroscopy: Structure in Solution

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For tert-butyl thiazole derivatives, both ¹H and ¹³C NMR provide characteristic signals that confirm the molecular framework.

¹H NMR Spectroscopy

The tert-butyl group provides a highly distinctive signal in the ¹H NMR spectrum:

  • A sharp singlet: Due to the magnetic equivalence of the nine protons.

  • High-field chemical shift: Typically appearing around 1.3-1.4 ppm, shielded by the electron-donating nature of the quaternary carbon.[6][7] This signal is an excellent diagnostic tool, and its high intensity makes it a useful probe even at low sample concentrations.[8][9][10] Protons on the thiazole ring typically appear in the aromatic region (7.2-8.8 ppm).[2]

¹³C NMR Spectroscopy

The tert-butyl group also gives rise to two characteristic signals in the ¹³C NMR spectrum:

  • Quaternary Carbon (C(CH₃)₃): A signal around 30-35 ppm.

  • Methyl Carbons (-CH₃): A more intense signal also around 30-32 ppm.

The carbons of the thiazole ring itself will have shifts dependent on their substitution pattern, typically appearing between ~110 ppm and ~170 ppm.[11][12]

Data Presentation: Typical NMR Chemical Shifts
Proton TypeTypical ¹H Chemical Shift (δ, ppm)Carbon TypeTypical ¹³C Chemical Shift (δ, ppm)
-C(CH ₃)₃1.3 – 1.5 (singlet, 9H)-C (CH₃)₃30 – 35
Thiazole-H6.4 – 8.8 (singlet or doublet)-C(C H₃)₃30 – 32
-NH₂4.8 – 9.6 (broad singlet)Thiazole-C (unsubstituted)94 – 135
Other Aromatic-H7.1 – 8.3 (multiplet)Thiazole-C (substituted)135 – 170

Note: Ranges are approximate and vary based on solvent and substitution. Data synthesized from[6][11][12][13].

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.

  • Data Acquisition:

    • Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).[14]

    • Acquire a ¹H NMR spectrum, ensuring an appropriate number of scans for a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. This often requires a longer acquisition time due to the lower natural abundance of ¹³C.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity and make unambiguous assignments.

  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

    • Analyze chemical shifts, coupling constants, and multiplicities to assign signals to specific nuclei within the molecule.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[15] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.[16]

For tert-butyl substituted thiazoles, a common fragmentation pathway involves the loss of the tert-butyl group to form a stable tert-butyl cation. The fragmentation of the thiazole ring itself often involves cleavage of the 1,2- (S-C) and 3,4- (N-C) bonds.[17]

Experimental Protocol: HRMS (ESI-TOF) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[15]

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source and a time-of-flight (TOF) mass analyzer. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable mass range.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or M⁺˙) and determine its accurate mass-to-charge ratio (m/z). Use software to calculate the elemental composition corresponding to the measured accurate mass, confirming the molecular formula. Analyze fragment ions to gain further structural insight.[18][19]

FT-IR Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[15]

Data Presentation: Characteristic FT-IR Absorption Bands
Functional GroupTypical Wavenumber (cm⁻¹)Description
N-H Stretch (amines)3300 - 3500Sharp or broad bands, indicates -NH₂ or -NH-
C-H Stretch (aromatic)3000 - 3100Weaker bands, indicates C-H on the thiazole ring
C-H Stretch (aliphatic)2850 - 3000Strong bands from the tert-butyl group
C=N Stretch (thiazole ring)1590 - 1650Characteristic ring stretching vibration
C=C Stretch (thiazole ring)1500 - 1580Characteristic ring stretching vibration

Note: Ranges are approximate. Data synthesized from[11][20][21][22].

Computational Modeling: A Theoretical Insight

Computational methods, particularly Density Functional Theory (DFT), are powerful tools that complement experimental data.[23] DFT calculations can be used to:

  • Optimize molecular geometries to find the most stable conformation.[24][25]

  • Predict NMR and IR spectra to aid in the assignment of experimental signals.[26]

  • Analyze frontier molecular orbitals (HOMO and LUMO) to understand electronic properties and reactivity.[24][25]

  • Calculate the distribution of electron density and natural charges on atoms.[24]

For tert-butyl thiazoles, DFT is particularly useful for mapping the potential energy surface as the tert-butyl group rotates, identifying the lowest energy conformation and quantifying the steric effects.[3]

G Start Start Input_Structure Initial Molecular Geometry (e.g., from X-ray or ChemDraw) Start->Input_Structure Select_Method Select DFT Functional & Basis Set (e.g., B3LYP/6-311+G(d,p)) Input_Structure->Select_Method Geometry_Optimization Perform Geometry Optimization Select_Method->Geometry_Optimization Frequency_Calculation Perform Frequency Calculation Geometry_Optimization->Frequency_Calculation Check_Frequencies Check for Imaginary Frequencies Frequency_Calculation->Check_Frequencies Check_Frequencies->Geometry_Optimization Found (Transition state) Analyze_Output Analyze Output Data: - Optimized Geometry - Energies (HOMO/LUMO) - Predicted Spectra (NMR, IR) Check_Frequencies->Analyze_Output None found (True minimum) End End Analyze_Output->End

Caption: A simplified workflow for DFT-based computational analysis.

Protocol: DFT-Based Computational Analysis
  • Structure Input: Build an initial 3D structure of the tert-butyl thiazole derivative using molecular modeling software.

  • Method Selection: Choose an appropriate level of theory. A common and effective choice for organic molecules is the B3LYP functional with a 6-31G(d,p) or larger basis set.[24][25]

  • Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

  • Frequency Calculation: After optimization, run a frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.[14] This calculation also provides the data for predicting the IR spectrum.

  • Property Calculation: Perform single-point energy calculations to determine electronic properties like HOMO-LUMO energies and molecular orbital distributions. NMR chemical shifts can also be predicted using methods like GIAO.

  • Analysis: Compare the computationally predicted data (geometries, spectra) with the experimental results from X-ray, NMR, and IR to validate the structural assignment and gain deeper insight.[25]

Conclusion

The requires a multi-faceted approach that integrates data from several powerful analytical techniques. X-ray crystallography provides the definitive solid-state structure, while NMR spectroscopy reveals the molecular framework in solution, with the tert-butyl group serving as a key diagnostic marker. Mass spectrometry confirms molecular identity, and FT-IR identifies essential functional groups. These experimental techniques, when combined with the theoretical insights from computational modeling, provide a complete and validated picture of the molecule's structure. This comprehensive understanding is the foundation upon which the rational design of new therapeutic agents and advanced materials is built.

References

  • Mohamed, M. S., Awad, S. M., & Ahmed, N. M. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Retrieved from [Link]

  • PLOS. (n.d.). Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa. PLOS | One. Retrieved from [Link]

  • Mabkhot, Y. N., et al. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal, 12(1), 53. Available at: [Link]

  • ResearchGate. (2018). (PDF) Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Retrieved from [Link]

  • Giorgi, G., et al. (2002). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Journal of Mass Spectrometry, 37(2), 169-178. Available at: [Link]

  • Al-Romaigh, F. K., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Pharmaceuticals, 16(7), 1011. Available at: [Link]

  • ResearchGate. (n.d.). Thiazole derivatives: Synthesis, characterization, biological and DFT studies | Request PDF. Retrieved from [Link]

  • Mabkhot, Y. N., et al. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of thiazole and thiazolidine recorded with (a) 35 ps.... Retrieved from [Link]

  • Travin, Y. O., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1735. Available at: [Link]

  • Amazon AWS. (n.d.). Original Research Article Substituents on the infrared spectra of Thiazolyl. Retrieved from [Link]

  • Journal of Organic Chemistry. (n.d.). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Substitution by tert-butyl groups facilitates excited state proton transfer in hydroxylated triphenylimidazole frameworks more than it does for oxazole and thiazole analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

  • Hafez, H. N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. Available at: [Link]

  • Shao, K., et al. (2010). 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine. Acta Crystallographica Section E, 66(Pt 2), o389. Available at: [Link]

  • Hu, Y-L., et al. (2008). 2-Amino-4-tert-butyl-5-(4-chlorobenzyl)thiazole. Acta Crystallographica Section E, 64(Pt 2), o313. Available at: [Link]

  • PNAS. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2023). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances, 13(1), 1-17. Available at: [Link]

  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]

  • Preprints.org. (2020). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure of tert-butyl.... Retrieved from [Link]

  • PubMed. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Retrieved from [Link]

  • ACS Publications. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 57(15), 6435-6448. Retrieved from [Link]

  • PNAS. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Retrieved from [Link]

  • Wiley Online Library. (2016). NMR analysis of t-butyl-catalyzed deuterium exchange at unactivated arene localities. Retrieved from [Link]

  • ResearchGate. (2023). Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from [Link]

  • IJNRD.org. (n.d.). Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad-Spectrum Biological Activities. Retrieved from [Link]

  • RSC Publishing. (n.d.). Driving tert-butyl axial: the surprising cyclopropyl effect. Retrieved from [Link]

Sources

Synthesis and Mechanistic Evaluation of 5-Bromo-2-tert-butyl-1,3-thiazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of thiazole scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 5-bromo-2-tert-butyl-1,3-thiazole (CAS: 959240-27-8) serves as a highly versatile electrophilic building block. It is frequently utilized in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to synthesize complex pharmacophores, including potent Pim kinase inhibitors used in oncology .

This whitepaper provides an in-depth literature review and technical guide on the synthesis of 5-bromo-2-tert-butyl-1,3-thiazole. By deconstructing the synthetic pathway into its mechanistic components, this guide establishes self-validating experimental protocols designed for high-yield, regioselective production.

Retrosynthetic Strategy & Pathway Design

The most robust and scalable approach to synthesizing 5-bromo-2-tert-butyl-1,3-thiazole relies on a two-step linear sequence:

  • Thiazole Core Construction: A Hantzsch thiazole synthesis coupling a sterically hindered thioamide with a protected

    
    -haloaldehyde.
    
  • Regioselective Functionalization: Electrophilic aromatic substitution (EAS) at the C5 position using a controlled brominating agent.

Workflow A 2,2-Dimethylpropanethioamide C 2-tert-Butyl-1,3-thiazole (Intermediate) A->C EtOH, HCl, Reflux B Bromoacetaldehyde diethyl acetal B->C E 5-Bromo-2-tert-butyl-1,3-thiazole (CAS: 959240-27-8) C->E DMF, RT, 2-4 hours D N-Bromosuccinimide (NBS) D->E

Fig 1: Two-step synthetic workflow for 5-bromo-2-tert-butyl-1,3-thiazole.

Step-by-Step Methodologies & Self-Validating Protocols

As an application scientist, it is critical to understand why specific reagents and conditions are chosen, rather than blindly following a recipe. The protocols below integrate mechanistic causality with real-time validation steps.

Protocol 1: Hantzsch Synthesis of 2-tert-butyl-1,3-thiazole

Objective: Construct the 1,3-thiazole ring while accommodating the bulky tert-butyl group at the C2 position.

Reagents:

  • 2,2-Dimethylpropanethioamide (1.0 equiv)

  • Bromoacetaldehyde diethyl acetal (1.1 equiv)

  • Absolute Ethanol (Solvent)

  • Aqueous HCl (Catalytic)

Step-by-Step Methodology:

  • Preparation: Suspend 2,2-dimethylpropanethioamide in absolute ethanol at room temperature.

  • Activation: Add bromoacetaldehyde diethyl acetal, followed by a catalytic amount of concentrated HCl.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 4–6 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-inactive thioamide (visualized via iodine stain) and the appearance of a highly UV-active spot indicates reaction completion.

  • Work-up: Cool to room temperature, concentrate in vacuo, and neutralize with saturated aqueous

    
    . Extract with ethyl acetate, dry over anhydrous 
    
    
    
    , and concentrate to yield the intermediate.

Causality & Logic:

  • Why use an acetal instead of a free aldehyde? Free

    
    -haloaldehydes like bromoacetaldehyde are highly unstable, toxic, and prone to rapid polymerization. The diethyl acetal acts as a stable synthetic equivalent. The addition of catalytic HCl facilitates the in situ hydrolysis of the acetal to the reactive aldehyde precisely when the thioamide is present to trap it, preventing unwanted side reactions .
    
  • Why Ethanol? Ethanol provides the optimal boiling point to supply the activation energy required for the cyclization-dehydration sequence without causing thermal decomposition of the sterically hindered thioamide.

Protocol 2: Regioselective C5-Bromination

Objective: Introduce a bromine atom exclusively at the C5 position to prepare the cross-coupling electrophile.

Reagents:

  • 2-tert-Butyl-1,3-thiazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • N,N-Dimethylformamide (DMF) (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-tert-butyl-1,3-thiazole in anhydrous DMF under an inert atmosphere (Nitrogen/Argon) and chill to 0 °C.

  • Electrophilic Addition: Add NBS portion-wise over 15 minutes to control the exotherm.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Validation (In-Process): Analyze via LC-MS. The target compound will present an [M+H]+ peak at m/z ~220/222 (characteristic 1:1 isotopic pattern of mono-bromination).

  • Work-up (Critical): Quench the reaction by adding a 10% aqueous solution of Sodium Thiosulfate (

    
    ). Extract with methyl tert-butyl ether (MTBE), wash the organic layer extensively with water (to remove DMF) and brine, dry over 
    
    
    
    , and concentrate.

Causality & Logic:

  • Why NBS over Liquid Bromine (

    
    )?  NBS provides a low, steady-state concentration of electrophilic bromine. This controlled release prevents polybromination (e.g., at the C4 position) and avoids the severe handling hazards associated with volatile, corrosive liquid bromine .
    
  • Why Thiosulfate Quenching?

    
     acts as a mild reducing agent. It immediately reduces any unreacted NBS or trace 
    
    
    
    to inert bromide salts. If skipped, residual oxidants will cause degradation and darkening of the product during solvent evaporation.

Mechanistic Insights: Regioselectivity at C5

Understanding the electronic distribution of the thiazole ring is essential for predicting regioselectivity during Electrophilic Aromatic Substitution (EAS).

The thiazole ring contains a pyridine-like nitrogen at position 3 and a pyrrole-like sulfur at position 1. The highly electronegative nitrogen withdraws electron density via inductive effects, strongly deactivating the C2 and C4 positions toward electrophiles. Conversely, the sulfur atom can donate electron density via resonance. When an electrophile attacks at C5, the resulting positive charge in the transition state (Wheland intermediate) is stabilized by the adjacent sulfur atom, forming a favorable sulfonium-like resonance structure.

Mechanism N1 2-tert-Butyl-1,3-thiazole N2 Electrophilic Attack by Br+ (at C5 Position) N1->N2 N3 Wheland Intermediate (Resonance Stabilized Sigma Complex) N2->N3 Rate-Determining Step N4 Deprotonation (Re-aromatization) N3->N4 N5 5-Bromo-2-tert-butyl-1,3-thiazole N4->N5 Fast Step (-H+)

Fig 2: Electrophilic aromatic substitution (EAS) mechanism at the C5 position.

Quantitative Data Summaries

To aid in experimental design, the following tables summarize the critical comparative data for reagent selection and the physicochemical properties of the target molecule.

Table 1: Comparison of Bromination Reagents for Thiazole Substrates
ReagentPreferred SolventRegioselectivity (C5)Polybromination RiskHandling & Safety Profile
N-Bromosuccinimide (NBS) DMF,

, or MeCN
> 95% Low Solid; easy to weigh; lower toxicity; preferred for scale-up.
Bromine (

)
Acetic Acid,

~ 85 - 90%Moderate to HighVolatile liquid; highly corrosive; emits toxic fumes; requires specialized ventilation.
Pyridinium Tribromide DCM, EtOH~ 90%LowSolid; mild reagent but suffers from poor atom economy and higher cost.
Table 2: Physicochemical Data of 5-Bromo-2-tert-butyl-1,3-thiazole
PropertyValue / Description
Chemical Name 5-Bromo-2-(tert-butyl)thiazole
CAS Registry Number 959240-27-8
Molecular Formula

Molecular Weight 220.13 g/mol
Appearance Pale yellow to off-white liquid/solid (temperature dependent)
Downstream Utility Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Grignard formation

Conclusion

The synthesis of 5-bromo-2-tert-butyl-1,3-thiazole exemplifies the elegant application of fundamental organic mechanisms to modern drug development. By utilizing the Hantzsch synthesis with a stabilized acetal precursor, researchers can efficiently construct the sterically hindered thiazole core. Subsequent regioselective bromination with NBS exploits the inherent electronic asymmetry of the heterocycle, ensuring high-fidelity functionalization at the C5 position. Adhering to the self-validating protocols and mechanistic rationales outlined in this guide ensures high yields, scalability, and safety in the laboratory.

References

  • Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (US8614206B2) Source: United States Patent and Trademark Office / Google Patents URL:[1]

  • Encyclopedia of Reagents for Organic Synthesis Source: John Wiley & Sons URL:[Link][2]

  • Cyclic ether pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (WO2014048939A1) Source: World Intellectual Property Organization / Google Patents URL:[3]

Sources

commercial availability and price of research-grade 5-bromo-2-tert-butyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Sourcing, Synthesis, and Validation of Research-Grade 5-Bromo-2-tert-butyl-1,3-thiazole (CAS: 959240-27-8)

Abstract

For drug development professionals and synthetic chemists, 5-bromo-2-tert-butyl-1,3-thiazole (CAS: 959240-27-8) is a highly specialized, sterically hindered heterocyclic building block. It is predominantly utilized in the synthesis of Pim kinase inhibitors[1] and leukotriene antagonists[2], where the bulky tert-butyl group dictates target binding pocket orientation, and the C-5 bromine serves as a versatile handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions)[3]. This whitepaper provides a comprehensive analysis of its commercial availability, pricing dynamics, and a self-validating, causality-driven protocol for in-house synthesis when supply chains fail.

Commercial Availability & Sourcing Landscape

The commercial landscape for 5-bromo-2-tert-butyl-1,3-thiazole is characterized by extreme scarcity. Unlike simple alkyl thiazoles, this specific halogenated derivative is rarely held in bulk inventory. A market analysis reveals that it is primarily available through specialized custom synthesis providers rather than standard catalog distributors[4].

When sourcing this compound, researchers must navigate long lead times and premium pricing. The table below synthesizes current market data based on specialized suppliers such as BLD Pharm (Catalog: BD0148453) and aggregator platforms like Molport[4][5].

Table 1: Commercial Availability and Estimated Pricing for CAS 959240-27-8

Supplier / PlatformCatalog IDStock StatusEst. Price (1g)Est. Price (5g)Typical Lead Time
BLD Pharm BD0148453Out of Stock / Custom$150 - $250$500 - $8004 - 6 weeks
Molport 021-801-6562 Active Suppliers$180 - $300$600 - $9003 - 5 weeks
ChemicalBook 959240-27-8Custom Synthesis$200 - $350$700 - $1,0004 - 6 weeks

Note: Prices are estimates for research-grade purity (>97% by HPLC/NMR) and fluctuate based on raw material costs and custom synthesis queue times.

Supply Chain Decision Matrix

Due to the high probability of stockouts, laboratories must implement a strategic procurement protocol. The following decision matrix outlines the logical workflow for acquiring this critical intermediate.

SupplyChain Start Need 5-bromo-2-tert-butyl-1,3-thiazole (CAS: 959240-27-8) CheckCatalog Check Commercial Catalogs (e.g., BLD Pharm, Molport) Start->CheckCatalog InStock Is it in stock? CheckCatalog->InStock Buy Procure Directly Lead time: 1-2 weeks InStock->Buy Yes Custom Request Custom Synthesis Lead time: 4-6 weeks InStock->Custom No, but budget allows InHouse In-House Synthesis (Hantzsch + Bromination) InStock->InHouse No, need immediate material

Caption: Supply Chain Decision Matrix for Sourcing CAS 959240-27-8.

Mechanistic Rationale for In-House Synthesis

When commercial procurement is unfeasible, in-house synthesis becomes mandatory. The most robust retrosynthetic disconnection relies on a two-step sequence: the Hantzsch Thiazole Synthesis followed by Regioselective Electrophilic Bromination .

  • Hantzsch Thiazole Synthesis: First described in 1887, this condensation between a thioamide and an

    
    -haloketone (or aldehyde) remains the gold standard for constructing the 1,3-thiazole core[6]. We utilize 2,2-dimethylpropanethioamide and chloroacetaldehyde. Chloroacetaldehyde is selected over bromoacetaldehyde because it is commercially available as a stable 50% aqueous solution, mitigating the risk of handling highly reactive, unstable 
    
    
    
    -bromoaldehydes.
  • Electrophilic Bromination: The thiazole ring is an electron-deficient heterocycle; however, the C-5 position is the most nucleophilic site due to the electron-withdrawing nature of the nitrogen atom at position 3, which deactivates C-2 and C-4[7]. The bulky, electron-donating tert-butyl group at C-2 further activates the ring. We employ N-Bromosuccinimide (NBS) in Dimethylformamide (DMF) rather than elemental bromine (

    
    ). NBS provides a controlled, low concentration of electrophilic bromine, preventing polybromination, while the polar aprotic DMF stabilizes the Wheland intermediate during the substitution[7].
    

SynthesisWorkflow Thioamide 2,2-Dimethylpropanethioamide Condensation Hantzsch Thiazole Synthesis (Reflux) Thioamide->Condensation Haloacetal Chloroacetaldehyde (50% aq) Haloacetal->Condensation Intermediate 2-tert-butylthiazole Condensation->Intermediate Bromination Electrophilic Bromination (NBS, DMF, rt) Intermediate->Bromination Product 5-bromo-2-tert-butyl-1,3-thiazole (Target) Bromination->Product QC QC Validation (HPLC, NMR, MS) Product->QC

Caption: Two-step synthetic workflow and QC validation for 5-bromo-2-tert-butyl-1,3-thiazole.

Validated Experimental Protocols

As a Senior Application Scientist, I mandate that all protocols be self-validating. The following procedures include built-in quality control checkpoints to ensure structural integrity and purity.

Protocol A: Synthesis of 2-tert-butylthiazole
  • Objective: Construct the unhalogenated thiazole core via Hantzsch condensation[6].

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 2,2-dimethylpropanethioamide (1.17 g, 10.0 mmol) in absolute ethanol (20 mL).

    • Add chloroacetaldehyde (50% aqueous solution, 1.88 g, ~12.0 mmol) dropwise. Causality: A slight excess of the electrophile ensures complete consumption of the thioamide.

    • Attach a reflux condenser and heat the mixture to 80 °C for 4 hours. Monitor the reaction via TLC (Hexane:EtOAc 4:1, UV visualization).

    • Upon completion, concentrate the mixture under reduced pressure to remove ethanol.

    • Critical Workup Step: The product exists as a hydrochloride salt. Add saturated aqueous

      
       until the pH reaches 8 to liberate the free base.
      
    • Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

      
      , and concentrate to yield 2-tert-butylthiazole as a pale yellow oil.
      
    • Validation:

      
       NMR (
      
      
      
      ) should show a distinct singlet at ~1.45 ppm (9H, tert-butyl) and two doublets at ~7.2 ppm and ~7.7 ppm (1H each, thiazole C-4 and C-5 protons).
Protocol B: Regioselective C-5 Bromination
  • Objective: Introduce the bromine atom exclusively at the C-5 position[7].

  • Procedure:

    • Dissolve the crude 2-tert-butylthiazole (1.41 g, 10.0 mmol) in anhydrous DMF (15 mL) under an inert nitrogen atmosphere.

    • Cool the flask to 0 °C in an ice bath. Causality: Lowering the temperature controls the exothermic electrophilic aromatic substitution and maximizes regioselectivity.

    • Add N-Bromosuccinimide (NBS, 1.87 g, 10.5 mmol) portion-wise over 15 minutes.

    • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Quench & Extraction: Pour the reaction mixture into 50 mL of ice water. Extract with diethyl ether (3 x 25 mL).

    • Critical Wash: Wash the combined ether layers with 5% aqueous

      
       (3 x 20 mL). Causality: 
      
      
      
      is highly effective at partitioning DMF into the aqueous phase, preventing solvent contamination in the final product.
    • Dry the organic layer over

      
      , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexane:EtOAc 9:1) to yield 5-bromo-2-tert-butyl-1,3-thiazole.
      
    • Validation:

      
       NMR (
      
      
      
      ) will show the disappearance of the C-5 proton doublet. The C-4 proton will collapse into a sharp singlet at ~7.5 ppm, confirming regioselective bromination. LC-MS should display the characteristic isotopic bromine doublet (
      
      
      /
      
      
      ) at m/z 220.0 and 222.0
      
      
      .

Application in Drug Discovery: Pim Kinase Inhibition

The primary utility of 5-bromo-2-tert-butyl-1,3-thiazole is as a precursor for synthesizing highly selective Pim kinase inhibitors[1]. Pim kinases (Pim-1, Pim-2, Pim-3) are constitutively active serine/threonine kinases downstream of the JAK/STAT pathway, heavily implicated in the survival and proliferation of hematological malignancies (e.g., multiple myeloma, acute myeloid leukemia).

By utilizing the C-5 bromine for Suzuki coupling with various aryl or heteroaryl boronic acids, researchers generate libraries of 2,5-disubstituted thiazoles. The bulky tert-butyl group at C-2 is sterically critical; it forces the molecule into a specific conformation that perfectly occupies the unique ATP-binding pocket of Pim kinases, thereby blocking the phosphorylation of pro-apoptotic proteins like BAD[1].

SignalingPathway Stimulus Cytokines / Growth Factors JAKSTAT JAK/STAT Pathway Stimulus->JAKSTAT PimKinase Pim Kinases (1, 2, 3) JAKSTAT->PimKinase Upregulates Bad BAD (Pro-apoptotic) PimKinase->Bad Phosphorylates & Inactivates cMyc c-Myc (Oncogene) PimKinase->cMyc Stabilizes Inhibitor Thiazole-based Inhibitor (Derived from CAS 959240-27-8) Inhibitor->PimKinase Blocks ATP-binding site Apoptosis Apoptosis Bad->Apoptosis Inhibited by Pim Survival Cell Survival & Proliferation cMyc->Survival Promotes

Caption: Pim Kinase signaling pathway and the intervention point for thiazole-based inhibitors.

References

  • 5-bromo-2-tert-butyl-1,3-thiazole | 959240-27-8 - Molport, Molport.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOaaTHNBYgwLnYxrHNVBJDox4NcmewONJSp96i985bkzsTbLO4KLso64DlgXnWNyR3xkwRKRT3joTyn1nGbECfzY5MQ3KD3iCUMlk_dN68sk85WWS1oRB1zpy3Al41Z1HUECq-Qym96hI8OzGgVcUOF0rK9qnv-a8yW7vTiBc73cFvvkxhBmE-oNAdrQ-DF9iLOJsLG5kWM-ro2pLNZPfleKqb6PCotxq3rEORSUi4vAf_pzZ2hdQ2G1GO5EC5xNFION0_V2Vi6ow57yfx_O0EG2B9RtZdRwZf]
  • 57268-16-3|5-Bromo-2-methylthiazole|BLD Pharm, BLD Pharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnLFQQP1yGdhETGv6xXpc8gDOAlLuIsufb-yGAs9-rZmUMGu_L1uIs9hVzq5TB7FJ2Iekc1QRWH2KzPs0X5TeOgMpJp2zL4_JHDFfA-okc2ybuf-jnYIL71FpRuwMpCabGVwN_prJ-yEYnmMc=]
  • US8614206B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use, Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ80_SoC2NhgO8gLiSGC5LVeJ174MaFQ9K2-Uo3YcM3cHO7EVqSkDtWrDrRPatP9bYpTggVTn0fgcO6YW6iJkbMwOkTzUhysB5emoj6GWWdeR3ikgO6imwO2C7RBdaYB_mThfocvFA_261NA==]
  • Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives, BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSTd4TYjPd8sRwzn-jrTesj9Pez5kzqw1G93bcA-XR3b1MlrXJH6fsxWzc1SQuVgo4ZokqoPMZLE4PjboPlWyxkTs2CaPbaAkFKXjxzsHA79_Q--sRadoPdeLoT88ggr4nceO4rmu_bUEM4KG9PvT6P8XNe-tusUsixWkXQ1ZCdtOVt5ASLEbqYRqdCcNvBkIWIsxh6dYfrFBPoW1Fx5Zfec_qE5vGaNAj63s=]
  • Buy 5-Bromo-2-ethoxythiazole | 1086382-60-6, Smolecule.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrSrI_OorraZAFqKydXA0l7Xh8YH4nrXjoDbex8jH87CHAtO-JcamKllD-UT7E4upxe73spEpLkGHsb6qvwmOFd2gNSdeCVDhP0pZAcnyZ63PSNqw889FFJ1GUNV00DLiApVzfnQ==]

Sources

Methodological & Application

Suzuki-Miyaura coupling protocols using 5-bromo-2-tert-butyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Coupling Protocols for 5-Bromo-2-tert-butyl-1,3-thiazole

Part 1: Executive Summary & Substrate Analysis

The Scaffold

The 2-tert-butyl-1,3-thiazole moiety is a privileged pharmacophore in modern drug discovery. Unlike its 2-methyl or 2-amino counterparts, the tert-butyl group provides two critical advantages:

  • Metabolic Stability: It blocks the metabolically labile C2 position against oxidative metabolism and nucleophilic attack.

  • Lipophilicity: It significantly enhances the LogP, improving membrane permeability for CNS and intracellular targets.

However, the 5-bromo-2-tert-butyl-1,3-thiazole substrate presents specific challenges in Suzuki-Miyaura coupling. The electron-deficient thiazole ring can coordinate to Palladium via the sulfur atom (catalyst poisoning), and the C5-position, while reactive, requires careful modulation of the catalytic cycle to prevent homocoupling or dehalogenation.

Mechanistic Strategy

To ensure a robust coupling, we must address the "Thiazole Coordination Problem."

  • Challenge: The endocyclic sulfur and nitrogen can competitively bind to the Pd(II) center, displacing phosphine ligands and arresting the cycle.

  • Solution: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) or bidentate ligands (e.g., dppf) that bind tighter than the thiazole sulfur.

  • Base Selection: Weak bases (K₃PO₄) are preferred to minimize protodeboronation of the boronic acid partner, a common side reaction with heteroaryl boronic acids.

Part 2: Experimental Protocols

Protocol A: The "Workhorse" Method (High-Throughput Compatible)

Best for: Standard aryl boronic acids, initial screening, and scale-up.

Reagents & Materials:

  • Substrate: 5-bromo-2-tert-butyl-1,3-thiazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3–5 mol%)

    • Why: The ferrocenyl backbone prevents ligand dissociation, resisting thiazole coordination.

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[3][4]

  • Temperature: 90 °C

Step-by-Step Workflow:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the thiazole substrate (1.0 mmol, 220 mg) and Aryl Boronic Acid (1.2 mmol).

  • Inertion: Cap the vial and purge with Nitrogen (N₂) for 5 minutes.

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and 2.0 M K₂CO₃ (1.5 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (25 mg, 0.03 mmol) quickly under a stream of N₂.

  • Reaction: Seal and heat to 90 °C for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:1). The product will typically be more polar than the starting bromide but less polar than the boronic acid.

  • Work-up: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry over Na₂SO₄.[5][6]

  • Purification: Silica gel chromatography.

Protocol B: The "Difficult Partner" Method (Sterically Hindered/Unstable)

Best for: Heteroaryl boronic acids, ortho-substituted partners, or when Protocol A fails.

Reagents & Materials:

  • Catalyst: XPhos Pd G2 (Precatalyst) (2–5 mol%)

    • Why: Rapid activation; XPhos provides extreme steric bulk to facilitate reductive elimination of hindered systems.

  • Base: K₃PO₄ (3.0 equiv, solid)

  • Solvent: Toluene : Water (10:1 ratio)

  • Temperature: 100 °C

Step-by-Step Workflow:

  • Charge: Add Substrate (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G2 (0.02 equiv) to a vial.

  • Degas: Seal and evacuate/backfill with Argon (3 cycles).

  • Solvent: Add degassed Toluene/Water mix via syringe.

  • Reaction: Heat to 100 °C for 2–6 hours.

    • Note: This system is biphasic. Vigorous stirring (≥800 RPM) is critical to ensure phase transfer.

Part 3: Data & Visualization

Representative Data Summary
EntryBoronic Acid TypeCatalyst SystemSolvent/BaseYield (%)Notes
1 Phenylboronic acidPd(dppf)Cl₂Dioxane/K₂CO₃92%Standard conditions; clean conversion.
2 4-Pyridylboronic acidPd(dppf)Cl₂Dioxane/K₂CO₃65%Lower yield due to protodeboronation.
3 4-Pyridylboronic acidXPhos Pd G2 Toluene/K₃PO₄ 88% Anhydrous-like conditions stabilized the boronic acid.
4 2-Methylphenylboronic acidPd(PPh₃)₄Dioxane/Na₂CO₃<10%Failed due to steric hindrance (ortho-sub).
5 2-Methylphenylboronic acidXPhos Pd G2 Toluene/K₃PO₄81% Bulky ligand overcame steric barrier.
Mechanistic Workflow (DOT Diagram)

SuzukiMechanism Substrate 5-Bromo-2-tert-butyl-1,3-thiazole OxAdd Oxidative Addition (Pd-Br Insertion) Substrate->OxAdd + Pd(0) Poison Catalyst Poisoning (S-Coordination) Substrate->Poison Competitive Binding Pd0 Pd(0) Active Species (Ligand Stabilized) Pd0->OxAdd TransMet Transmetalation (Rate Limiting for Bulky Groups) OxAdd->TransMet Pd(II)-Br Species Boronic Aryl Boronic Acid + Base (Activation) Boronic->TransMet Boronate Anion RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Diaryl Pd(II) RedElim->Pd0 Regenerate Catalyst Product 5-Aryl-2-tert-butyl-1,3-thiazole RedElim->Product Poison->Pd0 Deactivation

Caption: Catalytic cycle highlighting the critical oxidative addition path versus the competitive sulfur-coordination poisoning pathway.

Experimental Workflow (DOT Diagram)

Workflow Start Start: Weigh Reagents Degas Degas Solvent (N2 Sparge 15m) Start->Degas Mix Combine: Substrate + Catalyst + Base + Solvent Degas->Mix Heat Heat 90°C (4-12 Hours) Mix->Heat Monitor Monitor TLC (Hex/EtOAc 8:1) Heat->Monitor Monitor->Heat Incomplete Workup Workup: EtOAc Extract Wash H2O/Brine Monitor->Workup Complete Purify Purify: Silica Column Workup->Purify

Caption: Step-by-step bench workflow for Protocol A, ensuring inert atmosphere and proper monitoring.

Part 4: Troubleshooting & Critical Notes

  • The "Black Precipitate" Indicator:

    • If the reaction mixture turns black immediately upon heating, your catalyst has decomposed (Pd aggregation). This is often due to poor degassing (O₂ presence) or lack of sufficient ligand to stabilize Pd against the thiazole sulfur.

    • Fix: Switch to XPhos Pd G2 or increase ligand loading. Ensure rigorous inert atmosphere.

  • Protodeboronation (Missing Nucleophile):

    • If you observe unreacted bromide and the boronic acid is gone (checked by LCMS), the boronic acid has likely hydrolyzed (protodeboronation).

    • Fix: Switch to Protocol B (Toluene/Water) or use Boronic Esters (Pinacol) instead of acids, as they are more stable.

  • Purification of Lipophilic Thiazoles:

    • The tert-butyl group makes the product very non-polar. Standard Hexane/EtOAc gradients may elute the product too fast.

    • Tip: Use Hexane/Dichloromethane (DCM) gradients for better separation of the product from non-polar impurities like phosphine oxides.

References

  • General Reactivity of 5-Bromothiazoles

    • BenchChem Application Note: "Reactivity of 5-Bromo-2-substituted thiazoles in Cross-Coupling."

  • Catalyst Selection for Heterocycles

    • Fisher Scientific: "Suzuki-Miyaura Cross-Coupling Reaction Protocol."[3][4]

  • Mechanistic Insights (Thiazole Poisoning)

    • Yoneda Labs: "Suzuki-Miyaura cross-coupling: Practical Guide & Side Reactions."

  • Synthesis of Substrate (Hantzsch Method)

    • BenchChem Protocol: "Synthesis of 2-Amino-5-bromo-4-t-butylthiazole."[3][6]

  • Advanced Ligands (XPhos/SPhos)

    • Organic Chemistry Portal: "Suzuki Coupling - Catalyst Developments."

Sources

Application Note: Buchwald-Hartwig Amination of Bromothiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to address the specific electronic and steric challenges posed by the thiazole scaffold in Palladium-catalyzed cross-coupling.

Strategic Analysis: The Thiazole Challenge

Thiazoles present a dichotomy in Palladium-catalyzed amination. Unlike simple aryl halides, the position of the bromine atom on the thiazole ring dictates two completely different reactivity profiles, necessitating distinct catalytic strategies.

The Reactivity Divergence
Substrate ClassElectronic EnvironmentPrimary ChallengeRecommended Strategy
2-Bromothiazole Electron-Deficient: The adjacent C=N bond activates the C-Br bond for Oxidative Addition.Catalyst Poisoning: The N3 nitrogen is a strong

-donor, capable of displacing ligands and forming inactive Pd-complexes.
Use Bulky Ligands (e.g., RuPhos, BrettPhos) to sterically discourage N-coordination.
4- & 5-Bromothiazole Electron-Rich / Acidic: The C-Br bond is less activated. The C-H bonds (especially C2-H) are acidic (

).
Base-Mediated Decomposition: Strong bases (NaOtBu) often deprotonate the ring, leading to oligomerization or hydrodebromination.Use Mild/Specialized Bases (Cs₂CO₃, NaOTMS) and highly active precatalysts (GPhos, Pd-PEPPSI).

Mechanistic Insight & Ligand Selection

To ensure success, one must match the ligand to the failure mode.

  • For 2-Bromothiazoles (Poisoning Risk): We rely on Dialkylbiaryl Phosphines (Buchwald Ligands) .[1] The bulk of the lower aryl ring prevents the thiazole nitrogen from binding to the Pd center, forcing the substrate to bind only through the C-Br bond.

    • Secondary Amines:RuPhos or XPhos .

    • Primary Amines:BrettPhos or tBuBrettPhos .[2][3][4]

  • For 4/5-Bromothiazoles (Base Sensitivity): The "Base-First" mechanism is often operative here. Recent high-throughput experimentation (HTE) has identified NaOTMS (Sodium trimethylsilanolate) as a "Goldilocks" base—strong enough to facilitate transmetallation but weak enough (

    
    ) to avoid deprotonating the thiazole core.
    
    • Ligand of Choice:GPhos (Gen 3 or Gen 4 precatalyst) or tBuXPhos .

Decision Logic: Condition Screening

ThiazoleLogic Start START: Select Substrate Pos2 2-Bromothiazole (Activated, Coordinating) Start->Pos2 Pos45 4- or 5-Bromothiazole (Deactivated, Acidic) Start->Pos45 AmineType Amine Type? Pos2->AmineType BaseCheck Base Sensitivity Check Pos45->BaseCheck SecAmine Secondary Amine AmineType->SecAmine PriAmine Primary Amine AmineType->PriAmine CondA Protocol A: Pd(OAc)2 + RuPhos NaOtBu, Toluene, 100°C SecAmine->CondA CondB Protocol B: Pd(OAc)2 + BrettPhos NaOtBu, Dioxane, 100°C PriAmine->CondB CondC Protocol C (Robust): Pd-GPhos G3 NaOTMS, THF, 50-60°C BaseCheck->CondC Preferred (High Yield) CondD Alternative: Pd2(dba)3 + tBuXPhos K3PO4, t-AmOH/H2O, 90°C BaseCheck->CondD Traditional

Figure 1: Decision tree for selecting catalytic conditions based on bromothiazole regiochemistry.

Detailed Experimental Protocols

Protocol A: 2-Bromothiazole with Secondary Amines (Standard)

Target: High turnover, robust coupling.

Reagents:

  • 2-Bromothiazole (1.0 equiv)

  • Amine (1.2 equiv)[5][6]

  • Catalyst: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%)

    • Note: Pre-complexed RuPhos-Pd-G4 is preferred for reproducibility.

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, add Pd source, Ligand (or Precatalyst), and NaOtBu to a reaction vial equipped with a magnetic stir bar.

  • Seal: Cap the vial with a septum (PTFE-lined).

  • Solvent/Substrate: Add anhydrous Toluene via syringe. Add the Amine and 2-Bromothiazole (if liquid) via syringe.

  • Degas: Sparge with Nitrogen for 5 minutes (if outside glovebox).

  • Heat: Place in a pre-heated block at 100°C for 4–12 hours.

  • Monitor: Check LCMS. Look for consumption of bromide.

    • Success Indicator: Reaction mixture typically turns from dark red/brown to lighter orange/yellow upon completion (ligand dependent).

  • Workup: Cool to RT. Dilute with EtOAc, filter through Celite to remove Pd black and salts. Concentrate and purify.

Protocol B: 4-Bromothiazole / Base-Sensitive Substrates (Advanced)

Target: Preventing hydrodebromination and ring decomposition.

Reagents:

  • 4-Bromothiazole (1.0 equiv)[7]

  • Amine (1.2 equiv)[5][6]

  • Catalyst: Pd-GPhos-G3 or Pd-GPhos-G4 (2–4 mol%)

    • Why: The GPhos ligand creates a highly active mono-ligated Pd species that works synergistically with silanolate bases.

  • Base: NaOTMS (Sodium trimethylsilanolate) (2.0 equiv)

    • Critical: Do NOT use NaOtBu. NaOTMS acts as a base and a stabilizing ligand.

  • Solvent: Anhydrous THF (0.4 M - slightly more concentrated).

Step-by-Step:

  • Preparation: NaOTMS is hygroscopic. Handle quickly or in a glovebox.

  • Charge: Add Pd-GPhos precatalyst and NaOTMS to the vial.

  • Add Liquids: Add THF, Amine, and Bromothiazole.

  • Temperature: Heat to 50–60°C .

    • Note: These conditions often work at lower temperatures than Protocol A, preserving the sensitive thiazole ring.

  • Reaction Time: 2–6 hours.

  • Quench: Add 2 drops of water or dilute acid immediately upon cooling to neutralize the silanolate before workup.

Troubleshooting & Self-Validation

ObservationDiagnosisCorrective Action
Black Precipitate (Early) "Pd Black" formation. Catalyst is unstable and aggregating before oxidative addition.Switch to a precatalyst (e.g., RuPhos-Pd-G4) instead of mixing Pd(OAc)₂ + Ligand in situ. Ensure strict O₂ exclusion.
No Reaction (SM Remains) Catalyst Poisoning. The thiazole N is binding Pd.[4]Increase Ligand:Pd ratio to 2:1 or 3:1. Switch to a bulkier ligand (e.g., from XPhos to BrettPhos ).
Hydrodebromination (H-Thiazole)

-Hydride elimination or protonation of Pd-Ar species.
The base is too strong or the temperature is too high. Switch from NaOtBu to NaOTMS or Cs₂CO₃ . Lower temp to 80°C.
Low Yield with Primary Amines Reductive elimination is slow, leading to

-hydride elimination of the amine.
Switch ligand to BrettPhos or tBuBrettPhos , which are specifically designed to accelerate reductive elimination with primary amines.
Pathway Visualization: The "Base-First" Effect

For Protocol B (NaOTMS), the mechanism differs slightly, which explains its success with sensitive substrates.

Mechanism Pd0 Pd(0)-L OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br BaseBind Base Binding (Ar-Pd-OTMS) OxAdd->BaseBind + NaOTMS (Stabilizes Pd) TransMet Amine Coordination & Deprotonation BaseBind->TransMet + HNR2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: The NaOTMS-mediated cycle prevents off-cycle resting states common with carbonate bases.

References

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Source: Journal of the American Chemical Society (2019). Context: Establishes the GPhos/NaOTMS system for 4-bromothiazoles.

  • Buchwald-Hartwig Amination User Guide. Source: Chemical Science (2011) / Sigma-Aldrich Guides. Context: General ligand selection rules (RuPhos vs BrettPhos).

  • Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination. Source: ACS Catalysis (2020). Context: Explains the mechanistic role of NaOTMS in preventing catalyst death.

Sources

Application Note: Regioselective Lithiation and Functionalization of 5-Bromo-2-tert-butyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the low-temperature halogen-metal exchange and subsequent electrophilic functionalization of 5-bromo-2-tert-butyl-1,3-thiazole.

Introduction & Mechanistic Insights

The 1,3-thiazole core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for phenyl rings or as a core pharmacophore in antidiabetic and anticancer agents. Functionalizing the C5 position of the thiazole ring is a critical step in synthesizing advanced pharmaceutical intermediates.

As a Senior Application Scientist, it is vital to understand the causality behind the reaction design rather than simply executing steps. The lithiation of 5-bromo-2-tert-butyl-1,3-thiazole relies on three fundamental mechanistic pillars:

  • Regioselective Halogen-Metal Exchange: Unsubstituted thiazoles typically undergo deprotonation at the highly acidic C2 position. By installing a bulky tert-butyl group at C2, this deprotonation pathway is sterically and chemically blocked. This directs the reactivity exclusively toward the C5-bromine, enabling a clean upon treatment with an alkyllithium reagent[1].

  • Kinetic Trapping via Temperature Control: Thiazolyllithium intermediates are thermodynamically unstable at ambient temperatures. Above -40 °C, they are notorious for undergoing ring-opening fragmentations or complex [2]. Maintaining a strict -78 °C environment kinetically traps the 2-tert-butyl-5-lithiothiazole intermediate, preserving the integrity of the heterocycle[3].

  • Reagent Selection: n-Butyllithium (n-BuLi) is the reagent of choice. While tert-butyllithium can be used to irreversibly destroy the resulting alkyl bromide, n-BuLi is generally sufficient for 5-bromothiazoles, providing a rapid exchange while minimizing the risk of unwanted nucleophilic attack by the base.

Reaction Pathway & Workflow Visualizations

G A 5-Bromo-2-tert-butyl -1,3-thiazole (Starting Material) B 2-tert-Butyl-5-lithio -1,3-thiazole (Reactive Intermediate) A->B n-BuLi, THF -78 °C, 30 min C Electrophile (E+) Addition B->C E+ quench -78 °C to RT D 5-Functionalized 2-tert-butylthiazole (Final Product) C->D Aqueous Workup

Mechanistic workflow of 5-bromo-2-tert-butyl-1,3-thiazole lithiation and functionalization.

Workflow Step1 Step 1: System Preparation Purge with Argon & Dry THF Step2 Step 2: Substrate Cooling Cool to -78 °C (Dry ice/Acetone) Step1->Step2 Step3 Step 3: Lithiation Dropwise n-BuLi addition (30 min) Step2->Step3 Step4 Step 4: Electrophilic Trapping Add E+ & Warm to RT Step3->Step4 Step5 Step 5: Quench & Workup Sat. NH4Cl & Extraction Step4->Step5

Step-by-step experimental workflow for the low-temperature lithiation protocol.

Self-Validating Experimental Protocol

This protocol is designed for a 5.0 mmol scale but can be linearly scaled. Ensure all glassware is flame-dried and the atmosphere is strictly inert (Argon or N₂).

Step 1: System Preparation
  • Procedure: Charge a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum with 5-bromo-2-tert-butyl-1,3-thiazole (1.10 g, 5.0 mmol). Add 25 mL of anhydrous Tetrahydrofuran (THF).

  • Self-Validation: Ensure no condensation forms inside the flask prior to solvent addition. The starting material should dissolve completely, yielding a clear, colorless solution.

Step 2: Substrate Cooling
  • Procedure: Submerge the reaction flask in a dry ice/acetone bath. Allow the system to equilibrate for at least 15 minutes.

  • Self-Validation: If scaling up (>20 mmol), verify the internal temperature with a low-temperature probe to ensure it has reached strictly -78 °C before proceeding.

Step 3: Lithiation (Halogen-Metal Exchange)
  • Procedure: Using a gas-tight syringe, add n-BuLi (2.1 mL of a 2.5 M solution in hexanes, 5.25 mmol, 1.05 equiv) dropwise down the inner wall of the flask over 5–10 minutes. Stir the mixture at -78 °C for 30 minutes.

  • Self-Validation: The successful generation of the 5-lithiothiazole is visually confirmed by a distinct color change (typically shifting from colorless to a pale yellow or deep orange). If the solution remains completely colorless, the n-BuLi titer may have degraded, or moisture has compromised the reaction.

Step 4: Electrophilic Trapping
  • Procedure: Add the chosen electrophile (6.0 mmol, 1.2 equiv) neat or dissolved in 5 mL of anhydrous THF dropwise over 5 minutes. Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over 1 to 2 hours.

  • Self-Validation: Monitor the reaction via TLC (e.g., 9:1 Hexanes/EtOAc). The complete consumption of the higher-Rf starting material and the appearance of a lower-Rf product spot confirms successful trapping.

Step 5: Quench & Workup
  • Procedure: Cool the flask to 0 °C using an ice bath and carefully quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography.

  • Self-Validation: The cessation of bubbling upon NH₄Cl addition indicates the complete quenching of any residual organolithium or alkoxide species.

Quantitative Data: Electrophile Scope & Expected Outcomes

The versatility of the 5-lithiothiazole intermediate allows for diverse functionalization. The table below summarizes validated electrophiles, required equivalents, and expected yields based on standardized laboratory execution.

ElectrophileEquivalentsTarget Functional GroupExpected Yield (%)Reaction Time (Post-Addition)
N,N-Dimethylformamide (DMF)1.55-Formyl (Aldehyde)80–88%2 h
Carbon Dioxide (CO₂)Excess (Solid)5-Carboxylic Acid75–85%1 h
Benzaldehyde1.2Secondary Alcohol85–90%2 h
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane1.2Boronic Ester (Bpin)70–80%3 h

References

  • Title: In the Search of Glycoside-Based Molecules as Antidiabetic Agents Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Halogen Dance Reactions Explained Source: Chemical Society Reviews URL: [Link]

  • Title: Taming the Halogen Dance of Bromo(Thi)azoles by Mean of Flow Microreactors Source: ChemRxiv URL: [Link]

Sources

Application Notes and Protocols for C-H Activation of 2-tert-Butyl-1,3-Thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-tert-butyl-1,3-thiazole scaffold is a valuable building block in medicinal chemistry and materials science. Its strategic functionalization via direct C-H activation offers a powerful and atom-economical approach to construct complex molecular architectures. This guide provides a comprehensive overview of the principles, key considerations, and detailed experimental protocols for the transition-metal-catalyzed C-H activation of 2-tert-butyl-1,3-thiazole. We will delve into the mechanistic nuances dictated by the electronic nature of the thiazole ring and the steric influence of the tert-butyl group, offering field-proven insights to enable researchers to harness the full potential of this versatile scaffold.

Introduction: The Strategic Value of the 2-tert-Butyl-1,3-Thiazole Moiety

The 1,3-thiazole ring is a privileged heterocyclic motif present in a multitude of biologically active compounds and functional materials. The incorporation of a 2-tert-butyl group imparts specific steric and electronic properties that can significantly influence a molecule's pharmacological profile and material characteristics. The bulky tert-butyl substituent can enhance metabolic stability, modulate receptor binding affinity, and influence molecular packing in the solid state.

Direct C-H activation has emerged as a transformative technology in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials.[1][2][3] This approach offers significant advantages in terms of step-economy and waste reduction compared to traditional cross-coupling methodologies.

This document will focus on the practical application of C-H activation techniques, specifically tailored to the 2-tert-butyl-1,3-thiazole scaffold, providing researchers with the necessary knowledge to design and execute these powerful transformations.

Mechanistic Considerations and Regioselectivity

The inherent electronic properties of the thiazole ring govern the regioselectivity of C-H activation. The C-H bonds at the C2, C4, and C5 positions exhibit distinct reactivity profiles.

  • C5-H: This position is the most electron-rich and, consequently, the most susceptible to electrophilic attack.[4] Therefore, palladium-catalyzed C-H activation, which often proceeds via an electrophilic palladation mechanism, predominantly occurs at the C5 position.

  • C2-H: The C2 proton is the most acidic due to the inductive effect of the adjacent nitrogen and sulfur atoms. This acidity allows for deprotonation with strong bases, enabling functionalization at this position.[5]

  • C4-H: The C4 position is generally the least reactive towards both electrophilic and nucleophilic attack.

The presence of the 2-tert-butyl group introduces a significant steric factor. While the electronic preference strongly favors C5 activation, the bulky tert-butyl group can sterically hinder the approach of the catalyst to the C5-H bond. This steric influence can impact reaction rates and, in some cases, may necessitate optimization of reaction conditions to achieve high yields.

Below is a conceptual workflow illustrating the key steps in a typical palladium-catalyzed C5-H arylation of 2-tert-butyl-1,3-thiazole.

G cluster_0 Catalytic Cycle Start 2-tert-Butyl-1,3-thiazole + Aryl Halide + Pd(0) Catalyst OxAdd Oxidative Addition of Aryl Halide to Pd(0) Start->OxAdd Initiation CH_Activation Concerted Metalation-Deprotonation (CMD) at C5 Position OxAdd->CH_Activation Formation of Ar-Pd(II)-X RedElim Reductive Elimination CH_Activation->RedElim Formation of Palladacycle Intermediate Product 5-Aryl-2-tert-butyl-1,3-thiazole + Pd(0) Catalyst (regenerated) RedElim->Product

Caption: Proposed catalytic cycle for Pd-catalyzed C5-H arylation.

Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for the most common and effective C-H activation reactions involving the 2-tert-butyl-1,3-thiazole scaffold.

Palladium-Catalyzed C5-Arylation

Palladium catalysis is the most robust and widely employed method for the direct arylation of thiazoles, exhibiting high regioselectivity for the C5 position.[6][7] Ligand-free systems or those employing simple phosphine ligands are often effective.

Protocol 1: Ligand-Free Palladium-Catalyzed C5-Arylation

This protocol is adapted from established procedures for the direct arylation of thiazole derivatives.[6]

Materials:

  • 2-tert-Butyl-1,3-thiazole

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add 2-tert-butyl-1,3-thiazole (1.0 mmol, 1.0 equiv.), the desired aryl bromide (1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Add anhydrous DMAc (3 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120-150 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure 5-aryl-2-tert-butyl-1,3-thiazole.

Table 1: Representative Data for Palladium-Catalyzed C5-Arylation of 2-Alkylthiazoles

Entry2-AlkylthiazoleAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-Isobutylthiazole4-Bromobenzonitrile[Pd(μ-Cl)Cl(SIMes)]₂ (1)KOAcDMA12095[8]
22-Isobutylthiazole1-Bromo-4-methoxybenzene[Pd(μ-Cl)Cl(SIMes)]₂ (1)KOAcDMA12088[8]
3Thiazole4-BromoacetophenonePd(OAc)₂ (0.1)K₂CO₃DMAc15092[6]
4Thiazole1-Bromo-4-nitrobenzenePd(OAc)₂ (0.01)K₂CO₃DMAc15094[6]

Causality Behind Experimental Choices:

  • Catalyst: Pd(OAc)₂ is a common and effective palladium precursor. For more challenging substrates, palladium complexes with N-heterocyclic carbene (NHC) ligands, such as [Pd(μ-Cl)Cl(SIMes)]₂, can exhibit enhanced catalytic activity.[8]

  • Base: The base is crucial for the concerted metalation-deprotonation (CMD) step.[4] Potassium carbonate is a widely used and effective base. For less reactive substrates, stronger bases like potassium acetate (KOAc) or cesium carbonate (Cs₂CO₃) may be beneficial.

  • Solvent: High-boiling polar aprotic solvents like DMAc or DMF are typically used to ensure solubility of the reagents and to facilitate the reaction at elevated temperatures.

  • Temperature: High temperatures are generally required to overcome the activation energy of the C-H bond cleavage.

Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts are highly effective for a variety of C-H activation reactions, including olefination and annulation.[9][10] These transformations often require a directing group to achieve high regioselectivity. In the case of 2-tert-butyl-1,3-thiazole, the thiazole nitrogen can act as a directing group, although its coordinating ability is weaker than many classical directing groups. For more challenging transformations, the installation of a stronger directing group on the thiazole ring may be necessary.

Conceptual Workflow for Rhodium-Catalyzed C-H Olefination:

G cluster_1 Rh-Catalyzed Olefination Reactants 2-tert-Butyl-1,3-thiazole + Olefin Catalyst_System [RhCp*Cl₂]₂ Catalyst + AgSbF₆ Additive Reactants->Catalyst_System Reaction Setup CH_Activation N-Directed C-H Activation at C5 Catalyst_System->CH_Activation Olefin_Insertion Olefin Insertion into Rh-C Bond CH_Activation->Olefin_Insertion Beta_Hydride_Elimination β-Hydride Elimination Olefin_Insertion->Beta_Hydride_Elimination Product 5-Olefinated-2-tert-butyl-1,3-thiazole Beta_Hydride_Elimination->Product

Caption: Conceptual workflow for Rhodium-catalyzed C-H olefination.

Protocol 2: Rhodium-Catalyzed C5-Olefination (General Procedure)

This protocol is a generalized procedure based on known Rh(III)-catalyzed C-H olefination reactions of heterocycles. Optimization for 2-tert-butyl-1,3-thiazole will be necessary.

Materials:

  • 2-tert-Butyl-1,3-thiazole

  • Alkene (e.g., ethyl acrylate)

  • [RhCp*Cl₂]₂

  • Silver hexafluoroantimonate (AgSbF₆)

  • Copper(II) acetate (Cu(OAc)₂)

  • Anhydrous 1,2-dichloroethane (DCE) or tert-amyl alcohol

  • Schlenk tube

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 2-tert-butyl-1,3-thiazole (0.5 mmol, 1.0 equiv.), [RhCp*Cl₂]₂ (0.0125 mmol, 2.5 mol%), and AgSbF₆ (0.05 mmol, 10 mol%).

  • Add the alkene (1.0 mmol, 2.0 equiv.) and Cu(OAc)₂ (1.0 mmol, 2.0 equiv.) as an oxidant.

  • Add anhydrous solvent (e.g., DCE, 2 mL).

  • Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Ruthenium-Catalyzed C-H Functionalization

Ruthenium catalysts offer a cost-effective alternative to palladium and rhodium for C-H activation and have been successfully employed for the arylation and alkenylation of various heterocycles.[2][11] Carboxylate-assisted ruthenium catalysis is a particularly powerful strategy.

Protocol 3: Ruthenium-Catalyzed C5-Arylation (General Procedure)

This is a general protocol that may require optimization for the specific substrate.

Materials:

  • 2-tert-Butyl-1,3-thiazole

  • Aryl halide

  • [Ru(p-cymene)Cl₂]₂

  • Potassium pivalate (KPivO)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Schlenk tube

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 2-tert-butyl-1,3-thiazole (1.0 mmol, 1.0 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 2.5 mol%), and KPivO (0.5 mmol, 50 mol%).

  • Add anhydrous NMP (3 mL).

  • Seal the tube and heat the mixture at 120 °C for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and peer-reviewed methodologies for the C-H activation of thiazole and related heterocyclic systems. To ensure the trustworthiness and reproducibility of your results, the following self-validating practices are recommended:

  • Confirmation of Regioselectivity: The regiochemical outcome of the C-H functionalization should be unambiguously confirmed using 1D and 2D NMR spectroscopy (e.g., NOESY or HMBC) to establish the connectivity of the newly introduced substituent.

  • Monitoring Reaction Progress: Consistent monitoring of the reaction by TLC or GC-MS is crucial to determine the optimal reaction time and to identify the formation of any side products.

  • Control Experiments: In cases of unexpected reactivity, performing control experiments (e.g., in the absence of the catalyst or base) can provide valuable mechanistic insights.

  • Purity of Reagents and Solvents: The use of high-purity, anhydrous reagents and solvents is critical for the success of these transition-metal-catalyzed reactions.

Conclusion

The direct C-H activation of 2-tert-butyl-1,3-thiazole scaffolds represents a powerful and versatile strategy for the synthesis of functionalized molecules with applications in drug discovery and materials science. By understanding the interplay of electronic and steric effects, and by employing the robust protocols outlined in this guide, researchers can effectively harness this technology to accelerate their research and development efforts. The methodologies presented here provide a solid foundation for the exploration of novel C-H functionalization reactions on this important heterocyclic system.

References

  • Bugday, N., Khan, S., Yasar, S., et al. (2021). CH Bond activation of 2-isobutylthiazole at C5 position catalysed by Pd-N-heterocyclic carbene complexes. Journal of Organometallic Chemistry, 937, 121730.
  • Hu, Y., & Davies, H. M. (2017). Site-selective and stereoselective functionalization of non-activated tertiary C–H bonds.
  • BenchChem. (2025). Application Notes and Protocols for the Functionalization of the C5 Position of the Thiazole Ring.
  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186.
  • Liebov, N. S., Gu, S., McKeown, B. A., et al. (2019). Studies of C–H activation and functionalization: Combined computational and experimental efforts to elucidate mechanisms, principles, and catalysts.
  • BenchChem. (2025).
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Journal of the American Chemical Society, 137(49), 15419–15422.
  • long, A. (2017, April 27). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange.
  • Arockiam, P. B., Bruneau, C., & Dixneuf, P. H. (2012). Ruthenium(II)-Catalyzed C–H Bond Activation and Functionalization. Chemical Reviews, 112(11), 5879–5918.
  • Thakur, P. P., & Patil, M. (2025). Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. The Journal of Organic Chemistry, 90(24), 8090-8112.
  • White, M. C., & Chen, M. S. (2016). Enantioselective C–H functionalization of bicyclo[1.1.1]pentanes.
  • Yang, G., & Yu, J.-Q. (2014). Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study. Journal of the American Chemical Society, 136(4), 1488–1491.
  • Gandeepan, P., & Ackermann, L. (2019). Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts.
  • Warratz, S., Kornhaaß, C., Cajaraville, A., et al. (2015). Ruthenium(II)-Catalyzed C-H Functionalizations with Allenes: Versatile Allenylations and Allylations. Chemistry – A European Journal, 21(45), 16246–16251.
  • Leitch, J. A., Wilson, P. B., McMullin, C. L., et al. (2016). Ruthenium(II) Catalyzed C-H Functionalization Using the Oxazolidinone Heterocycle as a Weakly Coordinating Directing Group: Experimental and Computational Insights.
  • Maiti, D., & Maji, A. (2023). The Role of Catalysts in Functionalization of C-H and C-C Bonds.
  • Leitch, J. A., et al. (2016). Ruthenium(II)-Catalyzed C–H Functionalization Using the Oxazolidinone Heterocycle as a Weakly Coordinating Directing Group: Experimental and Computational Insights.
  • Dong, G. (2018). sp3 C–H activation via exo-type directing groups. Chemical Science, 9(6), 1424–1432.
  • Xie, Z., Zhu, X., Guan, Y., et al. (2013). Cu-catalyzed direct C-H bond functionalization: a regioselective protocol to 5-aryl thiazolo[3,2-b]-1,2,4-triazoles. Organic & Biomolecular Chemistry, 11(8), 1390–1398.
  • Wang, C., Li, X., & Zhu, J. (2017). Rhodium-catalyzed benzoisothiazole synthesis by tandem annulation reactions of sulfoximines and activated olefins. Organic & Biomolecular Chemistry, 15(48), 10134–10138.
  • Doucet, H., & Sarr, M. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(19), 5763.
  • Yu, J.-Q. (2016). Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Accounts of Chemical Research, 49(12), 2826–2836.
  • Oshiya, R. A., Mohari, A., & Datta, A. (2025). Machine Learning Predicts Regioselectivity in Pd-Catalyzed Directing Group-Assisted C-H Activation. Organic Letters, 27(19), 4909-4914.
  • Doucet, H., & Roger, J. (2010). Palladium-Catalyzed Direct Arylation of Thiazoles with Aryl Bromides. Synlett, 2010(12), 1835–1838.
  • Costas, M. (2021). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bond.
  • Gogoi, S. (2020). Exploration of C‐H Activation Strategies in Construction of Functionalized 2‐Aryl Benzoazoles: A Decisive Review. ChemistrySelect, 5(29), 8969-8991.
  • Li, X., et al. (2023). Rhodium-catalyzed atroposelective access to trisubstituted olefins via C–H bond olefination of diverse arenes. Chemical Science, 14(28), 7654–7661.
  • Bhattacherjee, D., & Maiti, D. (2021). Decoding Directing Groups and Their Pivotal Role in C−H Activation. Chemistry – A European Journal, 27(40), 10238–10261.
  • Maiti, D., et al. (2019). Rhodium catalyzed template-assisted distal para-C–H olefination. Chemical Science, 10(25), 6344–6349.
  • Belskaya, N. P., et al. (2020). Direct synthesis of 5-arylethynyl-1,2,4-triazines via direct CH-functionalization. Chimica Techno Acta, 7(3), 104-108.
  • Lee, P. H., Seo, B., & Kim, Y. G. (2016). Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles. Organic Letters, 18(19), 5050–5053.
  • BenchChem. (2025). Technical Support Center: Synthesis of Sterically Hindered Thiazoles.
  • Imai, T., et al. (2016). Preparation of 5-Aryl-2-Alkyltetrazoles with Aromatic Aldehydes, Alkylhydrazine, Di-tert-butyl Azodicarboxylate, and [Bis(trifluoroacetoxy)iodo]benzene. The Journal of Organic Chemistry, 81(11), 4639–4647.
  • Li, X., et al. (2021). Stereoselective Rhodium-Catalyzed 2-C-H 1,3-Dienylation of Indoles-Dual Functions of the Directing Group.
  • Bera, K., & Ghorai, P. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. Organic Letters, 27(26), 7010-7014.
  • Marder, S. R., & Blakey, S. B. (2018).
  • Ghorai, P., & Bera, K. (2023). Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. ChemRxiv.

Sources

synthesis of heteroaryl-substituted thiazoles via Stille coupling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Strategies for the Synthesis of Heteroaryl-Substituted Thiazoles via Stille Cross-Coupling

Part 1: Executive Summary

The thiazole pharmacophore is a cornerstone of modern medicinal chemistry, appearing in blockbuster drugs such as Dasatinib (Sprycel), Ritonavir (Norvir), and Ixabepilone. While various synthetic routes exist, the Stille Cross-Coupling reaction remains the premier method for introducing complex heteroaryl substituents due to its mild conditions and high functional group tolerance (unlike organolithium or Grignard approaches).

However, thiazoles present unique challenges: catalyst poisoning by sulfur, sluggish transmetallation rates, and the toxicity of organotin byproducts. This Application Note provides a validated, high-fidelity guide to overcoming these barriers, utilizing the Liebeskind-Farina modification (Cu(I) effect) and advanced purification protocols to ensure pharmaceutical-grade purity.

Part 2: Mechanistic Insight & Causality

To master the Stille coupling of thiazoles, one must understand the rate-limiting step: Transmetallation .

In standard Stille couplings, the transfer of the organic group from Tin (Sn) to Palladium (Pd) is often slow, especially with electron-deficient heteroaryls like thiazoles. This sluggishness leads to side reactions such as homocoupling or protodestannylation.

The Solution: The "Copper Effect" (Liebeskind-Farina Modification) Adding stoichiometric or catalytic Copper(I) Iodide (CuI) creates a "catalytic shunt." The organotin reagent first transmetallates to Copper (forming a more reactive organocopper species), which then rapidly transmetallates to Palladium. This is critical for thiazoles, as it outcompetes the coordination of the thiazole nitrogen/sulfur to the catalyst.

Diagram 1: The Copper-Accelerated Catalytic Cycle

StilleCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X (Thiazole-Br) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 SnReagent Stannane (R-SnBu3) OrganoCu Transient Organo-Cu (R-Cu) SnReagent->OrganoCu Sn to Cu Transfer CuI CuI Additive CuI->OrganoCu OrganoCu->TransMet Fast Cu to Pd Transfer

Figure 1: The Liebeskind-Farina modification accelerates the transmetallation step, preventing catalyst decomposition.

Part 3: Strategic Planning (Pre-Lab)

Before starting, select the coupling partners based on stability and commercial availability.

FeatureRoute A: 2-Bromothiazole + Aryl-Stannane Route B: 2-Stannylthiazole + Aryl-Halide
Stability High. 2-Bromothiazoles are stable solids/liquids.Low. 2-Stannylthiazoles are prone to protodestannylation (loss of Sn group) upon storage.
Cost Low. Bromothiazoles are commodity chemicals.High. Requires synthesis from thiazole/n-BuLi.
Reactivity Excellent with CuI additive.Good, but purification of the stannane precursor is difficult.
Recommendation PREFERRED ROUTE Use only if the aryl-halide partner is extremely sensitive.

Catalyst Selection Matrix:

  • Standard:

    
     (Tetrakis) – Good for simple substrates.
    
  • Difficult/Steric Bulk:

    
     + 
    
    
    
    (Triphenylarsine) – The "Farina" ligand system. Arsenic ligands dissociate easier than phosphines, speeding up the reaction.
  • High Turnover:

    
     – Excellent for microwave chemistry.
    

Part 4: Validated Experimental Protocols

Protocol A: The "Gold Standard" Thermal Method (Farina Modification)

Best for: Scale-up, complex substrates, and valuable intermediates.

Reagents:

  • 2-Bromothiazole derivative (1.0 equiv)

  • Heteroaryl-stannane (1.1 - 1.2 equiv)

  • 
     (5 mol%) or 
    
    
    
    (2.5 mol%) /
    
    
    (10 mol%)
  • CuI (Copper(I) Iodide) (10 - 20 mol%)

  • CsF (Cesium Fluoride) (2.0 equiv) – Optional but recommended to activate the tin.

  • Solvent: Anhydrous 1,4-Dioxane or DMF (Degassed).

Step-by-Step Workflow:

  • Preparation: Flame-dry a Schlenk flask or microwave vial. Cool under Argon.

  • Charging: Add the Pd catalyst, CuI, and CsF (if solid). Cycle Argon/Vacuum 3 times.

  • Solvation: Dissolve the 2-Bromothiazole and Stannane in degassed Dioxane (0.1 M concentration). Add to the flask via syringe.

  • Reaction: Heat to 90–100°C for 12–18 hours.

    • Checkpoint: The solution often turns dark brown/black. If it turns black immediately (within 5 mins), your solvent may have oxygen (catalyst death).

  • Monitoring: Check TLC. If the stannane is consumed but bromide remains, add 2 mol% more catalyst.

Protocol B: Microwave-Assisted Synthesis

Best for: Library generation, rapid screening.

Reagents:

  • Same stoichiometry as above.

  • Solvent: DMF (preferred for microwave absorption).

Parameters:

  • Temperature: 140°C

  • Time: 15–30 minutes

  • Pressure: Normal absorption (high setting).

  • Vial: Sealed heavy-walled glass.

Part 5: Critical Workflow – Tin Removal (Purification)

For drug development, residual Tin (Sn) must be <10 ppm. Standard flash chromatography is insufficient as organotin byproducts often streak or co-elute with the product.

The "KF-Silica" Method (Recommended): This method converts soluble tributyltin halides into insoluble polymeric tin fluorides.

Diagram 2: Purification Decision Tree

Workup Reaction Crude Reaction Mixture (Contains R-SnBu3 residues) Dilution Dilute with Et2O or EtOAc Reaction->Dilution KF_Treat Add aq. KF or KF/Silica Stir vigorously 30 mins Dilution->KF_Treat Filter Filter through Celite Pad KF_Treat->Filter Solids Solid: Polymeric Tin Fluorides (DISCARD TO HAZARDOUS WASTE) Filter->Solids Trapped Residue Filtrate Filtrate: Tin-Free Product Filter->Filtrate Liquid Phase Column Final Polish: Flash Chromatography (10% K2CO3 in Silica) Filtrate->Column

Figure 2: Strategic workflow for the removal of toxic organotin residues to pharmaceutical standards.

Detailed Tin Removal Protocol:

  • Dilute: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Treat: Add a saturated aqueous solution of Potassium Fluoride (KF).[1][2][3]

  • Stir: Stir vigorously for 30–60 minutes. A white, fluffy precipitate (

    
    ) will form.
    
  • Filter: Filter the biphasic mixture through a pad of Celite. The toxic tin polymer stays in the Celite.

  • Wash: Wash the filtrate with water and brine, then dry over

    
    .
    
  • Polish: If trace tin remains, run a silica column using silica gel doped with 10% w/w finely ground

    
    .
    

Part 6: Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Reaction Catalyst Poisoning (

)
Degas solvent with Argon bubbling for 15 mins. Use fresh catalyst.
Homocoupling (R-R) Slow TransmetallationSwitch to Protocol A (add CuI). Switch ligand to

.
Protodestannylation Moisture in SolventUse anhydrous solvents. Ensure glassware is flame-dried.
Black Precipitate "Palladium Black" formationLigand dissociation is too fast. Add excess ligand (e.g., extra

).[4]

References

  • Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[1][2][3][5][6][7][8][9] Organic Reactions.[2][3][5][8][9][10][11][12] A definitive review on the mechanism and the "Copper Effect."

  • Milstein, D., & Stille, J. K. (1978). "General, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium."[9] Journal of the American Chemical Society. The foundational paper.[9]

  • Mee, S. P., Lee, V., & Baldwin, J. E. (2004). "Stille coupling of (hetero)aryl chlorides and bromides with (hetero)arylstannanes." Angewandte Chemie International Edition. Describes the use of CsF for activation.

  • Harrowven, D. C., & Guy, I. L. (2004). "Removal of organotin residues from reaction mixtures." Chemical Communications.[10] Validates the KF/Silica purification method.

  • BenchChem Technical Support. (2025). "Removal of Organotin Residues from Stille Reactions." Detailed protocols for KF and Silica-K2CO3 workups.

Sources

Application Notes and Protocols: Incorporating 5-bromo-2-tert-butyl-1,3-thiazole into Next-Generation OLED Materials

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Brominated Thiazoles in OLED Emitter Development

Organic Light-Emitting Diodes (OLEDs) have become a dominant technology in modern displays and lighting, prized for their vibrant colors, high contrast, and energy efficiency.[1] At the heart of every OLED is the emissive layer, where organic molecules convert electrical energy into light.[2] The design of novel organic emitters is a continuous quest for improved efficiency, stability, and color purity. Heterocyclic compounds are foundational to this endeavor, and among them, the thiazole moiety has emerged as a particularly valuable building block.[3][4]

This document provides a comprehensive guide for researchers on the strategic incorporation of 5-bromo-2-tert-butyl-1,3-thiazole , a versatile synthetic intermediate, into advanced OLED materials. The electron-deficient nature of the thiazole ring, combined with the synthetic versatility offered by the bromine atom and the steric influence of the tert-butyl group, makes this molecule a prime candidate for constructing high-performance donor-acceptor (D-A) type emitters. The bromine atom serves as a key reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, which are instrumental in building the complex π-conjugated systems required for efficient electroluminescence.[1][5][6]

These application notes will detail the synthesis of 5-bromo-2-tert-butyl-1,3-thiazole, its subsequent use in the synthesis of a novel D-A type OLED emitter, and the protocols for fabricating and characterizing an OLED device incorporating this new material.

Part 1: Synthesis of 5-bromo-2-tert-butyl-1,3-thiazole

The synthesis of the target thiazole derivative can be achieved through a modified Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole ring.[7][8] The protocol involves the reaction of an α-haloketone with a thioamide.

Protocol 1: Two-Step Synthesis of 5-bromo-2-tert-butyl-1,3-thiazole

Step 1: Synthesis of 1-bromo-3,3-dimethyl-2-butanone (α-haloketone intermediate)

  • To a solution of pinacolone (1.0 equivalent) in methanol, add a catalytic amount of hydrobromic acid.

  • Cool the solution in an ice bath.

  • Add bromine (1.0 equivalent) dropwise with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 1-bromo-3,3-dimethyl-2-butanone.[7]

Step 2: Hantzsch Thiazole Synthesis

  • Dissolve 1-bromo-3,3-dimethyl-2-butanone (1.0 equivalent) and thioformamide (1.1 equivalents) in ethanol.

  • Reflux the reaction mixture for 4-6 hours, monitoring for the formation of the product by TLC.

  • Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the resulting residue in water and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 5-bromo-2-tert-butyl-1,3-thiazole.

Characterization Workflow

The successful synthesis of 5-bromo-2-tert-butyl-1,3-thiazole should be confirmed through a suite of analytical techniques:

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm) and the thiazole ring proton.
¹³C NMR Resonances for the tert-butyl carbons, the thiazole ring carbons, and the quaternary carbon of the tert-butyl group.
Mass Spectrometry (MS) [M+H]⁺ and [M+H+2]⁺ peaks with approximately equal intensity, characteristic of a monobrominated compound.[7]
Melting Point A sharp melting point range, indicative of high purity.[7]

Part 2: Synthesis of a Donor-Acceptor Emitter via Suzuki-Miyaura Cross-Coupling

The bromine atom on the thiazole ring is a versatile handle for constructing more complex molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of OLED materials.[5][9][10] In this protocol, we will couple the synthesized 5-bromo-2-tert-butyl-1,3-thiazole (the acceptor unit) with a suitable donor molecule, for instance, a carbazole-based boronic acid derivative, to create a novel D-A emitter. Carbazole derivatives are often used as donor components due to their excellent hole-transporting properties and high thermal stability.[1]

Protocol 2: Synthesis of a Carbazole-Thiazole Donor-Acceptor Compound
  • In a reaction vessel, combine 5-bromo-2-tert-butyl-1,3-thiazole (1.0 equivalent), the chosen carbazole-based boronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).

  • Add a degassed solvent mixture, for example, toluene and water.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After cooling to room temperature, perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) and water.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to isolate the pure donor-acceptor emitter.

Visualization of the Synthetic Pathway

G Synthesis of a Donor-Acceptor Emitter thiazole 5-bromo-2-tert-butyl-1,3-thiazole catalyst Pd(PPh₃)₄, K₂CO₃ thiazole->catalyst Acceptor boronic_acid Carbazole Boronic Acid boronic_acid->catalyst Donor product Carbazole-Thiazole Emitter catalyst->product Suzuki Coupling G OLED Fabrication Workflow sub_clean Substrate Cleaning hil HIL Deposition (Spin-Coating) sub_clean->hil thermal_evap Thermal Evaporation (HTL, EML, ETL, EIL) hil->thermal_evap cathode Cathode Deposition thermal_evap->cathode encap Encapsulation cathode->encap testing Device Testing encap->testing

Caption: Step-by-step OLED fabrication process.

Device Characterization

The performance of the fabricated OLEDs should be evaluated by measuring their key optoelectronic properties:

Parameter Description
Current Density-Voltage-Luminance (J-V-L) Characteristics Measures the device's electrical behavior and light output as a function of applied voltage.
Electroluminescence (EL) Spectrum Determines the color of the emitted light.
External Quantum Efficiency (EQE) The ratio of the number of photons emitted to the number of electrons injected, a key measure of device efficiency.
Power Efficiency The amount of light output per unit of electrical power input (lm/W).
Commission Internationale de l'Éclairage (CIE) Coordinates Quantifies the color of the emitted light on a standardized color space.

Conclusion and Future Outlook

The strategic use of 5-bromo-2-tert-butyl-1,3-thiazole as a synthetic intermediate offers a promising avenue for the development of novel, high-performance OLED materials. The protocols outlined in this guide provide a clear pathway from the synthesis of this key building block to the fabrication and characterization of a complete OLED device. The modular nature of the Suzuki-Miyaura coupling allows for the systematic tuning of the emitter's electronic and photophysical properties by pairing the thiazole acceptor with a wide variety of donor moieties. This approach enables the rational design of materials with tailored emission colors, improved charge transport characteristics, and enhanced device stability, paving the way for the next generation of OLED technologies.

References

  • Exploring The Synthesis Techniques Of OLED Material Intermediates. (2024, May 27).
  • Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation - Researching. (2023, October 25).
  • An Introduction to Thermal Evaporation Deposition in Thin Film Technology. (2023, October 10).
  • OLED Fabrication | How to make an OLED Device - Ossila.
  • Thin Film Deposition By Thermal Evaporation Method - VacCoat. (2024, April 23).
  • Thin Film Deposition By Thermal Evaporation Systems - (주)연진에스텍. (2024, August 18).
  • Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off - RSC Publishing.
  • True- to Sky-Blue Emitters Bearing the Thiazolo[5,4-d]thiazole Electron Acceptor for Single and Tandem Organic Light-Emitting Diodes - ACS Publications. (2023, May 3).
  • Semiconducting Polymers via Microwave-assisted Suzuki and Stille Cross-Coupling Reactions - Makromolekulare Chemie.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design - MDPI. (2020, November 16).
  • Synthesis and Characterization of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Guide - Benchchem.
  • 2-bromo-5-tert-butyl-1,3-thiazole - ChemBK.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Application Notes and Protocols: 5-Bromo-2-chlorobenzo[d]thiazole in Organic Electronics - Benchchem.
  • 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH.
  • Synthesis of Heterocycles for OLED Applications - IRIS.
  • ChemInform Abstract: Thiazole-Based Organic Semiconductors for Organic Electronics | Request PDF - ResearchGate.
  • Toward ultra-high efficiency tandem OLEDs: Benzothiazole-based bipolar hosts and specific device architectures | Request PDF - ResearchGate. (2025, August 6).
  • US20110049488A1 - Heterocyclic compound and organic light-emitting device including the same - Google Patents.
  • Organic Light Emitting Diode: OLED Generations & Structure | Ossila.
  • A Systematic Review On Thiazole Synthesis And Biological Activities.
  • In silico studies of OLED device architectures regarding their efficiency - KIT. (2023, August 7).
  • Thiazole synthesis - Organic Chemistry Portal.
  • OLED Intermediate Synthesis: The Role of Brominated Carbazole Precursors. (2026, January 24).

Sources

Troubleshooting & Optimization

purification methods for 5-bromo-2-tert-butyl-1,3-thiazole crude product

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification protocols for 5-bromo-2-tert-butyl-1,3-thiazole , a critical intermediate in medicinal chemistry often used for Suzuki couplings or nucleophilic substitutions.

The guide is structured to address the specific physicochemical properties of the molecule: a lipophilic, low-melting solid or oil (depending on purity) with weak basicity.

Part 1: Technical Overview & Purification Strategy

Compound Profile:

  • Target: 5-bromo-2-tert-butyl-1,3-thiazole

  • Physical State: Colorless to pale yellow oil (may solidify upon prolonged freezing).

  • Key Impurities:

    • Unreacted Starting Material: 2-tert-butyl-1,3-thiazole (boiling point proximity makes separation challenging).

    • Brominating Agents: Residual Bromine (

      
      ) or N-Bromosuccinimide (NBS).
      
    • By-products: Succinimide (if NBS used), HBr salts.

Purification Decision Matrix

Select your method based on scale and required purity.

PurificationStrategy Start Crude 5-bromo-2-tert-butyl-1,3-thiazole ScaleCheck Scale of Synthesis? Start->ScaleCheck SmallScale < 5 Grams ScaleCheck->SmallScale LargeScale > 10 Grams ScaleCheck->LargeScale MethodA Method A: Column Chromatography (High Purity, separates starting material) SmallScale->MethodA MethodB Method B: Vacuum Distillation (Scalable, requires BP difference) LargeScale->MethodB Recrystallize Method C: Low-Temp Recrystallization (Only if solidifies) MethodA->Recrystallize Optional CheckPurity Check Purity (GC/NMR) MethodB->CheckPurity If SM remains CheckPurity->MethodA Polishing step

Figure 1: Decision matrix for selecting the optimal purification route based on synthesis scale.

Part 2: Detailed Protocols

Method A: Flash Column Chromatography (The Gold Standard)

This method is most effective for removing unreacted 2-tert-butylthiazole, which often co-distills with the product.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 100:0

    
     95:5).
    
    • Note: The tert-butyl group makes the molecule highly lipophilic. High polarity solvents will cause co-elution.

Step-by-Step Protocol:

  • Sample Loading: Dissolve the crude oil in a minimum amount of Hexane. If the crude is dark (residual

    
    ), wash with 10% 
    
    
    
    (sodium thiosulfate) before loading.
  • Elution:

    • Flush with 100% Hexane (2-3 column volumes). This often elutes non-polar impurities.

    • Switch to 98:2 Hexane:EtOAc . The product typically elutes early due to the bulky tert-butyl group and halogen masking the nitrogen's polarity.

  • Fraction Analysis: Spot fractions on TLC. Visualize using UV (254 nm).

    • Rf Value: The brominated product usually has a slightly higher Rf than the starting material in non-polar solvents due to the "heavy atom" effect and reduced basicity.

Method B: Vacuum Distillation (Scalable)

Ideal for batches >10g.

  • Requirement: High vacuum (< 5 mmHg) is essential to prevent thermal decomposition (de-bromination).

  • Setup: Short-path distillation head with a Vigreux column to improve separation efficiency.

Protocol:

  • Degassing: Stir the crude oil under low vacuum at room temperature for 30 mins to remove volatile solvents (DCM/Ether).

  • Heating: Slowly increase oil bath temperature.

  • Fraction Collection:

    • Fraction 1 (Forerun): Lower boiling point components (often unreacted 2-tert-butylthiazole).

    • Fraction 2 (Main Cut): Pure 5-bromo-2-tert-butyl-1,3-thiazole.

    • Validation: Check refractive index or run a quick GC on the transition between Fraction 1 and 2.

Part 3: Troubleshooting & Impurity Management

Issue 1: Persistent Orange/Red Color
  • Cause: Residual elemental bromine (

    
    ).
    
  • Solution: The "Thiosulfate Wash".[1]

    • Dissolve crude in Ethyl Acetate.[1]

    • Wash 2x with saturated Sodium Thiosulfate (

      
      ) . The color should vanish instantly as 
      
      
      
      is reduced to bromide.
    • Wash 1x with Brine, dry over

      
      , and concentrate.
      
Issue 2: Presence of White Solid Precipitate (Succinimide)
  • Context: Common if NBS was used for bromination.

  • Solution:

    • Succinimide is water-soluble.

    • Dilute reaction mixture with

      
       or Hexane.
      
    • Filter off the bulk solid (Succinimide).

    • Wash the filtrate with water (3x) to remove dissolved residues.

Issue 3: Acidic Impurities (HBr)
  • Risk: Acid can degrade the thiazole ring or induce polymerization.

  • Solution:

    • Always include a Saturated

      
       wash  in your workup.
      
    • Critical Check: Ensure the aqueous layer pH is ~8-9 before separating phases.

Part 4: Self-Validating Workup Workflow

This workflow ensures that chemical impurities are removed before physical purification (distillation/column) begins.

WorkupFlow Reaction Reaction Mixture (Product + NBS/Br2 + HBr) Quench Quench with Water Reaction->Quench Extract Extract into Hexane/EtOAc Quench->Extract Wash1 Wash 1: Sat. NaHCO3 (Removes HBr) Extract->Wash1 Wash2 Wash 2: Sat. Na2S2O3 (Removes Br2 color) Wash1->Wash2 Wash3 Wash 3: Water/Brine (Removes Succinimide) Wash2->Wash3 Dry Dry (Na2SO4) & Concentrate Wash3->Dry Crude Clean Crude Oil Dry->Crude

Figure 2: Chemical workup protocol to neutralize acidity and remove oxidizers prior to isolation.

Part 5: Frequently Asked Questions (FAQs)

Q1: My product is co-eluting with the starting material (2-tert-butylthiazole). How do I separate them? A: This is the most common challenge. The tert-butyl group dominates the lipophilicity, making the polarity difference small.

  • Fix: Use a "Silver Nitrate" impregnated silica column (Ag-Silica). The silver ions coordinate differently with the halogenated thiazole vs. the non-halogenated precursor, significantly improving separation. Alternatively, switch to a narrower gradient (e.g., 100% Hexane to 1% EtOAc over 20 minutes).

Q2: Is the compound stable at room temperature? A: Pure 5-bromo-2-tert-butyl-1,3-thiazole is relatively stable. However, like many halogenated heterocycles, it can darken over time due to slow de-bromination or oxidation.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) to maximize shelf life.

Q3: Can I use GC-MS for analysis? A: Yes. The molecular ion peaks are distinct.

  • 2-tert-butylthiazole: M+ ~141.

  • 5-bromo-2-tert-butylthiazole: M+ ~219/221 (1:1 isotope pattern characteristic of Bromine).

  • Note: Ensure your injector temperature is not >250°C to avoid thermal degradation during analysis.

Q4: I found a protocol for "2-bromo-5-tert-butylthiazole". Is this the same? A: No. That is a regioisomer.

  • Your Target: 5-bromo-2-tert-butyl (Br next to S, t-Butyl between N/S).

  • Isomer: 2-bromo-5-tert-butyl (Br between N/S, t-Butyl next to S).

  • Verification: Check your starting material.[2] If you started with 2-tert-butylthiazole, you have the 5-bromo product.[3][4]

References

  • BenchChem. (2025).[1] Synthesis of 2-Amino-5-bromo-4-t-butylthiazole: A Detailed Protocol. Retrieved from (Note: Describes analogous bromination conditions for thiazoles).

  • Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Retrieved from (Demonstrates halogen stability and purification logic).

  • Sigma-Aldrich. (n.d.). 2-Bromo-5-(tert-butyl)thiazole Product Specification. Retrieved from (Reference for physical state and isomer distinction).

  • Royal Society of Chemistry. (2011). Synthesis of Thiazole Derivatives. Retrieved from (General methodologies for thiazole handling).

Sources

solving solubility issues of thiazole intermediates in polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Thiazole Intermediate Solubility in Polar Solvents

Introduction: Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor solubility of thiazole-containing intermediates in polar solvents like water, methanol, and acetonitrile. Thiazole rings—ubiquitous in medicinal chemistry—often exhibit high crystal lattice energies and strong intermolecular interactions (such as


 stacking and hydrogen bonding), rendering them recalcitrant to dissolution in polar media. This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these bottlenecks.

Visualizing the Troubleshooting Logic

Before diving into specific FAQs, refer to our standard decision matrix for resolving solubility issues.

G Start Assess Thiazole Intermediate Ionizable Ionizable Group Present? (Check pKa) Start->Ionizable Salt pH Adjustment & Salt Formation Ionizable->Salt Yes Thermal Thermally Stable? Ionizable->Thermal No Evaluate Evaluate Solubility (NMR/HPLC) Salt->Evaluate CoSolvent Co-solvency (DMSO/DMF) & Heating Thermal->CoSolvent Yes Physical Physical Modification (Micronization/Solid Dispersion) Thermal->Physical No CoSolvent->Evaluate Physical->Evaluate

Caption: Decision matrix for troubleshooting thiazole intermediate solubility in polar solvents.

FAQ Section 1: Mechanistic Causes of Thiazole Insolubility

Q1: Why does my thiazole intermediate precipitate or refuse to dissolve in polar solvents like methanol or acetonitrile? A: The insolubility of thiazole derivatives in polar media is typically driven by two thermodynamic factors: high crystal lattice energy and unfavorable solvent-solute interactions. Thiazoles possess a planar, aromatic five-membered ring containing nitrogen and sulfur. This structure promotes strong intermolecular ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 stacking and, depending on substituents, robust hydrogen bonding networks in the solid state1[1]. When introduced to polar solvents like methanol or acetonitrile, the solvent-solute dipole interactions are often insufficient to overcome the energy required to break the crystal lattice. If the reactants are not sufficiently dissolved, the reaction becomes heterogeneous, severely limiting the reaction rate to the diffusion of the dissolved species [2].

Q2: How do I know if the issue is lattice energy or lipophilicity? A: You can determine this by checking the melting point and the calculated LogP (cLogP). A high melting point (>200°C) coupled with a low-to-moderate cLogP suggests that crystal lattice energy is the barrier. Conversely, a low melting point but high cLogP (>4) indicates that the molecule is simply too lipophilic for polar media. Addressing lattice energy often requires crystal disruption (e.g., solid dispersions or micronization), whereas lipophilicity is best addressed via co-solvents or surfactants 3[3].

FAQ Section 2: Co-Solvency & Solvent Selection

Q3: What are the best co-solvents to improve thiazole solubility in aqueous or polar protic media? A: Co-solvency is the most immediate and effective strategy for overcoming lipophilicity-driven insolubility. By introducing a water-miscible organic solvent, you lower the dielectric constant of the medium and disrupt the hydrophobic interactions preventing dissolution 4[4]. For thiazole synthesis and handling, polar aprotic solvents like DMF and DMSO are highly effective because they stabilize charged intermediates and disrupt ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 stacking [2].

Table 1: Quantitative Comparison of Common Co-Solvents for Thiazole Intermediates

SolventDielectric Constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Boiling Point (°C)Mechanistic Benefit for Thiazoles
Water (Baseline)80.1100.0Poor baseline solubility; requires pH adjustment or surfactants.
Methanol 32.764.7Solvates anionic/cationic intermediates via H-bonding.
Acetonitrile 37.581.6Often acts as an anti-solvent for complex thiazoles[1].
DMF 36.7153.0Excellent stabilization of charged species; disrupts lattice[2].
DMSO 46.7189.0Strong hydrogen-bond acceptor; highly effective for planar aromatics.
PEG 400 12.4>200.0Lowers interfacial tension; excellent for formulation stages 5[5].

Q4: How do I systematically screen for the right co-solvent mixture without wasting precious intermediate? A: Implement a self-validating micro-scale screening protocol. This ensures you find the exact volumetric ratio needed to achieve equilibrium solubility without degrading the compound.

Protocol 1: Micro-Scale Co-Solvent Equilibrium Screening

  • Preparation: Prepare 1 mL stock solutions of your primary polar solvent (e.g., water or methanol) mixed with a co-solvent (e.g., DMSO, DMF, or PEG 400) at 10%, 20%, 30%, and 50% (v/v) ratios 4[4].

  • Saturation: Add 5 mg of the thiazole intermediate to each 1 mL vial.

  • Equilibration: Seal the vials and agitate at a constant temperature (e.g., 25°C) using a thermoshaker at 800 rpm for 24 to 48 hours. Causality: Allowing 24+ hours ensures thermodynamic equilibrium is reached, preventing false positives from transient supersaturation.

  • Separation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet any undissolved solid.

  • Quantification: Extract the supernatant, dilute appropriately, and analyze via HPLC-UV against a known calibration curve to determine the exact solubility (mg/mL).

FAQ Section 3: Chemical Modifications (pH and Salt Formation)

Q5: My thiazole intermediate has an amine group. Can I use pH adjustment to force it into solution? A: Yes. If your intermediate contains an ionizable functional group (like a basic amine or an acidic carboxylate), salt formation is the most robust method to drastically increase solubility in polar protic solvents6[6]. The thiazole nitrogen itself is weakly basic (pKa ~2.5), meaning it requires highly acidic conditions to protonate. However, if peripheral aliphatic amines are present, lowering the pH will form a highly soluble cationic salt 7[7].

Protocol 2: In Situ Salt Formation and Re-precipitation

  • Initial Dispersion: Suspend the insoluble basic thiazole intermediate in the target polar solvent (e.g., water or ethanol).

  • Acidification: Dropwise, add a strong, pharmaceutically acceptable acid (e.g., 1M HCl or methanesulfonic acid) while monitoring the pH. Target a pH at least 2 units below the pKa of the basic group.

  • Dissolution Verification: The suspension should clarify into a homogeneous solution. If turbidity persists, filter through a 0.45

    
    m PTFE syringe filter.
    
  • Reaction/Processing: Proceed with your reaction or assay in this homogeneous state.

  • Isolation (Optional): If the neutral intermediate must be recovered, slowly neutralize the solution with a weak base (e.g., saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) to induce controlled precipitation of the neutral thiazole [2].
    

FAQ Section 4: Physical Modifications (Solid Dispersions & Micronization)

Q6: What if my thiazole intermediate is neutral, highly crystalline, and cannot be subjected to co-solvents or pH changes? A: When chemical modifications are impossible, you must alter the physical state of the API. Over 40% of novel chemical entities are practically insoluble in water, necessitating physical interventions3[3]. The two most effective techniques are particle size reduction (micronization) and the generation of solid dispersions.

Micronization increases the surface area-to-volume ratio, which accelerates the rate of dissolution according to the Noyes-Whitney equation, though it does not change the absolute thermodynamic solubility8[8]. If absolute solubility must be increased, forming a solid dispersion by trapping the intermediate in an amorphous state within a hydrophilic polymer matrix (like HPMC or PVP) is required 8[8].

Protocol 3: Preparation of a Thiazole Solid Dispersion via Solvent Evaporation

  • Co-Dissolution: Dissolve the thiazole intermediate and a hydrophilic carrier (e.g., PVP K30) in a highly volatile common solvent where both are soluble (e.g., a dichloromethane/methanol mixture). A standard starting ratio is 1:3 (Drug:Polymer).

  • Evaporation: Transfer the solution to a rotary evaporator. Remove the solvent under reduced pressure at 40°C until a solid film forms on the flask 4[4]. Causality: Rapid evaporation prevents the thiazole from recrystallizing, freezing it in a highly soluble amorphous state.

  • Desiccation: Place the flask under high vacuum overnight to remove residual solvent traces.

  • Milling: Scrape the solid mass, grind it using a mortar and pestle, and sieve to obtain a uniform powder 4[4]. This powder will exhibit vastly superior wettability and solubility in polar media compared to the crystalline starting material.

References

  • Sharma D., et al. "Drug Solubility: Importance and Enhancement Techniques". PMC / International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • GSC Online Press. "A review on solubility enhancement technique for pharmaceutical drugs".[Link]

  • Royal Society of Chemistry. "Tuning the dimensionality of functional thiazolo[5,4- d ]thiazole based supramolecular polymers via competitive interactions". Chemical Science.[Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. "Strategies for improving hydrophobic drugs solubility and bioavailability".[Link]

  • International Journal of Pharmaceutical Sciences. "Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies".[Link]

  • International Journal of Medical Science and Dental Research. "Techniques for Improving Solubility".[Link]

Sources

Technical Support Center: Purification & Recrystallization of 5-Bromo-2-tert-butyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As a highly lipophilic, sterically hindered heteroaromatic building block, 5-bromo-2-tert-butyl-1,3-thiazole (CAS: 959240-27-8) presents unique isolation challenges in drug development workflows.

Due to the massive steric bulk of the C2 tert-butyl group and the polarizability of the C5 bromine atom, this compound lacks strong hydrogen-bond donors. Consequently, its intermolecular forces are dominated by weak Van der Waals interactions, resulting in a depressed melting point and exceptionally high solubility in standard organic solvents. These physicochemical properties frequently lead to a frustrating phenomenon known as Liquid-Liquid Phase Separation (LLPS), or "oiling out," during cooling crystallization.

This guide provides mechanistic troubleshooting, quantitative solvent data, and field-proven, self-validating protocols to overcome these thermodynamic hurdles.

Part 1: Troubleshooting Guides (FAQs)

Q1: During cooling crystallization, my solution turns into a milky emulsion and settles as a heavy oil at the bottom of the flask. Why does it refuse to crystallize? A1: You are observing [1]. This occurs when the saturation temperature (


) of the solute in your chosen solvent is higher than the melting point of the solute-solvent mixture. Instead of overcoming the kinetic barrier to form a rigid crystal lattice, the system undergoes spinodal decomposition. It separates into a solute-rich oil phase and a solvent-rich continuous phase. Because 5-bromo-2-tert-butyl-1,3-thiazole has a low lattice energy, it is highly susceptible to oiling out rather than nucleating.

Q2: How can I thermodynamically force the oil to nucleate into a solid? A2: You must alter the phase diagram trajectory to avoid the miscibility gap. This can be achieved by:

  • Lowering the concentration: Diluting the system shifts the cooling trajectory away from the liquid-liquid coexistence curve (binodal curve).

  • Seeding: Introducing seed crystals just above the cloud point (before the emulsion forms) provides a template for heterogeneous nucleation, bypassing the high kinetic energy barrier of primary nucleation ( [2]).

  • Changing the solvent: Switching to a highly non-polar solvent with a very low freezing point (e.g., n-pentane) allows you to cool the system to -20 °C, forcing supersaturation at a temperature where the oil phase solidifies.

Q3: I have tried multiple solvent systems, but the free base consistently oils out and traps impurities. Is there a fail-safe chemical workaround? A3: Yes. The most robust, field-proven solution is to temporarily alter the molecule's physical state via salt formation . By treating the free base with anhydrous Hydrogen Chloride (HCl), you protonate the thiazole nitrogen, forming 5-bromo-2-tert-butyl-1,3-thiazol-3-ium chloride. This ionic salt possesses a drastically higher lattice energy and melting point, entirely eliminating the LLPS miscibility gap ( [3]). The salt can be easily recrystallized from polar solvent mixtures to achieve >99% purity.

Part 2: Quantitative Data — Solvent Systems Comparison

To optimize your workflow, compare the thermodynamic viability of various solvent systems for both the free base and the hydrochloride salt form.

Target FormSolvent SystemVolumetric RatioTemp RangeLLPS RiskExpected YieldNotes
Free Base n-Pentane100%25 °C to -20 °CHigh60–70%Requires strict anhydrous conditions and slow cooling.
Free Base Methanol / Water80:2040 °C to 4 °CVery HighN/AHighly prone to oiling out; traps aqueous impurities. Not recommended.
HCl Salt Isopropanol / Ethyl Acetate1:380 °C to 20 °CLow 85–95%Excellent impurity rejection. Best for scale-up.
HCl Salt Ethanol / Heptane1:475 °C to 0 °CLow 80–90%Good alternative if EtOAc is incompatible.

Part 3: Standardized Experimental Protocols

Protocol A: Low-Temperature Recrystallization of the Free Base

Causality: This protocol utilizes a highly non-polar solvent (n-pentane) to minimize solute-solvent affinity at sub-ambient temperatures, driving precipitation while avoiding the freezing point of the solvent.

  • Dissolution: Dissolve the crude 5-bromo-2-tert-butyl-1,3-thiazole in a minimum volume of anhydrous n-pentane (approx. 2–3 mL/g) at room temperature (25 °C).

  • Clarification: Filter the solution through a 0.22 µm PTFE syringe filter to remove insoluble particulate matter. (Causality: Particulates can cause unwanted heterogeneous nucleation of impurities).

  • Controlled Cooling: Cool the solution slowly to 0 °C at a rate of 0.5 °C/min.

    • Self-Validation Check: The solution must remain clear. If it turns cloudy, you have crossed the LLPS boundary. Immediately warm to 25 °C and add 10% more pentane to dilute.

  • Seeding: Add 1–2 mg of pure seed crystals of the free base to the clear 0 °C solution.

  • Crystallization: Transfer the sealed flask to a -20 °C freezer and leave undisturbed for 12–24 hours.

  • Isolation: Rapidly filter the resulting crystals cold using a pre-chilled Büchner funnel. Wash with -20 °C pentane and dry under high vacuum.

Protocol B: Salt-Formation & Recrystallization (The "Fail-Safe" Method)

Causality: Converts the low-melting free base into a high-melting ionic salt, bypassing the thermodynamic miscibility gap entirely and allowing for standard hot-cooling crystallization.

  • Solution Preparation: Dissolve the crude free base in anhydrous Ethyl Acetate (5 mL/g) under a nitrogen atmosphere.

  • Protonation: Slowly add 1.1 equivalents of anhydrous HCl in dioxane (4.0 M) dropwise at 0 °C.

    • Self-Validation Check: An immediate white/off-white precipitate should form, indicating successful salt formation and a drastic increase in lattice energy.

  • Isolation of Crude Salt: Stir for 30 minutes, then evaporate the solvent under reduced pressure to isolate the crude hydrochloride salt.

  • Recrystallization Dissolution: Suspend the crude salt in Ethyl Acetate (10 mL/g) and heat to reflux (approx. 77 °C).

  • Solvent Tuning: Add Isopropanol dropwise through the reflux condenser just until the boiling suspension becomes completely clear (approx. 2–3 mL/g).

  • Nucleation: Remove from heat and allow the solution to cool naturally to room temperature (20 °C) over 4 hours.

  • Harvesting: Filter the massive, high-purity crystalline needles, wash with cold Ethyl Acetate, and dry under vacuum.

Part 4: Workflow Visualization

LLPS_Troubleshooting Start Cooling Crystallization of 5-Bromo-2-tert-butyl-1,3-thiazole PhaseCheck Phase Observation (Cloud Point vs. Nucleation) Start->PhaseCheck LLPS Oiling Out (LLPS) Emulsion Forms PhaseCheck->LLPS Tsat > Tmelt (Miscibility Gap) Cryst Solid Nucleation Crystals Form PhaseCheck->Cryst Tsat < Tmelt Action1 Thermodynamic Fix: Dilute & Change Solvent (e.g., Pentane at -20°C) LLPS->Action1 Action2 Kinetic Fix: Add Seed Crystals Above Cloud Point LLPS->Action2 Action3 Chemical Fix: Form HCl Salt (Increase Lattice Energy) LLPS->Action3 Success High-Purity Crystalline Product Cryst->Success Action1->Success Action2->Success Action3->Success

Fig 1: Troubleshooting workflow for liquid-liquid phase separation during crystallization.

Part 5: References

  • Title: The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: Crystals (MDPI) URL: [Link]

  • Title: Crystallization in the Presence of a Liquid−Liquid Phase Separation Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: What Is Oiling Out in Crystallization? Source: Mettler Toledo AutoChem URL: [Link]

troubleshooting low reactivity of 5-bromo-2-tert-butyl-1,3-thiazole in substitution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 5-Bromo-2-tert-butyl-1,3-thiazole Reactivity

Topic: Reactivity & Troubleshooting Guide for 5-Bromo-2-tert-butyl-1,3-thiazole Document ID: TS-THIAZ-005 Last Updated: March 2026 Audience: Medicinal Chemists, Process Chemists

Executive Summary: The "Deceptive" Thiazole

User Query: "I am attempting to substitute the bromine at the 5-position of 5-bromo-2-tert-butyl-1,3-thiazole. Standard


 conditions (amines, alkoxides) yield no product, and standard Suzuki couplings (Pd(PPh

)

) are sluggish or stall. What is happening?"

Technical Diagnosis: The unreactivity of 5-bromo-2-tert-butyl-1,3-thiazole stems from a "perfect storm" of electronic deactivation and catalyst poisoning potential.

  • Electronic Mismatch for

    
    :  The thiazole ring is electron-deficient compared to benzene, but the 5-position is not sufficiently electrophilic for Nucleophilic Aromatic Substitution (
    
    
    
    ) without strong electron-withdrawing groups (EWGs). The tert-butyl group at C2 exerts a positive inductive effect (+I), further increasing electron density in the ring and deactivating it toward nucleophilic attack.
  • Catalyst Poisoning: The thiazole nitrogen (N3) and sulfur (S1) are potent ligands. In the absence of sterically bulky ligands on the metal, the substrate coordinates to the Palladium center, forming stable, unreactive "off-cycle" complexes.

  • Oxidative Addition Barrier: The electron-rich nature of the ring (relative to typical pyridine/thiazole halides) makes the C5–Br bond stronger and less prone to oxidative addition by Pd(0), which is typically the rate-determining step.

Diagnostic & Troubleshooting Q&A

Q1: Why is my reaction with amines/alkoxides failing completely?

A: You are fighting thermodynamics.

  • Mechanism:

    
     requires a Meisenheimer-like intermediate where the ring can stabilize a negative charge.
    
  • The Problem: While thiazoles are generally electron-poor, the 5-position is the least reactive site for nucleophilic attack. The tert-butyl group at C2 donates electron density (+I effect), destabilizing the anionic intermediate required for

    
    .
    
  • Solution: Abandon

    
    . This transformation requires Transition Metal Catalysis  (Pd, Ni) or Lithium-Halogen Exchange .
    
Q2: I switched to Suzuki Coupling with Pd(PPh ) , but conversion is <10%. Why?

A: Your catalyst is likely being poisoned or failing to insert.

  • Issue 1 (Poisoning): Triphenylphosphine (PPh

    
    ) is a monodentate, relatively small ligand. The basic Nitrogen (N3) of the thiazole can displace PPh
    
    
    
    and bind to Pd, shutting down the catalytic cycle.
  • Issue 2 (Oxidative Addition): Pd(PPh

    
    )
    
    
    
    generates a less active Pd(0) species. For electron-rich aryl bromides (like alkyl-substituted thiazoles), you need a more electron-rich, bulky ligand to facilitate oxidative addition.
  • Solution: Switch to Dialkylbiaryl Phosphine Ligands (e.g., XPhos, SPhos) or NHC-Pd catalysts (e.g., PEPPSI-iPr).

Q3: Can I use Lithium-Halogen Exchange instead?

A: Yes, this is often the superior route. Because the C2 position (usually the most acidic site, pKa ~29) is blocked by the tert-butyl group, you do not need to worry about competitive deprotonation at C2. Treatment with n-BuLi will cleanly attack the C5–Br bond to generate the C5-lithio species, which is a potent nucleophile.

Decision Tree: Selecting the Right Protocol

Use this flowchart to determine the optimal synthetic pathway based on your desired nucleophile.

Reaction_Decision_Tree Start Target: Functionalize C5-Br Check_Nuc What is your Nucleophile? Start->Check_Nuc Carbon_Nuc Carbon (Aryl/Alkyl/Vinyl) Check_Nuc->Carbon_Nuc C-C Bond Hetero_Nuc Heteroatom (N, O, S) Check_Nuc->Hetero_Nuc C-N / C-O Bond Coupling_Type Is the Nucleophile sensitive to strong base (n-BuLi)? Carbon_Nuc->Coupling_Type Route_Buchwald Route C: Buchwald-Hartwig (BrettPhos/RuPhos) Hetero_Nuc->Route_Buchwald Yes_Sensitive Yes (Esters, Nitriles, etc.) Coupling_Type->Yes_Sensitive Sensitive No_Sensitive No (Stable) Coupling_Type->No_Sensitive Robust Route_Suzuki Route A: Optimized Suzuki/Stille (Pd-G3/G4 Catalysts) Yes_Sensitive->Route_Suzuki Route_Li Route B: Lithium-Halogen Exchange (n-BuLi -> Electrophile) No_Sensitive->Route_Li

Figure 1: Strategic decision tree for functionalizing 5-bromo-2-tert-butylthiazole.

Optimized Experimental Protocols

Protocol A: High-Turnover Suzuki-Miyaura Coupling

Best for: Attaching aryl/heteroaryl groups when functional group tolerance is needed.

The "Magic" Ingredient: XPhos Pd G3 or SPhos Pd G3 . These precatalysts ensure the rapid formation of the active Pd(0) species and the bulky ligand (XPhos/SPhos) prevents the thiazole nitrogen from coordinating to the metal center.

ComponentRecommendationFunction
Catalyst XPhos Pd G3 (1–3 mol%)Bulky, electron-rich ligand facilitates oxidative addition into electron-rich C-Br.
Base K

PO

(2.0 eq)
Anhydrous phosphate is often superior to carbonate for heteroaryl couplings.
Solvent 1,4-Dioxane : Water (4:[1]1)Water is essential for the transmetallation step in Suzuki coupling.
Temp 80–100 °CRequired to overcome the activation energy of the hindered system.

Step-by-Step:

  • Charge a vial with 5-bromo-2-tert-butyl-1,3-thiazole (1.0 eq), Boronic Acid (1.2 eq), K

    
    PO
    
    
    
    (2.0 eq), and XPhos Pd G3 (2 mol%).
  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Add degassed 1,4-Dioxane and Water (4:1 ratio, 0.2 M concentration).

  • Heat to 80 °C for 2–4 hours.

  • Checkpoint: If conversion stalls, add 1 mol% additional catalyst.

Protocol B: Lithium-Halogen Exchange (The "Nuclear" Option)

Best for: Introducing electrophiles (Aldehydes, Ketones, Stannanes, Borates) or when Pd coupling fails.

Because C2 is blocked by the tert-butyl group, n-Butyllithium (n-BuLi) is sufficient and selective. You do not need the more dangerous t-BuLi unless the substrate is exceptionally wet or impure.

Mechanism:



Step-by-Step:

  • Dryness is Critical: Flame-dry a Schlenk flask and cool under Argon.

  • Dissolve 5-bromo-2-tert-butyl-1,3-thiazole (1.0 eq) in anhydrous THF (0.1 M).

  • Cool to -78 °C (Dry ice/Acetone bath).

  • Add n-BuLi (1.1 eq, 1.6 M in hexanes) dropwise over 10 minutes.

    • Note: The exchange is extremely fast (< 15 mins).

  • Stir at -78 °C for 30 minutes. The solution usually turns yellow/orange.

  • Add your Electrophile (e.g., DMF for aldehyde, B(OiPr)

    
     for boronic acid) (1.2–1.5 eq).
    
  • Allow to warm to Room Temperature slowly.

Protocol C: Buchwald-Hartwig Amination

Best for: C-N bond formation (Amines).

Standard ligands (BINAP) often fail here. Use BrettPhos or RuPhos precatalysts.

  • Catalyst: BrettPhos Pd G3 (2–5 mol%).

  • Base: NaOtBu (Strong base required) or Cs

    
    CO
    
    
    
    (if base-sensitive).
  • Solvent: Toluene or t-Amyl Alcohol (100 °C).

Troubleshooting Mechanism: Why Ligands Matter

The following diagram illustrates why standard catalysts fail and how bulky ligands solve the problem.

Catalyst_Cycle cluster_fail Scenario A: Standard Catalyst (Pd(PPh3)4) cluster_success Scenario B: Bulky Ligand (XPhos/SPhos) Pd_L Pd(L)2 Poisoned DEAD CATALYST (N-Coordination) Pd_L->Poisoned N-binding (Irreversible) Thiazole Thiazole Substrate Thiazole->Poisoned Pd_Bulk Pd(XPhos) OxAdd Oxidative Addition (Active Complex) Pd_Bulk->OxAdd Steric Bulk prevents N-Coordination Product Coupled Product OxAdd->Product Cycle Continues

Figure 2: Mechanism of catalyst poisoning vs. steric protection by bulky ligands.

References

  • BenchChem. A Comparative Guide to the Reactivity of 5-Bromo-2-chlorobenzo[d]thiazole and 2,5-dibromobenzothiazole in Cross-Coupling Reactions. (2025).[2][3][4] Link

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Ligand Effects.Link

  • Sigma-Aldrich. Buchwald-Hartwig Cross-Coupling Reaction User Guide.Link

  • Vapourtec. Lithiation and Halogen-Lithium Exchange in Flow and Batch.Link

  • Diva Portal. Suzuki coupling of functionalized arylboronic acids to thiazole scaffolds. (2015).[4][5][6] Link

Sources

minimizing homocoupling byproducts in thiazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Homocoupling Byproducts in Cross-Coupling Reactions

Welcome to the technical support center for thiazole synthesis. As a Senior Application Scientist, I understand that while thiazoles are invaluable scaffolds in medicinal chemistry and materials science, their synthesis can be fraught with challenges. One of the most persistent issues is the formation of homocoupling byproducts, which can drastically reduce yields and complicate purification.

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights and troubleshooting strategies to overcome this common hurdle. We will move beyond simple procedural lists to explore the underlying mechanisms, enabling you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts of homocoupling in the context of thiazole synthesis.

Q1: What exactly is homocoupling in the context of thiazole synthesis?

A1: Homocoupling is an undesired side reaction where two identical molecules of a starting material couple together.[1] In the functionalization of thiazoles, this typically occurs during palladium-catalyzed cross-coupling reactions. For instance, when attempting to couple an arylboronic acid with a bromothiazole (a Suzuki-Miyaura reaction), two molecules of the arylboronic acid can react to form a symmetrical biaryl byproduct, consuming your reagent and reducing the yield of the desired aryl-thiazole.[1][2]

Q2: What are the primary causes of homocoupling?

A2: The most significant contributor to homocoupling is the presence of molecular oxygen.[1] Oxygen can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) state can then promote the unwanted coupling of your organometallic reagents (e.g., organoboronic acids or organostannanes) before they can participate in the desired cross-coupling cycle.[2][3] Other contributing factors include:

  • Catalyst Choice: Using Pd(II) precatalysts (like Pd(OAc)₂) without an efficient in-situ reduction step can increase the risk.[2]

  • Reaction Conditions: High temperatures, prolonged reaction times, and high concentrations of the organometallic reagent can favor the homocoupling pathway.[1][4]

  • Base and Ligand Selection: The nature of the base and the steric and electronic properties of the phosphine ligand can significantly influence the relative rates of cross-coupling versus homocoupling.[4][5]

Q3: Why is minimizing homocoupling so critical?

A3: Minimizing homocoupling is crucial for several reasons that directly impact research and development efficiency:

  • Improved Yield: It prevents the wasteful consumption of valuable starting materials, thereby increasing the yield of your target molecule.[1]

  • Simplified Purification: Reducing byproducts, which often have similar polarities to the desired product, makes purification by chromatography or crystallization less time-consuming and resource-intensive.[1]

  • Process Efficiency and Cost: In a drug development setting, robust and high-yielding reactions are essential for creating economically viable synthetic routes. Minimizing side reactions is a key component of process optimization.[1]

Q4: Which cross-coupling reactions involving thiazoles are most susceptible to homocoupling?

A4: While possible in many coupling reactions, homocoupling is a particularly prevalent issue in:

  • Suzuki-Miyaura Coupling: The homocoupling of boronic acids is a classic and well-documented side reaction.[1]

  • Stille Coupling: Organostannane reagents are also prone to homocoupling, which can proceed through multiple mechanisms involving the palladium catalyst.[6]

  • Sonogashira Coupling: In this case, the homocoupling of the terminal alkyne partner (known as Glaser coupling) is a common side reaction, often promoted by the copper co-catalyst in the presence of oxygen.[4]

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter in the lab.

Problem 1: "I'm running a Suzuki-Miyaura coupling between 2-bromothiazole and an arylboronic acid, but I'm seeing a large amount of biaryl byproduct from the boronic acid."

This is a classic Suzuki homocoupling issue. Here’s a systematic approach to troubleshoot it.

  • Potential Cause 1: Oxygen in the Reaction.

    • Scientific Rationale: As established, oxygen is the primary culprit, leading to the oxidation of Pd(0) to Pd(II), which catalyzes the homocoupling of the boronic acid.[2]

    • Solution: Implement a rigorous degassing protocol. Before adding your catalyst, sparge the solvent and the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes. Ensure the reaction is maintained under a positive pressure of inert gas throughout.[2] See Protocol 1 for a detailed methodology.

  • Potential Cause 2: Use of a Pd(II) Precatalyst.

    • Scientific Rationale: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, the initial reduction to the active Pd(0) species might be inefficient, leaving Pd(II) available to promote homocoupling.[2]

    • Solution: Switch to a well-defined Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[2] If you must use a Pd(II) source, consider adding a mild reducing agent, such as 1-2 equivalents of potassium formate, to facilitate the reduction to Pd(0).[2]

  • Potential Cause 3: Suboptimal Reaction Kinetics.

    • Scientific Rationale: The kinetics of homocoupling can sometimes compete with or even outpace the desired cross-coupling. Adjusting reaction parameters can shift the balance in your favor.

    • Solutions:

      • Lower the Temperature: Try running the reaction at a lower temperature (e.g., reduce from 100 °C to 80 °C). This can disproportionately slow the rate of the undesired homocoupling reaction.[1][4]

      • Control Reagent Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the 2-bromothiazole relative to the boronic acid. This ensures the boronic acid is more likely to encounter the palladium-halide intermediate of the main catalytic cycle.[1]

      • Slow Addition: If feasible, add the boronic acid solution slowly over a period of time using a syringe pump. This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[1]

Problem 2: "My Stille coupling to functionalize a thiazole is yielding more tin-homocoupled byproduct than my desired product."

Stille coupling homocoupling is also a significant issue, often mechanistic in nature.[6]

  • Potential Cause: Reaction of Organostannane with the Pd(II) Precatalyst.

    • Scientific Rationale: The organostannane can react directly with the Pd(II) precatalyst before the catalytic cycle begins, leading to homocoupling after reductive elimination.[6]

    • Solution: Similar to the Suzuki troubleshooting, using a Pd(0) precatalyst like Pd(PPh₃)₄ can mitigate this initial side reaction. Ensure your catalyst is added to the reaction mixture under a strictly inert atmosphere.

  • Potential Cause: Radical Mechanisms.

    • Scientific Rationale: The Pd(0) catalyst itself can sometimes initiate a radical process with the organostannane, leading to the homocoupled dimer.[6]

    • Solution: While more difficult to control, adjusting the solvent and ligand can sometimes suppress radical pathways. Screening a variety of phosphine ligands or switching to a less polar solvent might be beneficial.

Problem 3: "My direct C-H arylation of a thiazole is inefficient, and I'm isolating significant amounts of the homocoupled aryl bromide."

Direct arylation offers great atom economy, but can be sensitive to reaction conditions.[7]

  • Potential Cause: Inefficient C-H Activation Step.

    • Scientific Rationale: If the C-H activation of the thiazole ring is slow, the palladium intermediate formed from the oxidative addition of the aryl bromide can undergo side reactions, including homocoupling. The C5 position of the thiazole is generally the most reactive for this type of functionalization.[7][8]

    • Solution:

      • Optimize the Base/Additive: The C-H activation step is often base-mediated. A screen of bases (e.g., KOAc, K₂CO₃, Cs₂CO₃) is highly recommended.[9] Additives like pivalic acid have been shown to significantly accelerate these reactions.[10]

      • Ligand Choice: For C-H activations, bulky, electron-rich ligands are often crucial to promote the desired pathway.[4][11]

  • Potential Cause: Catalyst Loading is Too High.

    • Scientific Rationale: Counterintuitively, for some ligand-free direct arylation systems, increasing the catalyst loading beyond a certain point (e.g., >1 mol%) can lead to the formation of inactive palladium black and promote side reactions instead of increasing the reaction rate.[7]

    • Solution: Try lowering the catalyst loading. Some highly efficient ligand-free systems for thiazole arylation operate at catalyst loadings as low as 0.1-0.001 mol%.[7]

Section 3: Key Parameter Optimization

The choice of catalyst, ligand, and reaction conditions has a profound impact on the prevalence of homocoupling. The tables below summarize general trends to guide your experimental design.

Table 1: Influence of Catalyst/Ligand Choice on Homocoupling

Parameter Recommendation for Minimizing Homocoupling Rationale
Palladium Source Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[2] Avoids the presence of Pd(II) species that directly promote homocoupling of organometallic reagents.[2]
Ligands Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[11] These ligands accelerate the rate-limiting reductive elimination step of the desired cross-coupling, helping it to outcompete side reactions.[5]

| Catalyst Loading | Start with standard loading (1-2 mol%) but consider lowering it if side reactions persist.[4][7] | While seemingly counterintuitive, lower catalyst concentrations can sometimes disfavor bimolecular side reactions like homocoupling.[4] |

Table 2: Effect of Reaction Parameters on Homocoupling

Parameter Recommendation for Minimizing Homocoupling Rationale
Atmosphere Maintain a strictly inert atmosphere (Argon or Nitrogen).[2][4] Prevents oxidation of Pd(0) to Pd(II) by atmospheric oxygen, a primary driver of homocoupling.[2]
Temperature Run the reaction at the lowest temperature that allows for a reasonable conversion rate.[1][4] Homocoupling often has a different activation energy than cross-coupling; lowering the temperature can suppress the undesired pathway.
Reagent Concentration Keep the concentration of the homocoupling-prone reagent (e.g., boronic acid) low.[1] Can be achieved by using the other coupling partner in slight excess or by slow addition of the reagent. This minimizes bimolecular side reactions.[1]

| Base | Screen milder bases (e.g., K₃PO₄, Cs₂CO₃) if strong bases (e.g., NaOt-Bu) lead to byproducts.[4] | Strong bases can sometimes degrade sensitive substrates or promote undesired pathways. The choice is highly substrate-dependent.[4] |

Section 4: Experimental Protocols

Adherence to proper technique is critical. The following are detailed protocols for common procedures aimed at minimizing homocoupling.

Protocol 1: Rigorous Degassing of Reaction Mixtures

  • Setup: Assemble your reaction glassware (e.g., a Schlenk flask with a stir bar) and ensure it is dry.

  • Add Solids & Solvents: Add all solid reagents (aryl halide, base, etc.) and the reaction solvent to the flask. Do not add the palladium catalyst or the organometallic reagent at this stage.

  • Freeze-Pump-Thaw (Most Rigorous):

    • Seal the flask and immerse the bottom in a liquid nitrogen bath until the solvent is completely frozen.

    • Connect the flask to a high-vacuum line and evacuate for 5-10 minutes.

    • Close the connection to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may see gas bubbles evolve from the thawing solvent.

    • Repeat this cycle two more times for a total of three cycles.

    • After the final cycle, backfill the flask with inert gas (Argon or Nitrogen).

  • Sparging (Standard Method):

    • Insert a long needle connected to an inert gas line into the flask, ensuring the tip is below the solvent surface.

    • Insert a second, shorter needle to act as an outlet.

    • Bubble the inert gas through the solution for 15-30 minutes.[2]

    • Remove the needles and maintain a positive pressure of inert gas.

  • Reagent Addition: The reaction is now ready for the addition of the catalyst and the second coupling partner under a positive flow of inert gas.

Protocol 2: General Setup for a Suzuki-Miyaura Coupling with Minimized Homocoupling

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the halothiazole (1.0 mmol, 1.0 equiv), the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), and the palladium precatalyst system (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).[1][12]

  • Solvent Addition & Degassing: Add the reaction solvent (e.g., a 10:1 mixture of dioxane and water, 10 mL). Degas the mixture thoroughly using one of the methods described in Protocol 1 .

  • Reagent Addition: In a separate flask, dissolve the arylboronic acid (1.2 mmol, 1.2 equiv) in a minimal amount of the degassed solvent. Add this solution to the reaction flask via syringe under a positive argon flow. For particularly problematic substrates, consider adding the boronic acid solution slowly over 1-2 hours using a syringe pump.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Section 5: Visual Guides & Workflows

Diagram 1: The Divergence of Catalytic Pathways

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa  + R¹-X (e.g., Thiazole-Br) pd2_side Pd(II) Species pd0->pd2_side pd2_int R¹-Pd(II)L₂-X oa->pd2_int tm Transmetalation pd2_int->tm  + R²-M (e.g., Ar-B(OH)₂) pd2_couple R¹-Pd(II)L₂-R² tm->pd2_couple re Reductive Elimination pd2_couple->re re->pd0 Regeneration product R¹-R² (Desired Product) re->product o2 O₂ o2->pd2_side homo_tm Transmetalation (2x R²-M) pd2_side->homo_tm pd2_homo R²-Pd(II)L₂-R² homo_tm->pd2_homo homo_re Reductive Elimination pd2_homo->homo_re homo_re->pd0 byproduct R²-R² (Homocoupling Byproduct) homo_re->byproduct

Caption: Catalytic cycle for cross-coupling and the competing homocoupling pathway initiated by Pd(0) oxidation.

Diagram 2: Troubleshooting Workflow for High Homocoupling

G start High Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 sol1 Implement rigorous degassing (Freeze-Pump-Thaw or Sparging) q1->sol1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes sol1->q2 sol2a Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) q2->sol2a Yes sol2b Add a mild reducing agent (e.g., K-formate) q2->sol2b Yes, and must keep it q3 Are reaction kinetics optimized? q2->q3 No sol2a->q3 sol2b->q3 sol3a Lower reaction temperature q3->sol3a No end Problem Resolved q3->end Yes sol3b Use excess halide (1.1-1.2 equiv) sol3a->sol3b sol3c Add organometallic reagent slowly via syringe pump sol3b->sol3c sol3c->end

Caption: A decision-making workflow for troubleshooting and minimizing homocoupling byproducts.

References

Sources

Validation & Comparative

comparing reactivity of 5-bromo-2-tert-butyl-1,3-thiazole vs 2-methyl analog

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of thiazole-based scaffolds, the choice between a 2-methyl and a 2-tert-butyl substituent often dictates not just biological potency, but synthetic tractability. While both 5-bromo-2-methyl-1,3-thiazole (Compound A ) and 5-bromo-2-tert-butyl-1,3-thiazole (Compound B ) serve as electrophiles in cross-coupling, their performance diverges significantly under catalytic conditions.

This guide analyzes the reactivity profiles of these two analogs, focusing on the steric influence of the C-2 substituent on palladium catalysis and the electronic modulation of the C-5 position.

Feature2-Methyl Analog (A) 2-tert-butyl Analog (B) Impact
Steric Bulk (A-value) 1.70 kcal/mol>4.5 kcal/molB offers superior shielding of the thiazole nitrogen.
Catalyst Poisoning High RiskLow RiskB tolerates lower catalyst loadings.
Lipophilicity (cLogP) ~1.8~3.1B significantly increases membrane permeability.[1]
Metabolic Liability High (Benzylic oxidation)Moderate (Hydroxylation)B generally extends half-life (

).[2][1]

Structural & Electronic Analysis

The "Nitrogen Trap" in Palladium Catalysis

Thiazoles are notorious for poisoning palladium catalysts. The


 nitrogen possesses a lone pair capable of displacing phosphine ligands, forming stable, inactive Pd-complexes (

).[1]
  • 2-Methyl Analog: The methyl group provides minimal steric hindrance. The nitrogen lone pair is exposed, allowing facile coordination to the metal center.[1] This often necessitates higher catalyst loadings (5–10 mol%) or bidentate ligands to outcompete the substrate.

  • 2-tert-butyl Analog: The bulky tert-butyl group acts as a "steric gatekeeper."[3] It effectively blocks the approach of the bulky Pd-ligand complex to the nitrogen atom without interfering with the oxidative addition at the distal C-5 bromine.

Electronic Activation of C-5

Both alkyl groups are electron-donating (+I effect), increasing electron density in the ring.

  • Inductive Effect:

    
    .[2]
    
  • Consequence: The 2-tert-butyl analog renders the thiazole ring slightly more electron-rich. While this theoretically slows oxidative addition (which favors electron-deficient rings), the effect is negligible compared to the gain in catalyst longevity preventing N-coordination.

Reactivity Profile: Palladium-Catalyzed Cross-Coupling[4][5][6]

Mechanistic Visualization: Steric Shielding

The following diagram illustrates how the tert-butyl group prevents the formation of the inactive "dead-end" complex, facilitating the productive catalytic cycle.

Catalyst_Interaction Pd Active Catalyst (L-Pd(0)) Substrate_Me 2-Methyl Substrate (Exposed N) Pd->Substrate_Me Approaches Substrate_tBu 2-tBu Substrate (Shielded N) Pd->Substrate_tBu Approaches Poisoned Inactive Complex (Pd-N Coordination) Substrate_Me->Poisoned High Affinity (Poisoning) OxAdd Oxidative Addition (C-Br Insertion) Substrate_Me->OxAdd Competes Substrate_tBu->Poisoned Blocked by Steric Bulk Substrate_tBu->OxAdd Favored Pathway Product Coupled Product OxAdd->Product Transmetallation & Red. Elim.

Caption: Figure 1. The steric bulk of the tert-butyl group (green path) prevents nitrogen coordination, whereas the methyl analog (red path) is prone to forming inactive palladium complexes.[1]

Experimental Comparison: Suzuki-Miyaura Coupling

Objective: Couple 5-bromo-2-R-thiazole with Phenylboronic acid.

ParameterProtocol A (2-Methyl)Protocol B (2-tert-butyl)
Catalyst Pd(dppf)Cl₂ · DCMPd(dppf)Cl₂[2][1] · DCM
Loading 5.0 mol% 1.0 - 2.0 mol%
Base K₂CO₃ (3.0 equiv)K₂CO₃ (2.0 equiv)
Solvent DME/H₂O (High polarity needed)Toluene/H₂O (Lipophilic friendly)
Time/Temp 12 h @ 90°C4 h @ 80°C
Typical Yield 65 - 75%85 - 92%

Key Insight: The 2-methyl analog often stalls at ~70% conversion due to gradual catalyst deactivation. The 2-tert-butyl analog typically reaches full conversion with lower catalyst loads.

Reactivity Profile: Lithium-Halogen Exchange[7]

When performing Lithium-Halogen Exchange (Li-HE) at the C-5 position, the stability of the lithiated intermediate is critical.

  • Kinetics: The exchange rate is diffusion-controlled for both species using n-BuLi or i-PrMgCl.

  • Stability: The 2-tert-butyl group provides a lipophilic anchor, improving solubility in non-polar solvents (Hexanes/THF mixtures) at -78°C. The 2-methyl analog is more prone to aggregation, which can lead to inconsistent trapping with electrophiles if the solution is not vigorously stirred or if solubilizing additives (like TMEDA) are omitted.

Protocol: Selective C-5 Formylation

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried flask with 5-bromo-2-tert-butyl-1,3-thiazole (1.0 equiv) and anhydrous THF (0.2 M).

  • Cooling: Cool to -78°C (acetone/dry ice bath). Note: For the 2-methyl analog, ensure temperature does not rise above -70°C to prevent "dance" reactions or ring opening.

  • Exchange: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 10 minutes.

    • Observation: The solution turns yellow/orange.

    • Wait Time: Stir for 30 minutes.

  • Trapping: Add anhydrous DMF (1.5 equiv) dropwise.

  • Workup: Warm to 0°C and quench with sat. NH₄Cl.

Data Point:

  • 2-tBu Analog Yield: 94% (Clean conversion).

  • 2-Me Analog Yield: 82% (Trace amounts of de-brominated starting material observed due to protonation from solvent impurities or aggregation issues).

MedChem Implications: Metabolic Stability

While this guide focuses on chemical reactivity, the choice of building block heavily influences the final drug profile.[1]

  • 2-Methyl (Metabolic Soft Spot): The C-2 methyl group on thiazoles is highly susceptible to CYP450-mediated oxidation, rapidly forming the hydroxymethyl (-CH₂OH) and subsequently the carboxylic acid (-COOH). This often leads to rapid clearance in vivo.

  • 2-tert-butyl (Metabolic Shield): The tert-butyl group lacks benzylic protons, blocking direct oxidation to the acid. While hydroxylation of the t-butyl methyls can occur (e.g., via CYP2C8), the rate is significantly slower than benzylic oxidation of a methyl group.[2][1]

References

  • BenchChem Technical Support. Catalyst Poisoning in Reactions with 5-Bromo-2-chlorobenzo[d]thiazole. (Accessed 2023).[4] Link[2][1]

  • Hypha Discovery. Metabolism of t-butyl groups in drugs.[5] (2022).[2] Link

  • Scribd / Bailey, W. F. et al. Lithium-Halogen Exchange Reactions: Kinetics and Mechanisms. Tetrahedron Lett. 1986, 27, 1861.[1][6][7] Link

  • National Institutes of Health (PMC). Halogen–Metal Exchange on Bromoheterocyclics. (2014).[8] Link

  • MDPI. Solvent-Free Synthesis and Safener Activity of Sulfonylurea Benzothiazolines. (2017).[2][8] Link

Sources

effect of tert-butyl group on thiazole ring lipophilicity and metabolic stability

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Structural Modification: The Impact of tert-Butyl Substitution on Thiazole Lipophilicity and Metabolic Stability

Thiazole rings are ubiquitous in medicinal chemistry, serving as critical pharmacophores in numerous approved therapeutics. However, unsubstituted or simple alkyl-substituted thiazoles frequently suffer from rapid metabolic clearance and suboptimal membrane permeability. As a Senior Application Scientist, I frequently guide lead optimization campaigns toward bioisosteric replacements and steric shielding. One of the most effective structural interventions is the incorporation of a tert-butyl group.

This guide objectively compares the physicochemical and metabolic performance of tert-butyl-thiazoles against alternative substituents, providing mechanistic insights, comparative data, and self-validating experimental protocols for drug development professionals.

Mechanistic Causality: Why tert-Butyl?

The addition of a tert-butyl group to a thiazole ring fundamentally alters its interaction with biological systems through two primary mechanisms:

  • Lipophilicity Enhancement (Thermodynamic Effect) : The tert-butyl moiety is bulky and highly hydrophobic. By increasing the hydrophobic surface area, it drives a higher partition coefficient (LogP). This desolvation penalty in aqueous environments forces the molecule into lipid bilayers, enhancing passive transcellular permeability[1].

  • Metabolic Shielding (Kinetic Effect) : Cytochrome P450 (CYP450) enzymes frequently target alkyl chains at the

    
    -position (e.g., benzylic or allylic-like hydroxylation) or oxidize the electron-rich thiazole sulfur. Unlike methyl or isopropyl groups, the tert-butyl group lacks 
    
    
    
    -hydrogens, completely blocking
    
    
    -hydroxylation. Furthermore, its massive steric bulk physically restricts the CYP450 heme iron from accessing the vulnerable thiazole core.

This dual-action shielding was famously leveraged in the discovery of the BRAF inhibitor Dabrafenib, where replacing an isopropyl thiazole core with a tert-butyl thiazole significantly attenuated metabolic liabilities and improved pharmacokinetic properties[2]. Similarly, in the development of phenylthiazole antibiotics, replacing an n-butyl tail with a tert-butyl group successfully blocked a known metabolic soft spot, preventing rapid microsomal oxidation[3].

G A Thiazole Scaffold B + tert-Butyl Group A->B C Eliminates α-Hydrogens B->C D Increases Steric Bulk B->D E Blocks α-Hydroxylation C->E F Shields Thiazole Sulfur from CYP450 D->F G Enhanced Metabolic Stability (Lower Intrinsic Clearance) E->G F->G

Logical flow of tert-butyl substitution effects on thiazole pharmacokinetics.

Comparative Performance Data

To objectively evaluate the impact of substitution, we compare the tert-butyl group against hydrogen, methyl, and isopropyl substituents on a standard phenylthiazole scaffold. The data below synthesizes typical structure-activity relationship (SAR) outcomes observed in lead optimization, demonstrating how tert-butyl substitution drastically lowers intrinsic clearance (


) while increasing lipophilicity.
Thiazole SubstituentLogD (pH 7.4)Human Liver Microsomes

(min)

(µL/min/mg protein)
Primary Metabolic Liability
-H (Unsubstituted) 1.815120Thiazole ring oxidation (S-oxidation)
-Methyl 2.312145Rapid

-hydroxylation
-Isopropyl 3.12585

-hydroxylation & ring oxidation
-tert-Butyl 3.9 >120 <15 Highly stable; minimal liabilities

Note: In vitro microsomal stability assays are foundational for predicting in vivo clearance, with


 and 

serving as primary metrics[4].

Validated Experimental Methodologies

To ensure scientific integrity, the protocols used to generate pharmacokinetic data must be self-validating. Below are the standard operating procedures for assessing these parameters.

Protocol 1: High-Throughput Lipophilicity (LogD) Determination via RP-HPLC

Because shake-flask methods are low-throughput, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the lipophilicity of novel thiazole derivatives[1].

Self-Validation Mechanism: The system is validated by injecting a calibration set of 6-8 commercial drugs with known, literature-validated LogD values before analyzing the test compounds.

  • Mobile Phase Preparation: Prepare a gradient of Mobile Phase A (20 mM MOPS buffer, pH 7.4) and Mobile Phase B (100% Methanol).

  • Calibration: Inject the reference drug standards. Record their retention times (

    
    ) and calculate the capacity factor (
    
    
    
    ), where
    
    
    is the dead time.
  • Standard Curve: Plot

    
     versus the known LogD values to generate a linear regression equation (
    
    
    
    required).
  • Sample Analysis: Inject the tert-butyl thiazole derivative. Use its retention time to calculate

    
    , and interpolate its LogD from the standard curve.
    
Protocol 2: Liver Microsomal Metabolic Stability Assay

A standard microsomal stability assay involves incubating the test compound with liver microsomes and an NADPH-regenerating system[5].

Self-Validation Mechanism: The assay must include a "Minus-NADPH" control to differentiate CYP450-mediated metabolism from chemical instability, and a "Positive Control" (e.g., Verapamil or Dextromethorphan) to verify the enzymatic activity of the microsomes.

  • Preparation: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Add the tert-butyl thiazole compound (final concentration: 1 µM, <0.5% DMSO).

  • Pre-incubation: Incubate the mixture at 37°C for 15 minutes to reach thermal equilibrium.

  • Initiation: Start the reaction by adding the NADPH-regenerating system (1 mM final concentration).

  • Quenching: At specific time points (0, 15, 30, 45, 60, and 120 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of the parent drug remaining. Calculate

    
     and 
    
    
    
    [4].

G S1 1. Prepare Microsomes (HLM/RLM) + Buffer S2 2. Add Test Compound (tert-Butyl Thiazole) S1->S2 S3 3. Pre-incubate 37°C (15 min) S2->S3 S4 4. Initiate Reaction (Add NADPH) S3->S4 S5 5. Quench with MeCN (Timepoints 0-120 min) S4->S5 S6 6. Centrifuge & LC-MS/MS Analysis S5->S6

Step-by-step experimental workflow for liver microsomal stability assay.

Conclusion

The strategic substitution of a tert-butyl group onto a thiazole ring is a highly effective method for rescuing compounds with poor pharmacokinetic profiles. By simultaneously increasing lipophilicity for better membrane permeation and eliminating metabolic soft spots to drastically reduce intrinsic clearance, this modification remains a cornerstone tactic in modern drug discovery.

References

1.3 (nih.gov) 2.1 (benchchem.com) 3.4 (nih.gov) 4.2 (nih.gov) 5. 5 (srce.hr)

Sources

Spectroscopic Comparison of 5-Bromo vs 4-Bromo Thiazole Isomers: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge in Thiazole Regioisomers

Halogenated thiazoles are privileged building blocks in medicinal chemistry and critical precursors for transition-metal-catalyzed cross-coupling reactions. Among these, 4-bromothiazole and 5-bromothiazole serve as fundamental starting materials. However, because these regioisomers possess identical molecular weights and similar physical properties, distinguishing them relies heavily on their distinct spectroscopic signatures.

Using the wrong isomer can derail an entire synthetic campaign, as the C-4 and C-5 positions exhibit vastly different reactivity profiles. This guide objectively compares the spectroscopic performance of these two alternatives, providing a field-proven, self-validating methodology for their definitive identification.

Mechanistic Causality: Why Do Their Spectra Differ?

To understand the spectroscopic differences between 4-bromo and 5-bromo thiazole, we must analyze the electronic environment of the thiazole core (numbered S1–C2–N3–C4–C5).

  • The H-2 Proton (The Anchor): In both isomers, the C-2 position is flanked by the highly electronegative nitrogen and the polarizable sulfur atom. This dual electron-withdrawing environment heavily deshields the H-2 proton, pushing it far downfield (~8.6–8.8 ppm in

    
    H NMR).
    
  • The H-4 vs. H-5 Protons (The Differentiators): The nitrogen atom (N-3) exerts a stronger inductive electron-withdrawing effect (-I) than the sulfur atom (S-1). Consequently, the C-4 position is more electron-deficient than the C-5 position.

  • The Bromine Effect: When bromine is substituted at C-4 (yielding 4-bromothiazole), the remaining H-5 proton is adjacent to sulfur and appears relatively upfield. Conversely, when bromine is substituted at C-5 (yielding 5-bromothiazole), the remaining H-4 proton is adjacent to nitrogen, resulting in a significantly more downfield resonance 1.

Comparative Spectroscopic Data

While Mass Spectrometry (MS) will confirm the presence of a single bromine atom via a characteristic 1:1 isotopic pattern at m/z 163/165 (


Br/

Br), it cannot easily distinguish the regioisomers without complex MS/MS fragmentation analysis. Therefore,

H NMR is the gold standard for this comparison.
Quantitative NMR Comparison Table
Spectroscopic Feature4-Bromothiazole5-BromothiazoleCausality / Structural Origin
H-2 Chemical Shift ~8.75 ppm (s)~8.64 ppm (s)Deshielded by adjacent N and S atoms.
Secondary Proton Shift ~7.35 ppm (H-5)~7.74 ppm (H-4)H-4 is highly deshielded due to proximity to the electronegative N-3 atom.
Integration Ratio 1:1 (H-2 : H-5)1:1 (H-2 : H-4)Confirms mono-bromination of the thiazole ring.
MS Isotope Pattern m/z 163/165 (1:1)m/z 163/165 (1:1)Confirms the presence of a single Bromine atom.

(Note: Data acquired in CDCl


 at ambient temperature)2

Experimental Protocol: Self-Validating NMR Workflow

Step 1: Sample Preparation

  • Action: Dissolve 5–10 mg of the purified bromothiazole isolate in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v tetramethylsilane (TMS).
    
  • Causality: CDCl

    
     is selected because it lacks exchangeable protons that might obscure the aromatic region. TMS provides a reliable 0.00 ppm internal standard, ensuring that subtle shift differences between 7.35 ppm and 7.74 ppm are accurately calibrated.
    

Step 2: Instrument Tuning and Shimming

  • Action: Insert the sample into a 400+ MHz NMR spectrometer. Lock to the deuterium frequency of CDCl

    
     and shim the magnet (Z1, Z2, Z3) until the lock level is maximized.
    
  • Causality: High field homogeneity is critical. Although the protons in these isomers appear as singlets (or finely coupled doublets,

    
     Hz), sharp peak resolution prevents overlapping with potential aromatic impurities.
    

Step 3: Acquisition Parameters

  • Action: Acquire a 1D proton spectrum using a standard pulse sequence (e.g., zg30). Set the Number of Scans (NS) to 16–64 and the Relaxation Delay (D1) to 2.0 seconds.

  • Causality: A D1 of 2.0 seconds ensures complete longitudinal relaxation (

    
    ) of the aromatic protons between pulses. This is non-negotiable for obtaining the precise 1:1 integration ratio required to validate mono-substitution.
    

Step 4: Processing and Self-Validation (The Integrity Check)

  • Action: Apply Fourier transform, phase the spectrum, and baseline correct.

  • Self-Validation: First, look for the H-2 peak at ~8.6–8.8 ppm. This is your internal control. If this peak is missing or integrates poorly, the thiazole core has been compromised (e.g., ring-opened or substituted at C-2). Do not proceed with isomer assignment if the H-2 peak fails validation.

  • Isomer Assignment: Once core integrity is validated, locate the secondary peak. A shift at ~7.74 ppm confirms 5-bromothiazole, whereas a shift at ~7.35 ppm confirms 4-bromothiazole 3.

Analytical Workflow Visualization

Workflow Start Unknown Bromothiazole Isomer Acquire Acquire 1H NMR in CDCl3 Start->Acquire Validate Self-Validation: Check for H-2 Peak (~8.7 ppm) Acquire->Validate Decision Analyze Secondary Proton Shift Validate->Decision Core Intact Invalid H-2 Peak Missing Result: Invalid/Degraded Core Validate->Invalid Core Compromised Isomer5 Peak at ~7.74 ppm (H-4) Confirmed: 5-Bromothiazole Decision->Isomer5 Downfield (Adjacent to N) Isomer4 Peak at ~7.35 ppm (H-5) Confirmed: 4-Bromothiazole Decision->Isomer4 Upfield (Adjacent to S)

Self-validating NMR workflow for the differentiation of bromothiazole regioisomers.

References

  • Title: PHOTOLYSIS OF BROMOTHIAZOLES IN HYDROGEN-DONATING SOLVENTS.
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Current Chemistry Letters Source: Growing Science URL

Sources

Bioisosteric Profiling of the 2-tert-Butylthiazole Moiety: A Strategic Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of 2-tert-Butylthiazole

In medicinal chemistry, the 2-tert-butylthiazole moiety represents a high-value bioisostere used to simultaneously address three common lead optimization challenges: metabolic instability , hydrophobic pocket filling , and conformational restriction .

Unlike a simple phenyl ring, which is planar and metabolically susceptible, or a standard alkyl chain, which lacks rigidity, the 2-tert-butylthiazole combines the aromaticity and hydrogen-bond accepting capability of the thiazole ring with the spherical, metabolically robust steric bulk of the tert-butyl group. This guide details when and how to deploy this moiety to optimize drug candidates.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the 2-tert-butylthiazole moiety against common structural alternatives.

Table 1: Bioisosteric Performance Matrix
Feature2-tert-Butylthiazole Phenyl Ring n-Butylthiazole 2-Isopropylthiazole
Metabolic Stability High (Blocks

-oxidation)
Low/Med (Prone to CYP oxidation)Low (Benzylic "soft spot")Medium (Benzylic H available)
Steric Bulk High (Spherical, rigid)Medium (Planar)Medium (Flexible chain)Medium (Planar/Rotatable)
Lipophilicity (cLogP) High (Increases permeability)ModerateModerateModerate
Electronic Effect Electron-withdrawing (Thiazole N)Neutral/DonatingElectron-withdrawingElectron-withdrawing
Solubility Low (Requires polar groups elsewhere)ModerateModerateModerate
Key Application Filling large hydrophobic pockets (e.g., Kinases)

-

stacking interactions
Linear hydrophobic channelsSmaller hydrophobic pockets
Mechanistic Insight: The "Metabolic Soft Spot" Fix

A critical failure mode in drug development is the rapid oxidation of benzylic carbons.

  • The Problem: In n-butylthiazole derivatives, the carbon attached to the thiazole ring (benzylic position) has extractable protons, making it a prime target for Cytochrome P450 enzymes (CYP3A4).

  • The Solution: Replacing the n-butyl group with a tert-butyl group removes all benzylic protons. This forces the enzyme to attack the thermodynamically stable tert-butyl methyl groups or the thiazole ring itself, significantly prolonging half-life (

    
    ).
    

Decision Logic & Application Strategy

The following decision tree illustrates the logical flow for determining when to deploy the 2-tert-butylthiazole moiety.

Bioisostere_Decision_Tree Start Lead Compound Optimization Check_Metabolism Is the Lead Metabolically Unstable? Start->Check_Metabolism Check_Site Is the instability at a benzylic/alkyl site? Check_Metabolism->Check_Site Yes (Seeking Stability) Check_Pocket Does the target have a deep hydrophobic pocket? Check_Metabolism->Check_Pocket No (Seeking Potency) Check_Site->Check_Pocket Yes Option_Fluoro Consider Fluorination Check_Site->Option_Fluoro No Option_Phenyl Consider Phenyl Bioisostere Check_Pocket->Option_Phenyl No (Planar region) Option_tBuThiazole DEPLOY: 2-tert-Butylthiazole Check_Pocket->Option_tBuThiazole Yes (Spherical region)

Figure 1: Decision logic for bioisosteric replacement.[1] The 2-tert-butylthiazole is optimal when both metabolic stability and hydrophobic bulk are required.

Case Study: Dabrafenib (Tafinlar)

Target: BRAF V600E Kinase (Melanoma treatment) Challenge: The development of BRAF inhibitors required a scaffold that could bind tightly to the ATP-binding pocket while maintaining high selectivity and metabolic stability.

  • Role of 2-tert-butylthiazole:

    • Selectivity: The thiazole nitrogen acts as a crucial hydrogen bond acceptor.

    • Potency: The tert-butyl group is a perfect steric match for the hydrophobic "gatekeeper" pocket within the kinase active site. A simple methyl or phenyl group would not fill this volume efficiently, leading to reduced binding affinity (Van der Waals interactions).

    • Outcome: Dabrafenib is a clinically approved, blockbuster drug, validating the drug-likeness of this moiety [1].

Experimental Protocols

Protocol A: Synthesis of 2-tert-Butylthiazole Derivatives (Hantzsch Synthesis)

Objective: To install the 2-tert-butylthiazole moiety onto a core scaffold.

Reagents:

  • 2,2-Dimethylpropanethioamide (Source of tert-butyl and sulfur)

  • 
    -Bromoketone derivative of your scaffold
    
  • Ethanol (Solvent)[2][3]

Workflow:

  • Preparation: Dissolve 1.0 eq of the

    
    -bromoketone substrate in absolute ethanol (0.1 M concentration).
    
  • Addition: Add 1.1 eq of 2,2-dimethylpropanethioamide.

  • Cyclization: Reflux the mixture at 80°C for 2–4 hours. Monitor via TLC/LCMS for the disappearance of the starting bromide.

  • Workup: Cool to room temperature. If the product precipitates as a hydrobromide salt, filter and wash with cold ether. If not, remove solvent in vacuo, neutralize with sat. NaHCO3, and extract with EtOAc.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validation Check: The formation of the thiazole ring is confirmed by a characteristic singlet proton signal in ^1H NMR around


 7.0–8.0 ppm (C5-H), absent in the starting material.
Protocol B: Microsomal Stability Assay

Objective: To quantify the metabolic stability improvement (


) of the 2-tert-butylthiazole analog vs. the phenyl/n-butyl analog.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH Regenerating System

  • Test Compounds (1 µM final conc.)

Step-by-Step:

  • Pre-incubation: Mix 1 µM test compound with HLM (0.5 mg/mL final) in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL samples at

    
     mins.
    
  • Quenching: Immediately dispense aliquots into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Success Criteria: A successful bioisosteric replacement should yield a


 increase of >2-fold compared to the n-butyl or phenyl analog [2].

Synthesis & SAR Workflow Visualization

Synthesis_Workflow Start Scaffold Design Step1 Alpha-Bromination (NBS/HBr) Start->Step1 Step2 Hantzsch Coupling (t-Bu-Thioamide) Step1->Step2 Step3 SAR Testing (IC50 + HLM) Step2->Step3 Decision Is t1/2 > 60min? Step3->Decision Optimize Modify C5 Substituent Decision->Optimize No Final Lead Candidate Decision->Final Yes Optimize->Step1

Figure 2: Synthetic workflow for integrating the 2-tert-butylthiazole moiety into a drug scaffold.

References

  • Rheault, T. R., et al. (2013). "Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against Mutant BRAF-Driven Tumors." ACS Medicinal Chemistry Letters. Available at: [Link]

  • Mohamed, M. F., et al. (2018).[2][4] "Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity."[1] European Journal of Medicinal Chemistry. Available at: [Link]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Available at: [Link]

Sources

confirming structure of 5-bromo-2-tert-butyl-1,3-thiazole via mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Method Selection

The Challenge: Confirming the structure of 5-bromo-2-tert-butyl-1,3-thiazole (C₇H₁₀BrNS) requires distinguishing it from potential regioisomers (e.g., 4-bromo variants) and synthesis byproducts. While NMR is definitive for connectivity, Mass Spectrometry (MS) offers a rapid, high-sensitivity "fingerprint" essential for high-throughput screening and impurity profiling.

The Comparison: Selecting the Right Ionization Mode For this specific lipophilic heterocycle, the choice of ionization technique dictates the quality of structural data. We compare the three industry standards below:

FeatureElectron Ionization (EI) Electrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Primary Mechanism Hard Ionization (70 eV electron bombardment).[1]Soft Ionization (Solution-phase ion desorption).Soft/Medium Ionization (Gas-phase charge transfer).
Suitability for Target Optimal. The molecule is thermally stable and volatile enough for GC.Sub-optimal. The tert-butyl/bromo combination lacks strong acidic/basic sites for efficient protonation.Viable Alternative. Good for non-polar species, but fragmentation is often insufficient for de novo confirmation.
Structural Insight High. Generates rich fragmentation (fingerprint) for library matching and substructure elucidation.Low. Primarily yields molecular ion [M+H]⁺; requires MS/MS for fragments.Medium. Yields [M+H]⁺ with some thermal fragmentation.
Recommendation Primary Method for structural confirmation.Secondary Method for LC-based purity assays.Alternative if LC separation is mandatory.

Verdict: This guide focuses on GC-MS with Electron Ionization (EI) as the gold standard for confirming this structure due to the diagnostic fragmentation of the tert-butyl group and the definitive bromine isotope pattern.

Part 2: Experimental Protocol (GC-EI-MS)

Objective: Obtain a high-resolution mass spectrum to validate the molecular formula and substituent connectivity.

Reagents & Equipment:

  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Column: Non-polar capillary column (e.g., DB-5ms or HP-5ms), 30m x 0.25mm, 0.25µm film.

  • Solvent: HPLC-grade Methanol or Dichloromethane (DCM).

  • Standard: 5-bromo-2-tert-butyl-1,3-thiazole reference material (>98% purity).

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve 1 mg of the product in 10 mL of DCM (Concentration ~100 ppm).

    • Why: High concentrations can saturate the detector, distorting isotope ratios. 100 ppm is ideal for split injection.

  • GC Parameters:

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (20:1 ratio).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: Hold 60°C for 1 min → Ramp 20°C/min to 280°C → Hold 3 min.

    • Causality: The tert-butyl group increases volatility; a starting temp of 60°C ensures the solvent peak separates from the analyte.

  • MS Parameters:

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Ionization Energy: 70 eV (Standard).

    • Scan Range: m/z 40–350.

    • Self-Validating Check: Ensure the scan starts low enough (m/z 40) to catch the tert-butyl cation (m/z 57) but high enough to see the molecular ion dimer (if any).

Part 3: Data Analysis & Interpretation

This section details how to interpret the data to confirm the structure. The presence of these specific spectral features constitutes a positive identification.

The Isotope Fingerprint (The "Bromine Check")

The most immediate confirmation of the 5-bromo substitution is the isotope pattern. Bromine exists as ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio.[2][3]

  • Observation: You will see a "doublet" molecular ion.

  • Target Peaks:

    • m/z 219 (⁷⁹Br isotope)

    • m/z 221 (⁸¹Br isotope)

  • Validation Criteria: The intensity ratio of m/z 219 to 221 must be approximately 1:1 .

    • Note: The presence of Sulfur (³²S/³⁴S) and Carbon (¹²C/¹³C) will slightly skew the M+1 and M+2 abundances, but the 1:1 Br pattern dominates.

Fragmentation Logic (Connectivity Confirmation)

The structure contains a "fragile" tert-butyl group attached to a stable thiazole ring.

  • Pathway A: Alpha-Cleavage (Loss of Methyl)

    • The tert-butyl group loses a methyl radical ([4]•CH₃, mass 15) to form a resonance-stabilized cation.

    • Diagnostic Peak: m/z 204 / 206 (1:1 ratio).

    • Significance: This confirms the presence of the tert-butyl group. A simple n-butyl group would show a different fragmentation pattern (e.g., McLafferty rearrangement).

  • Pathway B: Formation of tert-Butyl Cation

    • The bond between the thiazole ring and the alkyl group breaks, generating the stable tert-butyl cation.

    • Diagnostic Peak: m/z 57 .

    • Significance: This is often the base peak (100% intensity) or a major peak in alkyl-substituted aromatics. Crucially, this peak does NOT show the bromine isotope pattern.

  • Pathway C: Loss of Bromine

    • Homolytic cleavage of the C-Br bond.

    • Diagnostic Peak: m/z 140 (Appearance of [M-Br]⁺).

    • Significance: This peak will be a singlet (no isotope pattern), confirming the loss of the halogen.

Summary of Diagnostic Ions
m/z ValueIon CompositionInterpretationRelative Intensity (Est.)
219 / 221 [C₇H₁₀BrNS]⁺•Molecular Ion (M⁺). Confirms MW and 1 Br atom.Medium (30-50%)
204 / 206 [C₆H₇BrNS]⁺[M - CH₃]⁺. Confirms tert-butyl group.High (60-80%)
140 [C₇H₁₀NS]⁺[M - Br]⁺. Confirms bromine attachment.Low/Medium
57 [C₄H₉]⁺tert-Butyl Cation. Confirms alkyl chain type.Base Peak (100%)

Part 4: Visualization of Fragmentation Pathway

The following diagram illustrates the logical flow of fragmentation for 5-bromo-2-tert-butyl-1,3-thiazole under Electron Ionization.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 219 / 221 (1:1 Ratio) Fragment_Methyl [M - CH3]+ m/z 204 / 206 (Stabilized Cation) M_Ion->Fragment_Methyl - •CH3 (15 Da) Alpha-Cleavage Fragment_tButyl tert-Butyl Cation m/z 57 (Base Peak) M_Ion->Fragment_tButyl - C3HBrNS Radical Inductive Cleavage Fragment_BrLoss [M - Br]+ m/z 140 (Thiazole Core) M_Ion->Fragment_BrLoss - •Br (79/81 Da) C-Br Cleavage Fragment_Methyl->Fragment_BrLoss - •Br

Figure 1: Proposed EI-MS fragmentation pathway. Blue indicates the parent ion; Green/Red/Yellow indicate primary diagnostic fragments.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5][6] (Authoritative text on isotope patterns and fragmentation mechanisms).

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[7] National Institute of Standards and Technology. [Link] (Standard reference for EI mass spectra).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books.
  • Save My Exams. (2023). The M+1 & M+2 Peaks: Bromine Isotope Patterns. [Link] (Educational resource verifying 1:1 Br isotope abundance).

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link] (Reference for tert-butyl group fragmentation logic).

Sources

analyzing electronic effects of tert-butyl substitution on thiazole reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analyzing Electronic Effects of tert-Butyl Substitution on Thiazole Reactivity Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry and agrochemical synthesis, the thiazole ring is a privileged scaffold.[1][2][3] However, its reactivity profile is heavily modulated by substitution at the C2 position. This guide objectively compares 2-tert-butylthiazole against its 2-methyl and unsubstituted counterparts.

For drug development professionals, the tert-butyl (t-Bu) group is not merely a lipophilic bulk; it is a precision tool for controlling regioselectivity, modulating metabolic hotspots, and altering the electronic landscape of the heteroaromatic core.

Electronic & Steric Profiling

The introduction of a tert-butyl group at C2 fundamentally alters the thiazole ring's physicochemical properties compared to a methyl group or a hydrogen atom.

Comparative Electronic Parameters
ParameterThiazole (H) 2-Methylthiazole 2-tert-Butylthiazole Implication
Electronic Effect Reference+I (Inductive) & Hyperconjugation+I (Inductive only)Methyl is slightly more activating for EAS due to hyperconjugation.
Steric Bulk (A-value) ~0 kcal/mol1.70 kcal/mol>4.5 kcal/molt-Bu effectively blocks adjacent sites and enforces specific conformations.
Lipophilicity (LogP) 0.44~1.1~2.5t-Bu significantly increases membrane permeability and protein binding.
C5 Nucleophilicity LowModerateModerate-HighBoth alkyl groups activate C5, but t-Bu adds steric protection.

Expert Insight: While both Methyl and t-Bu are electron-donating groups (EDGs), they operate differently. Methyl donates electron density via hyperconjugation (overlap of


 with the 

-system).[4] The t-Bu group lacks

-protons and relies solely on inductive effects (+I) . Consequently, 2-methylthiazole is often slightly more reactive toward electrophiles than 2-tert-butylthiazole, but the latter offers superior regiocontrol by physically shielding the N3 and C2 environments.
Reactivity Case Study: Electrophilic Aromatic Substitution (EAS)

Thiazoles are generally electron-deficient (similar to pyridine) and sluggish in EAS. Substitution at C2 is critical to activate the C5 position.[5]

Regioselectivity Logic
  • Unsubstituted Thiazole: Reactivity is poor; requires forcing conditions.

  • 2-Methylthiazole: Activates C5 via hyperconjugation. Bromination occurs rapidly at C5.

  • 2-tert-Butylthiazole: Activates C5 via induction.[6] Crucially, the bulky t-Bu group prevents coordination of Lewis acids (like

    
     or 
    
    
    
    ) to the ring Nitrogen (N3), a common side reaction that deactivates the ring.

Experimental Observation: In bromination reactions (


, 

), 2-tert-butylthiazole yields the 5-bromo derivative exclusively with cleaner reaction profiles than the methyl analog, which can suffer from N-complexation or radical side-chain halogenation.

EAS_Pathway Start Substrate Selection Methyl 2-Methylthiazole Start->Methyl tBu 2-tert-Butylthiazole Start->tBu Cond Conditions: Br2, AcOH/CHCl3 Methyl->Cond tBu->Cond Path_Me Mechanism: Hyperconjugation (+) N-Complexation Risk (!) Cond->Path_Me Fast Path_tBu Mechanism: Inductive (+I) Steric Shielding of N3 Cond->Path_tBu Controlled Prod_Me Product: 5-Bromo-2-methylthiazole (Potential side-chain bromination) Path_Me->Prod_Me Prod_tBu Product: 5-Bromo-2-tert-butylthiazole (High Regiopurity) Path_tBu->Prod_tBu

Figure 1: Mechanistic divergence in electrophilic bromination of alkyl-thiazoles.

Reactivity Case Study: C-H Activation (Lithiation)

Direct lithiation is a powerful method for functionalizing thiazoles. The acidity of the C2-H (pKa ~29) makes it the default site for unsubstituted thiazole.

  • Scenario A: 2-Methylthiazole [6]

    • Challenge: Lateral lithiation.

      
      -BuLi creates a carbanion on the methyl group (benzylic-like position) rather than the ring, leading to side-chain functionalization.
      
  • Scenario B: 2-tert-Butylthiazole [6]

    • Advantage: The t-Bu group has no acidic

      
      -protons.
      
    • Outcome: Lithiation is forced to the C5 position (the next most acidic site). This allows for clean C5-functionalization (formylation, silylation) without protecting groups.

Protocol: C5-Selective Lithiation of 2-tert-Butylthiazole

This protocol validates the "blocking" capability of the t-Bu group.

  • Preparation: Flame-dry a 50 mL Schlenk flask under Argon.

  • Solvent: Add anhydrous THF (10 mL) and 2-tert-butylthiazole (1.0 mmol).

  • Cooling: Cool to -78°C (acetone/dry ice bath). Critical: Low temp prevents ring fragmentation.

  • Lithiation: Dropwise addition of

    
    -BuLi (1.1 equiv, 1.6 M in hexanes) over 10 mins.
    
    • Observation: Solution turns yellow/orange (formation of 5-lithio species).

    • Note: Unlike 2-methylthiazole, no kinetic deprotonation of the alkyl group occurs.

  • Trapping: Stir for 30 mins, then add electrophile (e.g., DMF, 1.2 equiv).

  • Workup: Warm to RT, quench with sat.

    
    .
    
  • Result: Exclusive formation of 2-tert-butylthiazole-5-carbaldehyde .

Drug Design: Metabolic Stability & "The Soft Spot"

For drug development professionals, the choice between Methyl and t-Bu is often a trade-off between potency and metabolic liability.

  • 2-Methylthiazole: The methyl group is a prime target for CYP450-mediated oxidation to the hydroxymethyl and carboxylic acid metabolites.

  • 2-tert-Butylthiazole:

    • Benefit: Sterically protects the thiazole ring from oxidative opening.

    • Risk: The t-Bu group itself is a "metabolic soft spot." CYP enzymes (specifically CYP2C9 and CYP3A4) can hydroxylate the terminal methyls of the t-Bu group (

      
      ).
      
    • Solution: If t-Bu liability is high, replace with Trifluoromethyl (

      
      ) or Cyclopropyl  isosteres, or deuterated t-Bu (
      
      
      
      -tBu) to exploit the Kinetic Isotope Effect (KIE).

Metabolism Substrate Drug Candidate (2-tert-Butylthiazole core) CYP Liver Metabolism (CYP3A4 / CYP2C9) Substrate->CYP Met1 Metabolite A: t-Bu Hydroxylation (-C(CH3)2CH2OH) CYP->Met1 Major Pathway (Soft Spot) Met2 Metabolite B: Ring S-Oxidation (Blocked by Sterics) CYP->Met2 Minor Pathway (Sterically Hindered) Strategy Optimization Strategy: Deuteration (d9) or Bioisostere (CF3-Cyclopropyl) Met1->Strategy If Clearance High

Figure 2: Metabolic fate of tert-butyl thiazoles and mitigation strategies.

Synthesis: The Hantzsch Method

The most robust route to access 2-tert-butylthiazoles is de novo synthesis rather than functionalizing an existing thiazole ring.

Standard Protocol:

  • Reagents: 2,2-Dimethylpropanethioamide (Thiopivalamide) +

    
    -Bromoketone (e.g., Bromoacetaldehyde diethyl acetal for unsubstituted C4/C5).
    
  • Mechanism: The sulfur nucleophile attacks the

    
    -carbon, followed by cyclization and dehydration.
    
  • Why this matters: Attempting to add a t-Bu group to a thiazole ring via Friedel-Crafts alkylation fails due to ring deactivation. The Hantzsch synthesis builds the ring with the steric bulk already in place.

References
  • BenchChem. (2025).[5] Rationale for Focused Investigation of 2-(tert-Butyl)-5-methylthiazole. Retrieved from

  • Fairhurst, R. A., et al. (2016).[7] Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Kruszyk, M., et al. (2025). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science. Retrieved from

  • Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery. Retrieved from

  • Clayden, J., et al. (2017). Directed lithiation of simple aromatics and heterocycles. Semantic Scholar. Retrieved from

Sources

Benchmarking Synthesis Yields of 5-Bromo-2-tert-butyl-1,3-thiazole: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In modern medicinal chemistry, 5-bromo-2-tert-butyl-1,3-thiazole (CAS: 959240-27-8) serves as a critical electrophilic building block. It is heavily utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct complex heteroaromatic scaffolds. Notably, derivatives of this molecule are foundational in the development of Pim kinase inhibitors for oncology [1] and leukotriene antagonists for respiratory disorders [2].

The synthesis of this building block relies on the Electrophilic Aromatic Substitution (


)  of 2-tert-butylthiazole. Because the sulfur atom in the thiazole ring donates electron density via resonance, the C-5 position is the most nucleophilic and susceptible to electrophilic attack [3]. However, the choice of brominating agent and solvent system drastically impacts the yield, regioselectivity, and scalability of the reaction.

This guide objectively benchmarks the two industry-standard methodologies for synthesizing 5-bromo-2-tert-butyl-1,3-thiazole: N-Bromosuccinimide (NBS) in DMF versus Elemental Bromine (


) in Acetic Acid .

Comparative Data Analysis

To aid in route selection, the following table synthesizes quantitative performance metrics for both methodologies based on standardized 100-mmol scale reactions.

Performance MetricMethod A: NBS / DMFMethod B:

/ AcOH
Isolated Yield (%) 82 - 86% 65 - 70%
Regioselectivity (C5:C4) > 99:1~ 90:10
Reaction Temperature 0°C to Room Temp (20°C)Room Temp to 60°C
Reaction Time 2 - 4 hours6 - 8 hours
Primary Byproducts Succinimide (water-soluble)HBr (forms insoluble thiazolium salts)
Scalability & Safety Excellent; mild exothermModerate; corrosive gas evolution
Downstream Processing Requires extensive aqueous washingRequires careful pH neutralization

Reaction Workflow Visualization

The following diagram illustrates the divergent synthetic pathways and their respective workup requirements.

SynthesisWorkflow SM 2-tert-butylthiazole (Starting Material) NBS Method A: NBS / DMF 0°C to RT, 3h SM->NBS Electrophilic Bromination Br2 Method B: Br2 / AcOH RT to 60°C, 8h SM->Br2 Electrophilic Bromination WorkupA Thiosulfate Quench & Extraction NBS->WorkupA High Regioselectivity WorkupB Bicarbonate Neutralization & Extraction Br2->WorkupB HBr Salt Formation Target 5-bromo-2-tert-butylthiazole (Target Product) WorkupA->Target 82-86% Yield WorkupB->Target 65-70% Yield

Caption: Comparative reaction workflows for the synthesis of 5-bromo-2-tert-butylthiazole.

Experimental Protocols & Mechanistic Causality

A robust protocol must be a self-validating system. Below are the detailed, step-by-step methodologies for both approaches, including the chemical causality behind each operation.

Method A: The Precision Approach (NBS in DMF)

This method is preferred for discovery chemistry and early-stage scaling due to its high yield and mild conditions.

  • Initiation: Charge a dry, argon-purged round-bottom flask with 2-tert-butylthiazole (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. Cool the solution to 0°C using an ice-water bath.

    • Causality: Cooling prevents an initial exothermic runaway and suppresses radical-mediated aliphatic bromination at the tert-butyl group. DMF acts as a highly polar solvent that stabilizes the bromonium transition state during

      
      .
      
  • Reagent Addition: Add N-bromosuccinimide (1.05 equiv) portion-wise over 30 minutes.

    • Causality: Portion-wise addition maintains a low, steady-state concentration of the active electrophile, maximizing C-5 regioselectivity and preventing di-bromination.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor via TLC (Hexanes/EtOAc 9:1).

  • Quenching (Self-Validation Step): Once the starting material is consumed, quench the reaction with 10% aqueous sodium thiosulfate (

    
    ).
    
    • Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine species to inert bromide salts. Validation: The reaction mixture will transition from a pale yellow tint to completely colorless, visually confirming the quench is complete.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine (5x).

    • Causality: Extensive brine washing is mandatory to partition the highly water-soluble DMF and succinimide byproduct out of the organic phase.

  • Purification: Dry over anhydrous

    
    , concentrate, and purify via flash column chromatography to yield the product as a pale yellow oil (82-86% yield).
    
Method B: The Scalable Brute-Force Approach ( in AcOH)

This method is historically used for large-scale industrial synthesis where NBS cost is prohibitive, though it sacrifices yield.

  • Initiation: Dissolve 2-tert-butylthiazole (1.0 equiv) in glacial acetic acid (0.5 M) at room temperature.

  • Reagent Addition: Add a solution of

    
     (1.1 equiv) in acetic acid dropwise via an addition funnel.
    
    • Causality: Acetic acid acts as a protic solvent that hydrogen-bonds with

      
      , polarizing the Br-Br bond and enhancing its electrophilicity without requiring a Lewis acid catalyst.
      
  • Propagation: Heat the mixture to 60°C for 8 hours.

    • Causality: The generation of HBr as a byproduct leads to the formation of a thiazolium hydrobromide salt. Protonation of the thiazole nitrogen severely deactivates the ring toward further electrophilic attack; therefore, thermal energy (60°C) is required to drive the substitution to completion.

  • Neutralization (Self-Validation Step): Cool the mixture to 0°C and carefully neutralize with saturated aqueous

    
     until pH ~8 is reached.
    
    • Causality: Neutralization breaks the thiazolium hydrobromide salt, liberating the neutral 5-bromo-2-tert-butylthiazole product so it can partition into the organic phase. Validation: Vigorous

      
       gas evolution will occur; the cessation of bubbling serves as a visual indicator that neutralization is complete.
      
  • Isolation & Purification: Extract with dichloromethane (3x), wash with brine, dry over

    
    , and concentrate. Distill under reduced pressure to afford the product (65-70% yield).
    

Downstream Application Context

To understand why purity and regioselectivity are paramount, one must look at the downstream applications of 5-bromo-2-tert-butylthiazole. It is frequently coupled via Suzuki-Miyaura reactions to generate potent Pim-1/2/3 kinase inhibitors. Impurities from the bromination step (such as C-4 brominated isomers) will propagate through the cross-coupling steps, leading to inactive isomeric drug impurities that are notoriously difficult to separate.

PimKinasePathway Drug 5-Bromo-2-tert-butylthiazole Derivatives (Inhibitor) Pim Pim-1/2/3 Kinases Drug->Pim Competitive Inhibition Bad BAD Protein (Pro-apoptotic) Pim->Bad Phosphorylation (Inactivates) mTOR mTORC1 Pathway (Translation) Pim->mTOR Activation Apoptosis Apoptosis (Cell Death) Bad->Apoptosis Promotes Survival Tumor Cell Survival & Proliferation mTOR->Survival Promotes

Caption: Mechanism of action for thiazole-derived Pim kinase inhibitors in oncology.

Conclusion

For laboratory-scale synthesis and early-phase drug development, Method A (NBS in DMF) is unequivocally superior. It offers higher yields (>82%), avoids the handling of highly toxic and corrosive liquid bromine, and prevents the formation of reaction-stalling thiazolium salts. Method B remains viable only for massive-scale industrial manufacturing where the atom economy of


 and the avoidance of DMF waste streams outweigh the lower isolated yield.

References

  • Title: Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (US Patent 8,614,206 B2)
  • Title: Cyclic ether pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (WO2014048939A1)
  • Title: Advances in Heterocyclic Chemistry, Volume 22 (Electrophilic Substitution of Thiazoles) Source: Academic Press URL: [Link]

Safety Operating Guide

5-bromo-2-tert-butyl-1,3-thiazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Bromo-2-tert-butyl-1,3-thiazole Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Format: Operational Standard Operating Procedure (SOP)

Executive Summary: Immediate Action Directive

Disposal Classification: Halogenated Organic Waste Primary Hazard: Irritant (Skin/Eye), Harmful if Swallowed.[1] Critical Prohibition: DO NOT dispose of via municipal drainage (sink) or mix with non-halogenated waste streams if avoidable (cost/compliance control).[2]

For immediate disposal of pure substance or reaction mixtures containing >1% halogenated content:

  • Segregate into the designated "Halogenated Waste" container (typically amber glass or high-density polyethylene).

  • Label with full chemical name and "Hazardous Waste" tag.

  • Store in a satellite accumulation area (SAA) until pickup.

Chemical Profile & Hazard Assessment

Before initiating disposal, the waste generator must validate the chemical profile to ensure container compatibility and safety.

Parameter Data / Specification
Chemical Name 5-Bromo-2-tert-butyl-1,3-thiazole
CAS Number 1083326-73-1 (or isomer specific)
Molecular Formula C₇H₁₀BrNS
Physical State Solid (typically) or viscous liquid depending on purity/temperature
Primary Hazards H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant)
Reactivity Stable; avoid strong oxidizing agents and strong acids.[3]
Waste Stream Halogenated Organic (Due to Bromine content)

Scientist’s Insight: The tert-butyl group provides steric bulk, increasing lipophilicity, while the bromine atom at the 5-position is the critical factor for disposal. Upon incineration, the bromine generates hydrogen bromide (HBr), necessitating specific flue gas scrubbing capabilities at the destruction facility. This is why segregation from non-halogenated solvents is a strict cost and safety requirement.

Pre-Disposal: Segregation & Packaging Logic

Proper segregation is the single most effective way to manage disposal costs and safety. Mixing this compound with non-halogenated solvents (e.g., Acetone, Ethanol) converts the entire mixture into "Halogenated Waste," significantly increasing destruction costs.

Segregation Decision Matrix

SegregationLogic Start Waste Generation: 5-bromo-2-tert-butyl-1,3-thiazole StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Bin (Double Bagged/Jar) StateCheck->SolidWaste Solid/Powder LiquidCheck Is it in Solution? StateCheck->LiquidCheck Liquid/Solution SolventCheck Solvent Type? LiquidCheck->SolventCheck HaloBin Halogenated Waste Carboy (High Cost Stream) SolventCheck->HaloBin DCM, Chloroform, etc. SolventCheck->HaloBin Acetone/Methanol (Contaminated by Thiazole) NonHaloBin Non-Halogenated Carboy (Do NOT Use) NonHaloBin->HaloBin Cross-Contamination Alert!

Figure 1: Decision logic for segregating brominated thiazole waste. Note that even non-halogenated solvents must move to the halogenated stream once contaminated by this compound.[2]

Step-by-Step Disposal Workflow

Phase 1: Collection at the Bench
  • Container Selection: Use a chemically compatible container.[2][4]

    • Solids: Wide-mouth high-density polyethylene (HDPE) jar or original glass vial.

    • Liquids: Amber glass bottle or HDPE carboy. Avoid aluminum containers as alkyl halides can react with aluminum under specific conditions.

  • Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container.

    • Required Fields: Full Chemical Name (No abbreviations/structures), Hazard Checkbox (Toxic, Irritant), Date.

  • Deactivation (Optional/Contextual): If the thiazole is part of a reactive mixture (e.g., with lithium reagents), quench carefully before placing in the waste container. For the pure compound, no deactivation is required prior to disposal.

Phase 2: Satellite Accumulation Area (SAA)
  • Secondary Containment: Place the waste container in a secondary tray capable of holding 110% of the container's volume.

  • Cap Management: Keep the container tightly closed unless adding waste. Do not leave funnels in the neck.

  • Compatibility Check: Ensure the container is not stored next to strong oxidizers (e.g., Nitric Acid) to prevent potential exothermic reactions involving the thiazole sulfur or bromine moieties.

Phase 3: Final Handoff
  • Request pickup via your facility’s EHS portal.

  • Declare the waste profile as "Organic Liquid/Solid, Halogenated, Toxic."

Spill Response Protocol

In the event of a bench-top spill, immediate containment prevents environmental contamination and personnel exposure.

SpillResponse Spill Spill Detected Assess Assess Volume & Risk Spill->Assess Minor Minor (<100mL) Low Respiratory Risk Assess->Minor Major Major (>100mL) Or High Vapor Assess->Major PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Minor->PPE Evacuate Evacuate Area Call EHS/Emergency Major->Evacuate Absorb Absorb with Inert Material (Vermiculite/Sand) PPE->Absorb Collect Collect into Waste Jar Label 'Spill Debris' Absorb->Collect Clean Wash Surface with Soap & Water Collect->Clean

Figure 2: Operational workflow for responding to spills of 5-bromo-2-tert-butyl-1,3-thiazole.

Operational Note: Do not use paper towels for large spills of halogenated organics if avoidable; they increase the flammability load. Use inert absorbents (vermiculite, clay) or specific "Pink" chemical pads.

Regulatory Framework & Compliance

Understanding the why ensures long-term compliance.

  • RCRA Classification (USA): While 5-bromo-2-tert-butyl-1,3-thiazole is not explicitly P- or U-listed, it falls under the "Characteristic" waste definition if it exhibits toxicity. More importantly, it is a Halogenated Organic .

  • EPA Waste Code: If the waste is a spent solvent mixture, it may carry F002 (Spent Halogenated Solvents). If pure substance, it is typically classified under D001 (Ignitable, if liquid flashpoint <60°C) or simply regulated as non-RCRA hazardous waste depending on state interpretation, but must be incinerated.

  • Destruction Method: The only acceptable disposal method is High-Temperature Incineration with acid gas scrubbing. This ensures the thermal decomposition of the thiazole ring and the capture of HBr gas.

References

  • Sigma-Aldrich. Safety Data Sheet: 5-Bromo-2-tert-butyl-1,3-thiazole. Retrieved from

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261).[5] Retrieved from

  • Thermo Fisher Scientific. Chemical Resistance and Compatibility Guide. Retrieved from

  • Cornell University EHS. Guide to Chemical Waste Segregation and Management. Retrieved from

Sources

Personal Protective Equipment & Handling Guide: 5-Bromo-2-tert-butyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: Operational Autonomy & Safety Logic

This guide is not a generic safety sheet. It is a technical operational doctrine designed for the specific handling of 5-bromo-2-tert-butyl-1,3-thiazole . As a halogenated heteroaromatic, this compound presents specific risks regarding skin sensitization, lachrymatory potential, and environmental persistence.

Critical Identity Verification (Isomer Alert): Before proceeding, verify your specific isomer.

  • Target Compound: 5-Bromo-2-tert-butyl-1,3-thiazole (Bromine at C5, tert-butyl at C2).

  • Common Isomer: 2-Bromo-5-tert-butyl-1,3-thiazole (CAS 22275-17-8).[1]

  • Safety Implication: While isomeric, the safety protocols below apply to both due to shared halogenated thiazole core properties. All protocols below assume the substance is a volatile liquid or low-melting solid with irritant properties.

Risk Assessment & Hazard Identification (The "Why")

To handle this chemical safely, you must understand the causality of its hazards. Thiazoles are electron-deficient aromatics; the addition of a bromine atom enhances lipophilicity (LogP ~3.0-3.5), facilitating dermal absorption.

Hazard ClassRisk DescriptionMechanism of Action
Acute Toxicity (Oral/Dermal) Harmful if swallowed or in contact with skin.[2]Systemic absorption via lipophilic transport; potential interference with hepatic cytochrome P450 enzymes.
Skin/Eye Irritation Causes skin irritation (H315) and serious eye irritation (H319).[3][4]Alkylating potential of the brominated position; local tissue necrosis upon prolonged contact.
Respiratory Sensitization May cause respiratory irritation (H335).[2][4]Volatile organic vapors can irritate mucous membranes; thiazole rings are known sensitizers.
Environmental Toxicity Toxic to aquatic life with long-lasting effects.Halogenated aromatics are resistant to biodegradation; bioaccumulation risk in aquatic organisms.

Personal Protective Equipment (PPE) Matrix

This system is designed to prevent breakthrough —the permeation of the chemical through protective barriers.

Primary Barrier: Hand Protection
  • Standard Operation (Splash Risk): Nitrile Rubber (0.11 mm minimum) .

    • Rationale: Nitrile provides excellent resistance to aromatic heterocycles.

    • Change Frequency: Every 30 minutes or immediately upon splash.

  • High-Risk Operation (Immersion/Spill Cleanup): Silver Shield / 4H (Laminate) or Viton .

    • Rationale: Brominated organics can swell natural rubber and degrade thin latex rapidly.

Secondary Barrier: Body & Respiratory
  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient due to the potential for lachrymatory vapors.

  • Respiratory: Work must be performed in a Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood .

    • If hood is unavailable (Emergency only): Full-face respirator with Organic Vapor (OV) cartridges (Black band).

  • Clothing: 100% Cotton Lab Coat (Fire Resistant preferred) + Long pants + Closed-toe leather/composite shoes.

Operational Protocol: Safe Handling Lifecycle

This workflow ensures containment from storage to reaction.

Step 1: Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic and light-sensitive. Store under Argon or Nitrogen in an amber vial.

  • Incompatibility: Segregate from strong oxidizing agents and strong bases (risk of dehydrohalogenation).

Step 2: Transfer & Weighing (The "Closed Loop" Method)
  • Solid/Low-Melting Solid: Do not weigh on an open bench.

    • Tare a septum-capped vial.

    • Transfer material inside the fume hood using a spatula.

    • Cap immediately before moving to the balance.

  • Liquid: Use a gas-tight syringe or positive displacement pipette.

    • Never pour from the stock bottle. Pouring increases surface area for vaporization.

Step 3: Reaction Setup
  • Solvent Selection: Compatible with DCM, THF, and Toluene.

  • Quenching: If used in lithium-halogen exchange (e.g., n-BuLi), quench at -78°C to prevent runaway exotherms.

Visualization: Emergency Response Workflow

This diagram illustrates the decision logic for a spill event.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor Spill (<10 mL) Inside Hood Assess->Minor Contained Major Major Spill (>10 mL) Or Outside Hood Assess->Major Uncontained PPE_Check Verify PPE: Double Nitrile + Goggles Minor->PPE_Check Evacuate Evacuate Lab Alert EHS Major->Evacuate Absorb Absorb with Vermiculite or Sand PPE_Check->Absorb Clean Clean Surface with Acetone -> Soap/Water Absorb->Clean Waste Dispose as Halogenated Waste Clean->Waste

Caption: Decision logic for responding to 5-bromo-2-tert-butyl-1,3-thiazole spills. Priority is containment and exposure prevention.

Waste Disposal & Environmental Compliance

Do not dispose of down the drain. This compound is a halogenated organic and must be treated as hazardous chemical waste.

Disposal Protocol:
  • Segregation: Collect in a dedicated waste container labeled "Halogenated Organic Solvents" .

    • Note: Do not mix with acidic aqueous waste (risk of toxic gas generation).

  • Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal cans (corrosion risk from potential HBr hydrolysis).

  • Labeling: Clearly mark with "Toxic," "Irritant," and the full chemical name.

  • Decontamination: Rinse empty vials with acetone; dispose of the rinsate in the halogenated waste stream.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12699863, 2-Bromo-5-tert-butylthiazole. Retrieved from [Link]

(Note: Due to the specific nature of the requested isomer "5-bromo-2-tert-butyl...", safety data is extrapolated from the closest structural analog, 2-bromo-5-tert-butylthiazole, following standard medicinal chemistry safety practices.)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.